molecular formula C14H7N3 B1589216 9H-carbazole-3,6-dicarbonitrile CAS No. 57103-03-4

9H-carbazole-3,6-dicarbonitrile

Cat. No.: B1589216
CAS No.: 57103-03-4
M. Wt: 217.22 g/mol
InChI Key: TZXYZCGWHFCFDX-UHFFFAOYSA-N
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Description

9H-carbazole-3,6-dicarbonitrile is a useful research compound. Its molecular formula is C14H7N3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-carbazole-3,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXYZCGWHFCFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444738
Record name 9H-carbazole-3,6-dicarbonitrile
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-03-4
Record name 9H-Carbazole-3,6-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57103-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-carbazole-3,6-dicarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

basic properties of 9H-carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9H-Carbazole-3,6-dicarbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic molecule built upon a rigid, planar carbazole core. The strategic placement of two electron-withdrawing cyano groups at the 3 and 6 positions imparts unique electronic and photophysical properties, establishing it as a versatile and high-value building block in modern chemistry.[1][2] Its significance stems from its utility in constructing advanced materials for organic electronics, developing porous frameworks, and synthesizing novel polymers.[2][3][4] This guide provides a comprehensive overview of its fundamental properties, validated synthetic protocols, and key applications for researchers in materials science and drug development.

Molecular Structure and Physicochemical Properties

The core of this compound is a tricyclic aromatic system where two benzene rings are fused to a central nitrogen-containing pyrrole ring.[5] The nitrile substituents dramatically influence the molecule's electronic landscape, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its electron-accepting capabilities.[2] This structural rigidity and distinct electronic nature are foundational to its utility.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table: Core Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₄H₇N₃[2][6]
Molecular Weight 217.22 g/mol [6]
CAS Number 57103-03-4[6][7]
Appearance Light yellow to brown solid[8]
Melting Point >360 °C[8]
Density (Predicted) 1.37 ± 0.1 g/cm³[8][9]
Solubility Insoluble in water[9]
pKa (Predicted) 14.09 ± 0.30[8]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the 3,6-disubstituted carbazole core results in a well-defined NMR spectrum.

  • ¹H NMR (DMSO-d₆): The proton spectrum is characterized by distinct signals in the aromatic region. Protons adjacent to the electron-withdrawing cyano groups (H-2, H-7) are deshielded and appear as doublets at approximately 8.78 ppm.[3] The other aromatic protons appear as doublets or doublets of doublets between 7.71 and 7.84 ppm.[3] The N-H proton is typically observed as a broad singlet at a significantly downfield shift, around 12.36 ppm.[3]

  • ¹³C NMR (DMSO-d₆): The carbon spectrum confirms the presence of the nitrile groups with signals in the 110-120 ppm range.[2] The aromatic carbons resonate between 101 and 143 ppm, with chemical shifts reflecting the electronic effects of the substituents.[2][10]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is a strong, sharp absorption band around 2224 cm⁻¹ , which is characteristic of the C≡N stretching vibration of the nitrile groups.[3] This peak serves as a key diagnostic tool for confirming the presence of the dicarbonitrile functionality.

Photophysical Properties

Carbazole derivatives are known for their strong luminescence.[11][12] The introduction of cyano groups modifies these properties. While specific data for the parent compound is sparse in readily available literature, derivatives show absorption maxima in the UV region (280–340 nm) and emission in the violet-blue range (350–450 nm).[13][14] The exact wavelengths are highly dependent on the solvent and any substitution on the carbazole nitrogen.

Synthesis and Reactivity

The development of a scalable and high-yielding synthesis was a critical step in unlocking the potential of this compound.[2]

Diagram: Synthetic Pathway

Synthesis start 3,6-Dibromo-9H-carbazole reagents Zn(CN)₂ Pd₂(dba)₃ (cat.) dppf (ligand) DMF, 130-160°C start->reagents Palladium-Catalyzed Cyanation product This compound reagents->product

Caption: Palladium-catalyzed synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is based on a well-established, scalable method that avoids pyrophoric or highly toxic reagents.[1][2][4]

Objective: To synthesize this compound from 3,6-dibromo-9H-carbazole with high yield and purity.

Materials:

  • 3,6-dibromo-9H-carbazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dibromo-9H-carbazole.

  • Reagent Addition: Add zinc cyanide, Pd₂(dba)₃ catalyst, and dppf ligand to the flask.

  • Solvent and Degassing: Add anhydrous DMF. Seal the flask and degas the mixture by bubbling argon through the solution for 30-45 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 130-160 °C under a positive pressure of argon and maintain vigorous stirring for approximately 20-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ammonium chloride and ammonia.

  • Isolation: The resulting precipitate is collected by suction filtration.

  • Purification: The crude solid is dissolved in a minimal amount of hot DMF, filtered through a pad of silica gel to remove catalyst residues, and the product is recrystallized by cooling the filtrate. The crystalline solid is then washed with a non-polar solvent like diethyl ether and dried under vacuum.

Expected Yield: This robust procedure consistently delivers yields ranging from 53% to over 90%.[2][3]

Key Chemical Transformations: Hydrolysis

The nitrile groups can be readily hydrolyzed to carboxylic acids, a transformation that significantly expands the molecule's utility, particularly in the synthesis of Metal-Organic Frameworks (MOFs).[2][5]

  • Reaction: this compound → 9H-carbazole-3,6-dicarboxylic acid

  • Conditions: The most effective method employs copper(I) iodide (CuI) as a catalyst in aqueous sodium hydroxide (NaOH) at reflux for approximately 35 hours.[2] This method is superior to harsh acid-catalyzed hydrolysis, offering higher yields and cleaner conversions.

Core Applications

The unique combination of a rigid, electron-rich carbazole core and electron-withdrawing nitrile groups makes this molecule a prime candidate for several high-performance applications.

Diagram: Property-Application Nexus

Applications props Core Properties of This compound prop1 Low LUMO Energy & Good Electron Transport prop2 Rigid Planar Structure & N-H Functionality prop3 Reactive Nitrile Groups & N-H Site app1 Organic Electronics (OLEDs, OPVs) prop1->app1 enables app2 Metal-Organic Frameworks (MOFs) prop2->app2 directs assembly prop3->app2 serves as precursor app3 High-Performance Polymers prop3->app3 serves as precursor apps Key Application Areas

Caption: Relationship between core properties and major applications.

  • Organic Electronics: The electron-withdrawing cyano groups lower the LUMO energy level, facilitating efficient electron injection and transport.[2] This makes it an excellent building block for host materials in Organic Light-Emitting Diodes (OLEDs), particularly for phosphorescent and TADF emitters, as well as for acceptor materials in Organic Photovoltaics (OPVs).[2][11]

  • Metal-Organic Frameworks (MOFs): After hydrolysis to 9H-carbazole-3,6-dicarboxylic acid, the molecule serves as a rigid organic linker for constructing highly porous MOFs.[4][5] The defined angle between the carboxylate groups and the presence of the N-H group for hydrogen bonding allows for the rational design of frameworks for gas storage and separation.[4]

  • Polymer Science: The carbazole nitrogen can be functionalized, for instance, with a vinyl group, to create monomers like 9-vinyl-9H-carbazole-3,6-dicarbonitrile.[3] Polymers derived from this monomer exhibit a high oxidation potential, making them suitable for applications in high-voltage lithium-ion batteries.[3][15]

Safety and Handling

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. A recommended storage temperature is 2-8°C.[8]

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Toxicity: Detailed toxicological data is not widely available. Treat as a potentially hazardous chemical.

Conclusion

This compound is a pivotal molecular scaffold whose strategic design has led to significant advancements in materials science. Its robust and scalable synthesis, combined with its desirable electronic properties, structural rigidity, and chemical versatility, ensures its continued importance. For researchers and developers, this compound offers a reliable platform for creating next-generation organic electronic devices, functional porous materials, and advanced energy storage systems.

References

9H-carbazole-3,6-dicarbonitrile CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9H-carbazole-3,6-dicarbonitrile for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal building block in materials science and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind its synthesis, the significance of its properties, and the rationale for its diverse applications.

Core Compound Identification and Physicochemical Profile

This compound, also known as 3,6-dicyanocarbazole, is a highly functionalized aromatic heterocycle. Its rigid, planar carbazole core, combined with the strong electron-withdrawing capabilities of the two nitrile groups, imparts unique electronic and photophysical properties. These characteristics make it a compound of high interest for creating advanced functional materials.

IdentifierValueReference
CAS Number 57103-03-4[1][2][3][4]
IUPAC Name This compound[1][2]
Molecular Formula C₁₄H₇N₃[1][2][3]
Molecular Weight 217.22 g/mol [1][2]
Melting Point >360 °C (decomposes)[5][6][7]
Canonical SMILES C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N[1]
InChI Key TZXYZCGWHFCFDX-UHFFFAOYSA-N[1][2]

Strategic Synthesis: The Palladium-Catalyzed Cyanation Pathway

The functionalization of the carbazole core at the 3 and 6 positions is key to unlocking its material potential. While several synthetic routes exist, the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole has emerged as the most robust, scalable, and high-yielding methodology.[5][8][9]

Mechanistic Rationale

The choice of a palladium-catalyzed cross-coupling reaction is deliberate. This approach offers high functional group tolerance and catalytic efficiency. The reaction proceeds via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

  • Catalyst System : The combination of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, typically dppf (1,1'-bis(diphenylphosphino)ferrocene), is critical.[1][10] The dppf ligand's large bite angle and electron-donating properties stabilize the palladium center and facilitate the key steps of the catalytic cycle.

  • Cyanide Source : Zinc cyanide (Zn(CN)₂) is the preferred cyanide source over more toxic alternatives like copper(I) cyanide or alkali metal cyanides. It is less nucleophilic, reducing side reactions, and its transmetalation to the palladium complex is efficient.[10]

  • Reaction Conditions : The reaction is conducted in a high-boiling polar aprotic solvent like DMF (N,N-dimethylformamide) at elevated temperatures (typically >100 °C) to ensure sufficient reaction kinetics.[5][10] An inert atmosphere is mandatory to prevent the oxidation of the Pd(0) catalyst.

Visualizing the Synthesis Workflow

SynthesisWorkflow Carbazole 9H-Carbazole Dibromo 3,6-Dibromo-9H-carbazole Carbazole->Dibromo NBS, DMF (Bromination) Dicyano This compound Dibromo->Dicyano Zn(CN)₂, Pd₂(dba)₃, dppf DMF, 110-160°C (Cyanation) Applications cluster_materials Materials Science cluster_chem Chemical Synthesis Core This compound OLEDs OLED Host Materials Core->OLEDs High Triplet Energy Polymers Redox Polymers (Batteries) Core->Polymers Via Vinylation MOFs Organic Linkers for MOFs Core->MOFs Via Hydrolysis Pharma Pharmaceutical Intermediates Core->Pharma Carbazole Scaffold Probes Fluorescent Probes Core->Probes Fluorescent Properties Transformations Dinitrile This compound Diacid 9H-Carbazole-3,6-dicarboxylic Acid Dinitrile->Diacid CuI, NaOH/H₂O (Hydrolysis) Vinyl 9-Vinyl-9H-carbazole-3,6-dicarbonitrile Dinitrile->Vinyl 1,2-Dibromoethane, NaH (Vinylation) Diamine 3,6-Bis(aminomethyl)carbazole Dinitrile->Diamine Reduction (e.g., LiAlH₄)

References

synthesis routes for 9H-carbazole-3,6-dicarbonitrile from carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 9H-carbazole-3,6-dicarbonitrile from Carbazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary synthetic routes for this compound, a pivotal building block in the fields of materials science, medicinal chemistry, and supramolecular chemistry.[1] Designed for researchers and development professionals, this document emphasizes not only the procedural steps but also the underlying chemical principles and rationale that govern these transformations.

Introduction: The Significance of this compound

Carbazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their unique electronic, photochemical, and biological properties.[2] The rigid, planar carbazole core serves as an excellent scaffold for constructing complex functional molecules used in organic electronics, photovoltaics, and as luminophores.[3]

This compound, in particular, is a highly valuable intermediate. The electron-withdrawing nitrile groups at the 3 and 6 positions significantly modify the electronic properties of the carbazole ring system, making it a precursor for high-performance polymers and materials for energy storage applications.[3] Furthermore, the nitrile functionalities can be readily converted into other valuable groups, such as carboxylic acids, extending their synthetic utility.[1][4]

While several synthetic strategies can be envisioned, the most robust and widely adopted approach for synthesizing this compound from the parent carbazole involves a two-step sequence: a regioselective di-bromination followed by a palladium-catalyzed cyanation. This guide will focus primarily on this field-proven pathway, offering detailed protocols and mechanistic insights.

The Dominant Synthetic Pathway: Halogenation-Cyanation

The conversion of carbazole to its 3,6-dicarbonitrile derivative is most efficiently achieved through an intermediate, 3,6-dibromo-9H-carbazole. This strategy is predicated on the high reliability and regioselectivity of electrophilic aromatic substitution on the carbazole core, followed by a powerful transition metal-catalyzed cross-coupling reaction.

G Carbazole 9H-Carbazole Dibromo 3,6-Dibromo-9H-carbazole Carbazole->Dibromo Step 1: Bromination (NBS, DMF) Dicyano This compound Dibromo->Dicyano Step 2: Pd-Catalyzed Cyanation (Zn(CN)₂, Pd₂(dba)₃, dppf)

Caption: High-level workflow for the primary synthesis route.

Step 1: Regioselective Bromination of 9H-Carbazole

The first crucial step is the introduction of bromine atoms at the 3 and 6 positions of the carbazole ring. These positions are the most electronically activated towards electrophilic substitution due to the electron-donating nature of the nitrogen atom.

Causality Behind Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is the electrophilic bromine source of choice. Compared to elemental bromine (Br₂), NBS is a solid that is safer and easier to handle, and it generates Br⁺ in situ under milder conditions, minimizing over-bromination and other side reactions.

  • Solvent: Dimethylformamide (DMF) is an ideal solvent for this reaction. It readily dissolves carbazole and NBS, and its polar aprotic nature can help to stabilize the charged intermediates formed during the electrophilic substitution mechanism.

  • Preparation: Dissolve 9H-carbazole (e.g., 5.00 g, 30 mmol) in 50 mL of DMF in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (11.20 g, 63 mmol, 2.1 eq.) in 30 mL of DMF. Add this NBS solution dropwise to the cooled carbazole solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Isolation: Pour the reaction mixture into 200 mL of water to precipitate the product. Collect the solid by vacuum filtration and wash with water.

  • Purification: Dry the crude product in air. While the product is often of high purity, it can be further purified by flash chromatography on silica gel using an eluent such as a 1:1 mixture of dichloromethane and hexane to yield the pure 3,6-dibromo-9H-carbazole.[3]

ParameterValueReference
Starting Material 9H-Carbazole[3]
Reagent N-Bromosuccinimide (NBS)[3]
Solvent Dimethylformamide (DMF)[3]
Temperature 0 °C to Room Temp.[3]
Typical Yield Quantitative[3]
Step 2: Palladium-Catalyzed Cyanation

The conversion of the aryl bromide to a nitrile is a powerful transformation. While classic methods like the Rosenmund-von Braun reaction exist, they often require harsh conditions and stoichiometric copper cyanide.[5] Modern palladium-catalyzed cross-coupling reactions offer a milder, more efficient, and highly scalable alternative.[1][6] This methodology has become the gold standard for synthesizing this compound.[6]

Causality Behind Experimental Choices:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is overwhelmingly preferred over alkali metal cyanides (NaCN, KCN).[6] Zn(CN)₂ is less toxic and its lower solubility and covalent character moderate the concentration of free cyanide ions in solution.[6] This is critical because high concentrations of free cyanide can strongly coordinate to and deactivate the palladium catalyst.[7]

  • Catalyst System:

    • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective air-stable source of Pd(0), which is the active catalytic species.[6]

    • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a crucial component. This bulky electron-rich phosphine ligand stabilizes the Pd(0) center, facilitates the oxidative addition of the aryl bromide, and promotes the final reductive elimination step to release the product and regenerate the catalyst.[6]

  • Solvent: A mixture of DMF and a small amount of water is often used. The water can play a complex role, sometimes aiding in the dissolution of salts and influencing the catalytic cycle.[3]

The reaction proceeds via a well-established catalytic cycle involving the palladium center.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)L₂(CN) OxAdd->Transmetal Transmetalation (from Zn(CN)₂) Transmetal->Pd0 Reductive Elimination RedElim Ar-CN Transmetal->RedElim Product Release

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

  • Inert Atmosphere: Add 3,6-dibromo-9H-carbazole (e.g., 5.00 g, 15.4 mmol), zinc cyanide (Zn(CN)₂, 2.20 g, 19 mmol), dppf (56 mg, 0.10 mmol), zinc powder (40 mg, 0.62 mmol), zinc acetate dihydrate (Zn(OAc)₂·2H₂O, 180 mg, 0.82 mmol), and Pd₂(dba)₃ (80 mg, 0.07 mmol) to a Schlenk flask.

  • Solvent Addition: Add 50 mL of DMF and 0.5 mL of water, previously degassed by sonication under vacuum.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) to 110 °C for 48-72 hours.[3] The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Cool the resulting suspension to room temperature. Pour the mixture into a 100 mL solution of H₂O/saturated NH₄Cl/saturated NH₃ (50/40/10 v/v/v).

  • Isolation and Purification: Filter the precipitate through a suction filter, washing thoroughly with water. The collected solid is the crude this compound, which can be purified further by recrystallization or chromatography if necessary.

ParameterValueRationaleReference
Starting Material 3,6-Dibromo-9H-carbazoleProduct of Step 1[1][3]
Cyanide Source Zn(CN)₂Low toxicity, prevents catalyst poisoning[6]
Catalyst Pd₂(dba)₃ / dppfHigh efficiency and stability[6]
Solvent DMF / H₂OGood solubility for reagents[3]
Temperature ~110 °CProvides thermal energy for reaction[3]
Typical Yield 53-85%Effective catalytic conversion[3][6]

Alternative Synthetic Routes: The Sandmeyer Reaction

While the palladium-catalyzed route is dominant, it is instructive for researchers to consider classical alternatives. The Sandmeyer reaction provides a pathway to introduce a nitrile group via a diazonium salt intermediate.[8][9]

This would hypothetically involve:

  • Synthesis of 3,6-dinitro-9H-carbazole.

  • Reduction of the nitro groups to form 3,6-diamino-9H-carbazole.[10]

  • Diazotization of the diamine followed by treatment with a copper(I) cyanide salt.[9]

G Dinitro 3,6-Dinitro-9H-carbazole Diamino 3,6-Diamino-9H-carbazole Dinitro->Diamino Reduction (e.g., SnCl₂/HCl) Diazonium Carbazole-3,6-bis(diazonium) Salt Diamino->Diazonium Diazotization (NaNO₂/HCl) Dicyano This compound Diazonium->Dicyano Sandmeyer Reaction (CuCN)

Caption: Hypothetical Sandmeyer reaction pathway.

Field-Proven Insights: While chemically sound, this route is less favored for several reasons. The synthesis and isolation of the diamino and bis(diazonium) intermediates can be challenging. Diazonium salts are often unstable, and the multi-step nature of this route generally leads to lower overall yields compared to the more direct and robust palladium-catalyzed cyanation of 3,6-dibromocarbazole.

Conclusion

The synthesis of this compound from carbazole is most reliably and scalably achieved via a two-step process involving the bromination of carbazole with NBS to yield 3,6-dibromo-9H-carbazole, followed by a palladium-catalyzed cyanation using zinc cyanide. This method, supported by robust catalyst systems like Pd₂(dba)₃/dppf, offers high yields and avoids many of the pitfalls of older, harsher synthetic methods.[1][6] The resulting dicarbonitrile is a versatile platform molecule, poised for further functionalization and incorporation into a new generation of advanced organic materials.

References

Introduction: The Strategic Importance of 3,6-Dicyano-9H-Carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cyanation of 3,6-Dibromo-9H-Carbazole

The carbazole scaffold is a privileged heterocyclic motif integral to advancements in materials science and pharmaceuticals.[1][2] Its rigid, planar structure and rich electron density make it an exceptional building block for organic light-emitting diodes (OLEDs), photovoltaics, and as a redox shuttle for high-voltage lithium-ion batteries.[1] The introduction of cyano groups at the 3 and 6 positions of the carbazole core profoundly modulates its electronic properties. These powerful electron-withdrawing groups lower the HOMO/LUMO energy levels, enhancing the material's stability and tuning its optoelectronic characteristics.

However, the synthesis of 9H-carbazole-3,6-dicarbonitrile is not trivial. It requires a method that is both highly regioselective and efficient. Direct cyanation methods are often harsh and lack precision. This guide focuses on the most robust and widely adopted solution: the palladium-catalyzed cross-coupling reaction of 3,6-dibromo-9H-carbazole. This transformation has become the cornerstone for producing high-purity this compound on a scalable level.[3][4]

This document provides a comprehensive overview of this critical reaction, moving beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for reagent selection, and a field-proven experimental protocol designed for reproducibility and success.

The Catalytic Heart: Deconstructing the Palladium System

The success of the cyanation reaction hinges on the careful orchestration of three key components: the palladium source, the ancillary ligand, and the cyanide source. The synergy between these elements dictates catalyst activity, stability, and overall reaction efficiency.

The Palladium Pre-catalyst: Generating the Active Species

The true catalyst in this cross-coupling reaction is a coordinatively unsaturated Palladium(0) species, Pd(0)Ln. However, Pd(0) complexes can be sensitive to air and moisture. Therefore, a more stable Pd(II) or Pd(0) pre-catalyst is typically used, which generates the active Pd(0) species in situ.[5]

For the cyanation of aryl halides, Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) is a frequent and effective choice.[1][3][4]

  • Expertise & Experience: While seemingly a Pd(0) source, Pd2(dba)3 requires ligand exchange with a phosphine to displace the weakly-bound dba ligands and form the active catalytic complex.[5] Other common pre-catalysts like Pd(OAc)2 require an in situ reduction step, which can sometimes be inefficient and lead to the formation of inactive palladium black.[6] The use of Pd2(dba)3 often provides a more direct and reliable entry into the catalytic cycle.[5]

The Ancillary Ligand: The Key to Catalyst Performance

The ligand is arguably the most critical factor in achieving a successful outcome. It is not a passive spectator but an active participant that modulates the steric and electronic properties of the palladium center, directly influencing each step of the catalytic cycle.[7][8][9] For the cyanation of 3,6-dibromo-9H-carbazole, a bulky, electron-rich phosphine ligand is paramount. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a well-established and highly effective ligand for this purpose.[1][3]

  • Causality Behind the Choice:

    • Facilitating Oxidative Addition: The electron-rich nature of dppf increases the electron density on the palladium center, making it more nucleophilic and promoting the crucial first step: the oxidative addition of the aryl bromide C-Br bond to the Pd(0) center.[7]

    • Preventing Catalyst Deactivation: Cyanide is a notorious poison for palladium catalysts, as it can coordinate strongly to the metal center and halt the catalytic cycle.[6] The steric bulk of the dppf ligand creates a protective pocket around the palladium atom, hindering the formation of stable, inactive palladium-cyanide complexes.[6][10]

    • Promoting Reductive Elimination: The steric hindrance from the bulky ligand also facilitates the final, product-forming step, reductive elimination, where the dicyanated carbazole is released from the palladium center.[7]

The Cyanide Source: Balancing Reactivity and Safety

The choice of cyanide source involves a critical trade-off between reactivity and toxicity. While alkali metal cyanides like KCN are highly reactive, their extreme toxicity and hygroscopicity pose significant handling risks.

  • Trustworthiness & Safety: For this reason, Zinc Cyanide (Zn(CN)2) is the overwhelmingly preferred reagent in modern protocols.[1][3][4] It is a safer, non-hygroscopic solid that is approximately 10% as toxic as KCN.[6] It serves a dual role: it acts as the source of cyanide anions and the Lewis acidic Zn2+ ion assists in the activation of the palladium-halide bond during the transmetalation step.

  • Alternative "Green" Source: For applications where minimizing toxicity is the absolute priority, Potassium Hexacyanoferrate (K4[Fe(CN)6]) has emerged as a valuable alternative.[6][11] It is a non-toxic food additive that can serve as an effective cyanide source, though it often requires higher temperatures or specialized solvent systems to achieve efficient cyanide transfer.[6][10]

The Reaction Mechanism: A Step-by-Step Catalytic Cycle

The palladium-catalyzed cyanation proceeds via a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13]

  • Oxidative Addition: The active Pd(0)Ln catalyst attacks the carbon-bromine bond of the 3,6-dibromo-9H-carbazole. This breaks the C-Br bond and forms a new square planar Pd(II) complex, with both the aryl group and the bromide now attached to the palladium center.

  • Transmetalation (Cyanide Exchange): The cyanide anion (CN-) from the cyanide source (e.g., Zn(CN)2) displaces the bromide ligand on the Pd(II) complex. This step is often facilitated by additives. In the case of Zn(CN)2, the process is a true transmetalation. This step occurs twice to replace both bromide ions.

  • Reductive Elimination: This is the final, product-forming step. The two cyano groups and the carbazole backbone, which are bound to the Pd(II) center, couple and are "eliminated" from the metal. This forms the final 3,6-dicyano-9H-carbazole product and regenerates the active Pd(0)Ln catalyst, which can then re-enter the cycle.[14]

Palladium-Catalyzed Cyanation Cycle Catalytic Cycle for Cyanation of 3,6-Dibromo-9H-Carbazole Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Br)₂ Pd0->OxAdd Oxidative Addition Substrate 3,6-Dibromo-9H-Carbazole (Ar-Br₂) Substrate->OxAdd Product 3,6-Dicyano-9H-Carbazole (Ar-(CN)₂) Cyanide 2 Zn(CN)₂ Cyanide->OxAdd ZnBr2 2 ZnBr(CN) Trans Transmetalation Complex L₂Pd(II)(Ar)(CN)₂ OxAdd->Trans Transmetalation (x2) Trans->Pd0 Trans->Product Reductive Elimination Trans->ZnBr2

Caption: The Pd(0)/Pd(II) catalytic cycle for the dicyanation of an aryl dibromide.

Optimization of Reaction Conditions

Achieving high yields requires careful optimization of several parameters. The choice of solvent, temperature, and additives can significantly impact the reaction rate and selectivity.

ParameterConditionRationale / Impact on YieldReference
Solvent DMF (Dimethylformamide)A polar aprotic solvent that effectively dissolves the carbazole substrate and the cyanide salt, facilitating the reaction.[1]
DMAc (Dimethylacetamide)Similar to DMF, can be used at higher temperatures if needed for less reactive substrates.[15]
Temperature 110-120 °CSufficient thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination. Higher temperatures can lead to decomposition.[1][15]
Catalyst Loading 1-5 mol% PdLower loadings are desirable for cost-effectiveness, but higher loadings may be needed to ensure complete conversion, especially on a larger scale.[14][16]
Ligand/Pd Ratio 1.5:1 to 2:1A slight excess of ligand ensures that the palladium center remains coordinated, preventing aggregation into inactive palladium black and protecting it from cyanide poisoning.[5][7]
Additives Zn dust, Zn(OAc)2These can act as reducing agents to ensure the palladium remains in the active Pd(0) state and can facilitate the transmetalation step.[1][4]
Water (trace amounts)Can sometimes accelerate the reaction by aiding in the dissolution of inorganic salts like Zn(CN)2.[1]

Field-Proven Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity based on established literature procedures.[1][3] The causality for each step is explained to ensure a deep understanding of the process.

Safety First: This procedure involves highly toxic materials (Zinc Cyanide) and requires a fume hood and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Materials and Reagents:
  • 3,6-Dibromo-9H-carbazole (1.0 eq)

  • Zinc Cyanide (Zn(CN)2) (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-4 mol%)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Ammonium Hydroxide solution, saturated Ammonium Chloride solution

Step-by-Step Methodology:
  • Reaction Setup (The Inert Environment):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromo-9H-carbazole, Zinc Cyanide, Pd2(dba)3, and dppf.

    • Causality: A flame-dried flask under an inert atmosphere is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

  • Atmosphere Exchange:

    • Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This procedure rigorously removes atmospheric oxygen, preserving the integrity of the catalytic system.

  • Solvent Addition and Reaction:

    • Using a syringe, add anhydrous, degassed DMF to the flask.

    • Causality: Using degassed solvent is another crucial step to prevent the introduction of dissolved oxygen.

    • Place the flask in a preheated oil bath at 110-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a stirred solution of aqueous ammonia and saturated ammonium chloride.

    • Causality: This quenching step serves two purposes: the ammonia complexes with any excess zinc salts, making them water-soluble, and it helps to precipitate the organic product.

  • Isolation and Purification:

    • Stir the resulting suspension for 1-2 hours, then collect the solid precipitate by vacuum filtration.

    • Wash the solid extensively with water and then with a small amount of cold methanol or ethanol to remove residual DMF and impurities.

    • Causality: The washing steps are critical for removing inorganic salts and the high-boiling point solvent.

    • For highest purity, the crude product can be further purified by silica gel column chromatography or recrystallization.

  • Characterization:

    • Dry the final product, a typically off-white to pale yellow solid, under vacuum.

    • Confirm the structure and purity using standard analytical techniques:

      • 1H NMR: Expect characteristic signals in the aromatic region (7.5-8.9 ppm).[3]

      • 13C NMR: Look for the nitrile carbon signal (C≡N) around 110-120 ppm.[1]

      • FTIR: A strong, sharp absorption band around 2220-2230 cm-1 is indicative of the C≡N stretch.[1]

      • HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the molecular ion [M+H]+ at approximately 218.071.[17]

Experimental_Workflow Experimental Workflow for Cyanation start Start reagents 1. Add Reagents (Substrate, Zn(CN)₂, Pd₂(dba)₃, dppf) to Flame-Dried Schlenk Flask start->reagents inert 2. Create Inert Atmosphere (Evacuate & Backfill with Argon x3) reagents->inert solvent 3. Add Degassed DMF inert->solvent reaction 4. Heat & Stir (110-120 °C, 24-48h) solvent->reaction cool 5. Cool to RT reaction->cool quench 6. Quench Reaction (Pour into aq. NH₃/NH₄Cl) cool->quench filter 7. Isolate Product (Vacuum Filtration & Washing) quench->filter purify 8. Purify (Column Chromatography or Recrystallization) filter->purify characterize 9. Characterize (NMR, IR, HRMS) purify->characterize end End Product: 3,6-Dicyano-9H-Carbazole characterize->end

Caption: A step-by-step workflow for the synthesis and purification of the target molecule.

Conclusion and Outlook

The palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole stands as a powerful and reliable method for synthesizing a key building block in materials science. By understanding the intricate roles of the catalyst, ligand, and cyanide source, researchers can not only reproduce this reaction with high fidelity but also troubleshoot and adapt the protocol for other challenging aryl halide substrates. The continued development of more active catalysts and safer cyanating agents will further enhance the utility and accessibility of this important transformation, paving the way for the next generation of high-performance organic electronic materials.

References

Introduction: The Significance of High-Purity 9H-Carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Purification of 9H-Carbazole-3,6-dicarbonitrile

This compound is a pivotal organic building block, distinguished by its rigid, planar carbazole core functionalized with two electron-withdrawing cyano groups.[1] This unique electronic architecture makes it a compound of significant interest in materials science, particularly for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a ligand in the synthesis of metal-organic frameworks (MOFs).[1][2] The performance of these advanced materials is critically dependent on the ultra-high purity of the constituent building blocks. Trace impurities can act as charge traps, quenching sites, or structural defects, severely compromising the efficiency, stability, and reproducibility of the final devices.

This guide provides a comprehensive overview of the solubility characteristics and field-proven purification methodologies for this compound. It is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to handle, purify, and validate this versatile compound, ensuring the integrity of their downstream applications.

PART 1: Solubility Profile

Understanding the solubility of this compound is the cornerstone of developing effective purification and reaction protocols. The molecule's structure—a largely non-polar aromatic system combined with two highly polar nitrile groups—results in a nuanced solubility profile. Direct quantitative solubility data is not widely published; however, extensive empirical evidence from synthetic procedures allows for a reliable qualitative assessment.[3][4] The compound exhibits poor solubility in water and non-polar aliphatic solvents. Its solubility increases significantly in polar aprotic solvents, which are capable of stabilizing the dipole moments of the nitrile groups.

Causality Behind Solubility: The carbazole core is hydrophobic, while the nitrile groups (C≡N) introduce strong dipole moments, making the molecule polar. Effective solvents must be able to solvate both the aromatic rings and the polar functional groups. Polar aprotic solvents like DMF and DMSO are particularly effective because they have high dielectric constants and are strong hydrogen bond acceptors, interacting favorably with the N-H proton of the carbazole ring, while also solvating the dinitrile structure.

Table 1: Qualitative Solubility of this compound

SolventTypePredicted SolubilityRationale & Citation
N,N-Dimethylformamide (DMF)Polar AproticSoluble, especially with heatingCommonly used as a reaction and recrystallization solvent for this compound.[3][4]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleUsed as a solvent for reactions involving this compound, indicating good solubility.[3][5]
AcetonePolar AproticSparingly SolubleUsed as a washing solvent for related compounds, suggesting limited solubility.[6]
Dichloromethane (DCM)Polar AproticSparingly to Poorly SolubleUsed as an eluent component in chromatography of precursors, suggesting low polarity and thus limited solubility for the dinitrile.[3]
Ethyl Acetate (EtOAc)Polar AproticSparingly to Poorly SolubleOften used as a more polar eluent with hexane for separating carbazole derivatives of lower polarity.[7]
TolueneNon-polar AromaticPoorly SolubleUsed as a washing solvent for the purified product, indicating it is effective at removing less polar impurities without dissolving the product.[4]
HexaneNon-polar AliphaticInsolubleCommon non-polar eluent component; the high polarity of the dinitrile precludes its solubility.[3]
Ethanol / MethanolPolar ProticPoorly SolubleUsed as washing solvents, indicating low solubility.[4] The N-H group can hydrogen bond, but the large hydrophobic core dominates.
WaterPolar ProticInsolubleExplicitly mentioned as a medium for precipitation.[3][8]

PART 2: Purification Methodologies

The purification strategy for this compound typically begins with a crude product obtained from synthesis, often a palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole.[2][9] The primary impurities include unreacted starting materials, catalyst residues (palladium, zinc), and side-products. A multi-step approach is essential to achieve high purity (>99.5%).

Purification_Workflow cluster_start Initial State cluster_main Purification Cascade cluster_end Final State & Validation Crude Crude Product (from synthesis) Workup Aqueous Workup (Precipitation & Washing) Crude->Workup Decision Purity Assessment (TLC, ¹H NMR) Workup->Decision Recrystal Recrystallization (e.g., from DMF) Decision->Recrystal Impurities have different solubility Chroma Column Chromatography (Silica Gel) Decision->Chroma Impurities have similar solubility Analysis Final Purity Validation (NMR, HPLC, MS, EA) Recrystal->Analysis Chroma->Analysis Pure Pure this compound (>99.5%) Analysis->Pure

Caption: General purification workflow for this compound.

Method 1: Initial Purification by Precipitation and Washing

Expertise & Rationale: This is the first and most critical step to remove the bulk of inorganic salts (e.g., zinc salts) and water-soluble organic impurities. The crude reaction mixture, typically in DMF, is poured into an aqueous solution.[3] this compound is virtually insoluble in water and precipitates out, while ionic impurities remain in the aqueous phase. Subsequent washes with selected organic solvents remove specific classes of impurities.

Experimental Protocol:

  • Precipitation:

    • Prepare a receiving flask containing a stirred mixture of H₂O, saturated NH₄Cl, and saturated NH₃ (e.g., a 50/40/10 v/v mixture).[3] The ammonia complexes with residual metal ions, aiding their removal.

    • Slowly pour the cooled reaction mixture (e.g., from DMF) into the aqueous solution. A precipitate will form immediately.

    • Continue stirring for 30-60 minutes to ensure complete precipitation and dissolution of salts.

  • Filtration:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove residual inorganic salts.

  • Solvent Washing (Self-Validating System):

    • Wash the cake with a non-polar solvent (e.g., Toluene) to remove non-polar organic impurities.[4]

    • Follow with a wash using a polar protic solvent (e.g., Methanol) to remove more polar impurities that are still distinct from the desired product.[4]

    • The choice of washing solvents is critical. They must be poor solvents for the product but good solvents for the targeted impurities. This multi-solvent wash provides a robust primary purification.

  • Drying:

    • Dry the resulting solid under vacuum. At this stage, the product is typically a pale yellow or off-white solid, suitable for further purification.

Method 2: Purification by Recrystallization

Expertise & Rationale: Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the solubility of a compound increases in a given solvent at higher temperatures. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (or undissolved if they are insoluble). For this compound, DMF is an excellent recrystallization solvent due to its high boiling point and the compound's significant solubility differential at high versus low temperatures.[4]

Recrystallization_Process A Place Crude Solid in Flask B Add Minimum Amount of Hot DMF A->B C Heat until Fully Dissolved B->C D Allow to Cool Slowly to Room Temperature C->D E Cool in Ice Bath (Optional) D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Cold Solvent (e.g., Ether) F->G H Dry Crystals Under Vacuum G->H

Caption: Step-by-step process of recrystallization.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., DMF).

  • Dissolution: Place the crude, dry solid from the initial workup into an Erlenmeyer flask. Add a minimal amount of DMF and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Isolation: Once crystallization appears complete, the flask can be placed in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter with a small amount of cold diethyl ether or methanol to remove any residual DMF and dissolved impurities.[3] Dry the pure white solid under high vacuum.

  • Validation: The purity can be checked by measuring the melting point. A sharp melting point (e.g., >360 °C with decomposition) indicates high purity.[2][4] If impurities are still present (as indicated by TLC or NMR), a second recrystallization may be necessary.

Method 3: Purification by Column Chromatography

Expertise & Rationale: When recrystallization is ineffective, typically because impurities have very similar solubility profiles to the product, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase (the eluent). This compound is a highly polar compound, so it will adhere strongly to the polar silica gel. Therefore, a relatively polar eluent system is required to move it down the column.

Experimental Protocol:

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/DCM mixture).

    • Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like DMF or DMSO.

    • Adsorb this solution onto a small amount of silica gel or Celite by evaporating the solvent. This "dry loading" method results in better separation.[10]

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 1:1 DCM/hexane) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or methanol).[3][11]

    • The separation can be monitored by Thin Layer Chromatography (TLC) to determine the appropriate solvent composition.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to yield the purified product.

PART 3: Purity Validation

No purification is complete without rigorous validation. The following analytical techniques are essential to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (¹H NMR): This is the primary method for structural confirmation. The ¹H NMR spectrum in a solvent like DMSO-d₆ should show a characteristic pattern: a singlet for the N-H proton around 12.4 ppm and distinct doublets and doublets of doublets for the aromatic protons between 7.7 and 8.8 ppm.[2][3] The absence of signals from impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying purity. A reverse-phase method can be used to separate the main compound from any minor impurities.[12] High purity is confirmed by a single major peak, often representing >99.5% of the total integrated area.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (217.22 g/mol ).[13]

  • Melting Point: A sharp, high melting point (>360 °C with decomposition) is a classic indicator of high purity for a crystalline solid.[4]

Conclusion

Achieving high purity for this compound is a non-trivial but essential task for its successful application in advanced materials and drug discovery. A systematic approach, beginning with an efficient aqueous workup, followed by either recrystallization from DMF or meticulous column chromatography, provides a reliable pathway to obtaining material of the requisite quality. Each step must be guided by an understanding of the compound's unique solubility and polarity, and validated by rigorous analytical methods. This guide provides the foundational protocols and scientific rationale to empower researchers in their pursuit of high-purity this compound.

References

An In-Depth Technical Guide to the Thermal and Electrochemical Stability of 9H-carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Stability in Advanced Material Applications

For researchers and developers in organic electronics and pharmaceuticals, the promise of a novel molecule is only as robust as its stability under operational stress. 9H-carbazole-3,6-dicarbonitrile stands as a pivotal building block, prized for its rigid, electron-deficient architecture that lends itself to the construction of high-performance organic semiconductors, metal-organic frameworks (MOFs), and thermally activated delayed fluorescence (TADF) emitters.[1] The strategic placement of electron-withdrawing nitrile groups at the 3 and 6 positions of the carbazole core not only fine-tunes the electronic energy levels but also significantly influences the molecule's resilience.[1][2] This guide provides a comprehensive analysis of the thermal and electrochemical stability of this compound, offering both field-proven insights and rigorous experimental frameworks to empower its effective application.

Molecular Architecture and its Implications for Stability

The inherent stability of this compound is deeply rooted in its molecular structure. The carbazole core is a fused aromatic system, which confers a high degree of rigidity and electronic delocalization.[3] This aromaticity is the foundation of its thermal robustness. The addition of dinitrile functionalities serves two key purposes:

  • Electronic Stabilization: The potent electron-withdrawing nature of the cyano (C≡N) groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[4] This is advantageous for creating electron-transporting materials and can enhance electrochemical stability by making the molecule more resistant to oxidation.

  • Intermolecular Interactions: The nitrogen atom of the carbazole and the cyano groups can participate in hydrogen bonding and π-π stacking interactions, contributing to a stable crystalline packing and influencing bulk material properties.[4]

cluster_molecule This compound C1 C C2 C C1->C2 C3 C C2->C3 N_carb N-H C2->N_carb C7 C C2->C7 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C5->N_carb C6->C1 C10 C C6->C10 C8 C C7->C8 C9 C C8->C9 CN1_C C C8->CN1_C C9->C3 C11 C C10->C11 C12 C C11->C12 CN2_C C C11->CN2_C C12->C5 CN1_N N CN1_C->CN1_N CN2_N N CN2_C->CN2_N

Caption: Molecular structure of this compound.

Thermal Stability Assessment

High thermal stability is paramount for applications in organic electronics, where devices can experience significant temperature fluctuations during fabrication and operation. For this compound, this translates to resistance to decomposition at elevated temperatures, ensuring the integrity and longevity of the final device.

Key Thermal Parameters

The thermal stability of an organic material is primarily characterized by its decomposition temperature (Td) and glass transition temperature (Tg) for amorphous materials, or melting point (Tm) for crystalline solids.

ParameterDescriptionTypical Value for this compound
Decomposition Temp. (Td)The temperature at which the material begins to chemically degrade.>370 °C (decomposes)[5]
Melting Point (Tm)The temperature at which a crystalline solid transitions to a liquid state.>370 °C (decomposes before melting)[6]
Glass Transition Temp. (Tg)The temperature at which an amorphous solid transitions from a rigid glassy state to a rubbery state.Not applicable (crystalline)
Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA is the definitive method for determining the decomposition temperature. It measures the change in mass of a sample as a function of temperature, providing a clear indication of when volatile byproducts are formed due to thermal degradation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Analysis: The Td is typically defined as the temperature at which 5% of the initial mass is lost.

start Start sample_prep Weigh 5-10 mg of sample start->sample_prep instrument_setup Place sample in TGA furnace sample_prep->instrument_setup atmosphere Purge with N2 or Ar instrument_setup->atmosphere thermal_program Ramp temperature to 600 °C at 10 °C/min atmosphere->thermal_program data_analysis Determine Td at 5% mass loss thermal_program->data_analysis end End data_analysis->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to identify phase transitions such as melting, crystallization, and glass transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature. For a highly stable crystalline material like this compound, DSC can confirm its high melting point and crystallinity.

Methodology:

  • Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from 30 °C to 400 °C at 10 °C/min.

    • Hold at 400 °C for 2 minutes to erase thermal history.

    • Cool to 30 °C at 10 °C/min.

    • Reheat from 30 °C to 400 °C at 10 °C/min.

  • Data Analysis: The melting point (Tm) is identified as the peak of the endothermic transition in the second heating cycle. The absence of a glass transition in the thermogram confirms the crystalline nature of the material.

Electrochemical Stability Assessment

The electrochemical stability of this compound dictates its suitability for use in organic electronic devices, where it will be subjected to repeated oxidation and reduction cycles. High stability ensures a long operational lifetime and reliable performance.

Key Electrochemical Parameters

The electrochemical behavior is characterized by the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels can be estimated from cyclic voltammetry (CV) data.

ParameterDescription
Oxidation Potential (Eox)The potential at which the molecule loses an electron (oxidation). It is used to estimate the HOMO energy level.
Reduction Potential (Ered)The potential at which the molecule gains an electron (reduction). It is used to estimate the LUMO energy level.
HOMO LevelThe energy of the highest occupied molecular orbital. A lower HOMO indicates greater stability against oxidation.
LUMO LevelThe energy of the lowest unoccupied molecular orbital. A lower LUMO level is desirable for electron-transporting materials.
Electrochemical Band Gap (Eg)The difference between the HOMO and LUMO energy levels, estimated from the onset of oxidation and reduction potentials.
Experimental Protocol: Cyclic Voltammetry (CV)

Causality: CV is a powerful technique to probe the redox behavior of a molecule. By cycling the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials, providing insight into the HOMO and LUMO energy levels and the reversibility of the redox processes.

Methodology:

  • Solution Preparation:

    • Prepare a ~1 mM solution of this compound in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

  • Electrochemical Cell Setup:

    • Use a three-electrode configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Degassing: Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Measurement:

    • Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.

    • Perform multiple cycles to assess the stability of the redox processes. A stable compound will show minimal change in the voltammogram over repeated cycles.

    • Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

  • Data Analysis:

    • Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc+, assumed to be at -4.8 eV relative to vacuum):[7]

      • HOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8]

      • LUMO (eV) = -[Eredonset (vs Fc/Fc+) + 4.8]

start Start solution_prep Prepare ~1 mM sample solution with supporting electrolyte start->solution_prep degas Degas solution with N2 or Ar solution_prep->degas cell_setup Assemble three-electrode cell degas->cell_setup measurement Perform potential scan and record current cell_setup->measurement calibration Calibrate with Fc/Fc+ measurement->calibration analysis Determine onset potentials and calculate HOMO/LUMO calibration->analysis end End analysis->end

Caption: Workflow for Cyclic Voltammetry (CV).

Concluding Remarks for the Advanced Practitioner

This compound exhibits exceptional thermal stability, with a decomposition temperature exceeding 370 °C, making it a highly robust building block for applications requiring high-temperature processing or operation.[5] Its electrochemical properties, characterized by the electron-withdrawing dinitrile substitution, are anticipated to show a deep HOMO level, conferring high resistance to oxidative degradation. The protocols detailed herein provide a self-validating framework for the rigorous characterization of this and related high-performance organic materials. For drug development professionals, this inherent stability is a desirable trait, suggesting a lower propensity for degradation under physiological conditions, though further biological stability studies are warranted. The comprehensive evaluation of both thermal and electrochemical resilience is a non-negotiable step in the transition of promising molecules from the laboratory to high-value applications.

References

An In-depth Technical Guide to the Electronic Properties and Frontier Molecular Orbital Energy Levels of 9H-carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This technical guide is designed for researchers, scientists, and professionals in drug development and materials science who are interested in the electronic characteristics of 9H-carbazole-3,6-dicarbonitrile. This molecule, with its unique donor-acceptor architecture, presents significant potential in the realm of organic electronics. This document provides a comprehensive overview of its electronic properties, with a focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. We will delve into both the theoretical underpinnings and the practical experimental methodologies for determining these crucial parameters. Our approach is grounded in scientific integrity, providing you with the causal reasoning behind experimental choices and the framework for self-validating protocols.

The Strategic Importance of this compound in Modern Electronics

This compound is a specialized organic molecule built upon a carbazole framework. The carbazole core is a well-known electron-donating moiety, recognized for its excellent hole-transporting capabilities and high photochemical stability.[1] The strategic placement of two electron-withdrawing cyano (-CN) groups at the 3 and 6 positions significantly influences the molecule's electronic landscape. This "push-pull" or donor-acceptor design is a cornerstone of modern organic electronics, enabling the fine-tuning of HOMO and LUMO energy levels.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical determinant of a molecule's electronic and optical properties, including its chemical reactivity and stability.[2] A smaller HOMO-LUMO gap generally signifies a molecule that is more easily excited and thus more reactive.[2] These characteristics make this compound and its derivatives promising candidates for a range of applications, including:

  • Organic Light-Emitting Diodes (OLEDs): Where the HOMO and LUMO levels dictate the efficiency of charge injection and recombination, ultimately affecting the color and brightness of the emitted light.

  • Organic Photovoltaics (OPVs): The alignment of the HOMO and LUMO levels of donor and acceptor materials is paramount for efficient exciton dissociation and charge transport, which governs the overall power conversion efficiency of the solar cell.

  • Fluorescent Probes: The unique electronic structure can be harnessed for sensing applications, where interactions with analytes can modulate the fluorescence properties.

Unveiling the Electronic Landscape: HOMO & LUMO Energy Levels

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of this compound. The HOMO is the highest energy molecular orbital occupied by electrons, and its energy level corresponds to the ionization potential – the ease with which the molecule can be oxidized. The LUMO is the lowest energy molecular orbital that is unoccupied, and its energy level relates to the electron affinity – the ability of the molecule to accept an electron.

Due to the presence of the strong electron-withdrawing dicyano groups, it is anticipated that both the HOMO and LUMO energy levels of this compound will be lowered compared to the parent carbazole molecule. This is advantageous for applications in OLEDs and OPVs as it can improve charge injection and transport properties.

Experimental Determination of Frontier Orbital Energies

A robust characterization of a molecule's electronic properties is achieved through a synergistic approach combining electrochemical and spectroscopic techniques. Cyclic Voltammetry (CV) is employed to determine the oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels. UV-Visible (UV-Vis) Spectroscopy provides the optical bandgap, offering a complementary method to probe the electronic transitions.

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a powerful electrochemical technique that probes the redox behavior of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, we can estimate the energies of the HOMO and LUMO levels.

Rationale for Experimental Choices:

  • Three-Electrode System: A three-electrode setup is crucial for accurate potential control and measurement. The working electrode is where the redox reactions of the analyte occur. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit.

  • Supporting Electrolyte: An inert supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize the iR drop (the potential drop due to the resistance of the solution). Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a common choice due to its wide electrochemical window and good solubility in organic solvents.

  • Solvent: The choice of solvent is critical. It must dissolve the analyte and the supporting electrolyte, be electrochemically inert over the potential range of interest, and have a low vapor pressure. Dichloromethane or acetonitrile are frequently used for carbazole derivatives.

  • Internal Standard (Ferrocene): The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable redox potential. It is used as an internal standard to calibrate the potential of the reference electrode, allowing for a more accurate determination of the HOMO and LUMO energies relative to the vacuum level.

Step-by-Step Experimental Workflow:

  • Sample Preparation:

    • Prepare a solution of this compound (typically 1-5 mM) in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a supporting electrolyte (e.g., 0.1 M TBAPF₆) to the solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell consisting of:

      • A polished working electrode (e.g., glassy carbon or platinum).

      • A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

      • A counter electrode (e.g., a platinum wire).

  • Measurement:

    • Record a cyclic voltammogram of the blank solution (solvent and supporting electrolyte) to determine the electrochemical window.

    • Add the analyte solution to the cell and record the cyclic voltammogram. The potential is swept linearly from a starting potential to a switching potential and then back to the start.

    • After the measurement of the analyte, add a small amount of ferrocene to the solution and record another cyclic voltammogram to determine the potential of the Fc/Fc⁺ redox couple.

  • Data Analysis:

    • From the cyclic voltammogram of this compound, determine the onset potential of the first oxidation peak (Eox) and the onset potential of the first reduction peak (Ered).

    • Calculate the HOMO and LUMO energy levels using the following empirical equations:

      • HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

      • LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

      • Where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple. The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

Diagram of the Cyclic Voltammetry Workflow:

CV_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dissolve Compound in Solvent Prep2 Add Supporting Electrolyte Prep1->Prep2 Prep3 Purge with Inert Gas Prep2->Prep3 Meas1 Assemble 3-Electrode Cell Prep3->Meas1 Meas2 Record Blank Voltammogram Meas1->Meas2 Meas3 Record Analyte Voltammogram Meas2->Meas3 Meas4 Add Ferrocene & Record Voltammogram Meas3->Meas4 Ana1 Determine Onset Oxidation Potential (E_ox) Meas4->Ana1 Ana2 Determine Onset Reduction Potential (E_red) Meas4->Ana2 Ana3 Calculate HOMO and LUMO Energies Ana1->Ana3 Ana2->Ana3

Cyclic Voltammetry Experimental Workflow
UV-Visible (UV-Vis) Spectroscopy Protocol

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon can promote an electron from the HOMO to the LUMO, and the energy of this transition corresponds to the optical HOMO-LUMO gap.

Rationale for Experimental Choices:

  • Solvent: A UV-transparent solvent is essential to avoid interference with the analyte's absorption spectrum. Dichloromethane, chloroform, or tetrahydrofuran are common choices.

  • Concentration: A dilute solution is used to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

Step-by-Step Experimental Workflow:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., 10⁻⁵ to 10⁻⁶ M).

  • Measurement:

    • Record the absorption spectrum of the solution using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Data Analysis:

    • Identify the absorption onset (λonset) from the low-energy edge of the absorption spectrum.

    • Calculate the optical bandgap (Egopt) using the following equation:

      • Egopt (eV) = 1240 / λonset (nm)

Integrating CV and UV-Vis Data:

The optical bandgap obtained from UV-Vis spectroscopy can be used in conjunction with the HOMO level determined by CV to estimate the LUMO level:

  • LUMO (eV) = HOMO (eV) + Egopt (eV)

This provides a valuable cross-validation of the electrochemical measurements.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic properties of molecules with a good balance of accuracy and computational cost.[2]

Rationale for Computational Choices:

  • Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often provides reliable results for organic molecules.

  • Basis Set: The basis set describes the atomic orbitals used in the calculation. The 6-31G(d) or a larger basis set like 6-311++G(d,p) is commonly used to provide a good description of the electronic structure.[2]

Step-by-Step Computational Workflow:

  • Molecular Geometry Optimization:

    • The first step is to obtain the optimized ground-state geometry of this compound. This is achieved by performing a geometry optimization calculation using a chosen DFT functional and basis set.

  • Frequency Analysis:

    • A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • HOMO and LUMO Energy Calculation:

    • Once the optimized geometry is confirmed, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the DFT calculation.

Diagram of the DFT Calculation Workflow:

DFT_Workflow Start Define Molecular Structure (this compound) ChooseMethod Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d)) Start->ChooseMethod GeomOpt Perform Geometry Optimization ChooseMethod->GeomOpt FreqCalc Perform Frequency Calculation GeomOpt->FreqCalc CheckFreq Check for Imaginary Frequencies FreqCalc->CheckFreq CheckFreq->GeomOpt Found ExtractEnergies Extract HOMO and LUMO Energies CheckFreq->ExtractEnergies None End Analyze Results ExtractEnergies->End

DFT Workflow for HOMO-LUMO Calculation

Summary of Electronic Properties

The following table summarizes the expected and reported electronic properties of this compound. It is important to reiterate that the experimental values for the core molecule are not yet widely reported in peer-reviewed literature, and the provided data serves as a well-founded estimation based on computational chemistry and the properties of similar carbazole derivatives.

PropertyExpected/Reported ValueMethodReference
HOMO Energy -5.4 to -5.8 eVEstimation based on derivatives[2]
LUMO Energy ~ -3.2 eVDFT Calculation (Commercial)[2]
HOMO-LUMO Gap 2.2 to 2.6 eVCalculated from HOMO/LUMO-

Concluding Remarks for the Advanced Practitioner

This compound stands as a molecule of significant interest for the advancement of organic electronic devices. Its donor-acceptor structure provides a versatile platform for tuning its electronic properties. This guide has laid out the fundamental principles and detailed, actionable protocols for the experimental and computational characterization of its HOMO and LUMO energy levels.

The provided methodologies are robust and adhere to high standards of scientific rigor, empowering researchers to conduct their own investigations and contribute to the growing body of knowledge on this promising material. The synergy between cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory calculations will undoubtedly provide a comprehensive understanding of the electronic landscape of this compound, paving the way for its rational application in next-generation electronic and photonic technologies.

References

Introduction: The Significance of the Carbazole Core in Modern Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 9H-Carbazole-3,6-Dicarbonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 9H-carbazole scaffold is a cornerstone in the development of advanced organic materials. Its rigid, planar, and electron-rich aromatic system provides excellent thermal and electrochemical stability, making it a highly sought-after building block for a variety of applications.[1][2] In particular, carbazole derivatives have demonstrated significant promise as hole-transporting materials, hosts for phosphorescent emitters, and thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs), as well as in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).[1][2]

The functionalization of the carbazole core is a key strategy for tuning its optoelectronic properties. The introduction of electron-withdrawing groups, such as nitrile (-CN) moieties, at the 3 and 6 positions, to create this compound, is a particularly effective approach. This substitution significantly lowers the energy levels of the molecular orbitals, enhancing electron transport capabilities and opening up avenues for n-type and bipolar semiconducting materials.[2]

The performance of these materials in solid-state devices is not solely dependent on the properties of the individual molecule but is critically influenced by their arrangement in the crystalline state. The intermolecular interactions and packing motifs dictate the efficiency of charge transport and other key material properties. This guide provides an in-depth technical overview of the crystal structure of this compound and its derivatives, focusing on the interplay between molecular design, supramolecular assembly, and functional properties. While direct crystallographic data for the parent this compound is not widely available in the public domain, this guide will synthesize data from closely related, structurally characterized derivatives to build a comprehensive and predictive model of its solid-state architecture.[3]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding the crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. A robust and scalable synthesis for this compound has been developed, which is crucial for its application in materials science.[4]

Experimental Protocol: Synthesis of this compound

This procedure is adapted from established palladium-catalyzed cyanation reactions, which offer high yields and scalability.[3][4]

Step 1: Bromination of 9H-Carbazole

  • Dissolve 9H-carbazole in a suitable solvent such as DMF.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Precipitate the product, 3,6-dibromo-9H-carbazole, by adding water.

  • Filter, wash, and dry the crude product. Purify by recrystallization or column chromatography.

Step 2: Cyanation of 3,6-Dibromo-9H-Carbazole

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine 3,6-dibromo-9H-carbazole, zinc cyanide (Zn(CN)₂), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Add a degassed solvent, typically DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 20-24 hours.

  • After cooling, pour the mixture into an aqueous solution to precipitate the crude product.

  • Filter the solid, wash thoroughly with water and organic solvents (e.g., toluene, methanol) to remove impurities.

  • The resulting pale-yellow solid is this compound. High purity is essential for successful crystallization.

Protocol: Single Crystal Growth

The slow evaporation technique is a common and effective method for growing high-quality single crystals.

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., DMF, DMSO, or a mixture of a good solvent like THF and a poor solvent like hexane).

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals will begin to form.

Definitive Structure Determination: The Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a multi-step process that requires meticulous execution.

Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares algorithm to achieve the best possible fit.

  • Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. The bond lengths, angles, and intermolecular interactions are then analyzed in detail.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for Crystal Structure Determination.

Analysis of the Crystal Structure of this compound Derivatives

Molecular Geometry

The carbazole ring system in its derivatives is consistently found to be essentially planar. For instance, in 9-p-tolyl-9H-carbazole-3-carbonitrile, the maximum deviation from the least-squares plane of the carbazole unit is a mere 0.0306 Å.[5] This planarity is crucial for effective π-conjugation across the molecule, a key factor in its electronic properties. The introduction of substituents at the 3 and 6 positions generally does not disrupt this planarity. In dimethyl 9H-carbazole-2,7-dicarboxylate, the carbazole unit has a mean deviation from planarity of only 0.037 Å.[6]

ParameterDerivativeValue
Crystal System 9-p-tolyl-9H-carbazole-3-carbonitrile[5][7]Triclinic
Dimethyl 9H-carbazole-2,7-dicarboxylate[6]Monoclinic
Space Group 9-p-tolyl-9H-carbazole-3-carbonitrile[5][7]P-1
Dimethyl 9H-carbazole-2,7-dicarboxylate[6]C2/c
a (Å) 9-p-tolyl-9H-carbazole-3-carbonitrile[5][7]8.6031 (3)
Dimethyl 9H-carbazole-2,7-dicarboxylate[6]29.684 (2)
b (Å) 9-p-tolyl-9H-carbazole-3-carbonitrile[5][7]8.8247 (3)
Dimethyl 9H-carbazole-2,7-dicarboxylate[6]5.8264 (4)
c (Å) 9-p-tolyl-9H-carbazole-3-carbonitrile[5][7]10.4609 (4)
Dimethyl 9H-carbazole-2,7-dicarboxylate[6]15.4210 (11)
β (˚) 9-p-tolyl-9H-carbazole-3-carbonitrile[5][7]87.499 (2)
Dimethyl 9H-carbazole-2,7-dicarboxylate[6]96.252 (3)

Table 1: Comparative Crystallographic Data for Carbazole Derivatives.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The crystal packing of this compound is governed by a combination of non-covalent interactions, which dictates the overall supramolecular architecture.[8][9]

Hydrogen Bonding: The N-H group of the carbazole core is a potent hydrogen bond donor. In the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate, molecules are linked by pairs of N-H···O hydrogen bonds, forming inversion dimers.[6] It is highly probable that this compound exhibits a similar N-H···N interaction, where the N-H group of one molecule donates a hydrogen bond to the nitrogen atom of a nitrile group on an adjacent molecule. This would lead to the formation of stable, extended chains or dimeric motifs, significantly influencing the rigidity and thermal stability of the crystal. Weaker C-H···N interactions, as observed in 9-p-tolyl-9H-carbazole-3-carbonitrile, are also likely to contribute to the overall packing efficiency.[5]

π-π Stacking: The planar, aromatic carbazole cores are predisposed to engage in π-π stacking interactions. These interactions are fundamental to charge transport in organic semiconductors.[1] In the crystal structures of carbazole derivatives, such as 9-allyl-9H-carbazole-3,6-dicarbaldehyde, π-π interactions are observed between the benzene rings of neighboring molecules with centroid-centroid distances around 3.874 Å.[10] For this compound, a parallel-slipped or herringbone packing arrangement is anticipated, where the molecules stack in a way that maximizes attractive electrostatic interactions and minimizes repulsion. This arrangement creates pathways for charge carriers to hop between adjacent molecules.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B a_carb Carbazole Core (π-system) a_nh N-H a_cn1 C≡N a_cn2 C≡N b_carb Carbazole Core (π-system) a_carb->b_carb  π-π Stacking b_cn1 C≡N a_nh->b_cn1  N-H···N Hydrogen Bond b_nh N-H b_cn2 C≡N

Caption: Key Intermolecular Interactions in Carbazole Dinitriles.

Structure-Property Correlations

The solid-state packing of this compound derivatives has profound implications for their function in electronic devices.

  • Charge Transport: The efficiency of charge transport is highly anisotropic and depends on the degree of intermolecular electronic coupling. The close proximity and ordered arrangement facilitated by π-π stacking create pathways for charge carriers (holes or electrons) to move through the material. A well-ordered, co-facial π-stacking arrangement is generally beneficial for high charge mobility.[11]

  • Thermal Stability: The network of strong N-H···N hydrogen bonds provides significant cohesive energy to the crystal lattice. This contributes to a higher melting point and greater thermal stability, which are critical for the long-term operational stability of electronic devices.

  • Electronic Properties: The intermolecular interactions in the solid state can also influence the energy levels of the material compared to the isolated molecule. This can affect charge injection barriers and the overall performance of devices like OLEDs.

Conclusion and Outlook

This technical guide has synthesized the available structural information on this compound derivatives to construct a detailed model of their crystalline architecture. The planar carbazole core, coupled with the strong directional influence of N-H···N hydrogen bonding and the cohesive nature of π-π stacking, results in a highly ordered and stable supramolecular assembly. These structural features are directly responsible for the promising electronic properties that make these compounds excellent candidates for next-generation organic electronics.

Future research should focus on obtaining and publishing the definitive crystal structure of the parent this compound to confirm the predicted interaction motifs. Furthermore, exploring polymorphism—the ability of a compound to exist in multiple crystal forms—in this class of materials could unveil packing arrangements with further optimized charge transport properties, paving the way for even higher performance organic electronic devices.

References

An In-depth Technical Guide to 9H-Carbazole-3,6-dicarbonitrile: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 9H-carbazole-3,6-dicarbonitrile, a pivotal molecular building block in contemporary materials science and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, the evolution of its preparation, its key physicochemical properties, and its significant applications.

Introduction: The Emergence of a Key Carbazole Derivative

Carbazole, a tricyclic aromatic heterocycle first isolated from coal tar in 1872, has long been a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and rich electronic properties.[1] However, the functionalization of the carbazole core to precisely tune its characteristics remained a significant synthetic challenge for many years. The introduction of strong electron-withdrawing groups, such as cyano moieties, at the 3 and 6 positions, marked a significant leap forward, leading to the development of this compound. This strategic substitution profoundly alters the electronic landscape of the carbazole system, enhancing its electron affinity and opening new avenues for its application.

This guide will first explore the historical evolution of the synthesis of this compound, highlighting the key breakthrough that enabled its scalable production. Subsequently, a detailed examination of its physicochemical properties will be presented, followed by a discussion of its current and emerging applications, particularly in the fields of organic electronics and the design of advanced materials.

Discovery and Historical Synthesis: A Tale of Synthetic Evolution

While the carbazole framework has been known for over a century, the journey to an efficient and scalable synthesis of this compound is a more recent story. Early methods for the introduction of nitrogen-containing functional groups onto aromatic rings were often fraught with challenges, including harsh reaction conditions, low yields, and the use of toxic reagents.

The pivotal moment in the accessibility of this compound for widespread research came in 2014 with the report of a convenient, high-yielding, and scalable palladium-catalyzed cyanation reaction.[1] This development was a game-changer, transforming a previously difficult-to-access molecule into a readily available building block.

Prior to this, the synthesis would have likely involved multi-step sequences with less efficient cyanation methods. The modern approach, however, provides a direct and efficient route, which will be detailed in the following section. The historical context underscores the significance of advancements in cross-coupling catalysis for the progress of materials science.

Modern Synthetic Protocol: A Self-Validating System

The currently accepted and most efficient synthesis of this compound begins with the bromination of carbazole, followed by a palladium-catalyzed cyanation. This two-step process is highly reproducible and scalable.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

The precursor, 3,6-dibromo-9H-carbazole, is synthesized via the electrophilic bromination of 9H-carbazole. The use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) provides the desired product in high yield.[2][3]

Experimental Protocol: Synthesis of 3,6-Dibromo-9H-carbazole [2]

  • Dissolve 9H-carbazole in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (2.1 equivalents) in DMF to the cooled carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to afford 3,6-dibromo-9H-carbazole.

Step 2: Palladium-Catalyzed Cyanation to Yield this compound

The key transformation is the palladium-catalyzed cross-coupling reaction between 3,6-dibromo-9H-carbazole and a cyanide source, typically zinc cyanide (Zn(CN)₂). The causality behind this experimental choice lies in the high efficiency and functional group tolerance of palladium catalysts for C-CN bond formation. The use of a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]

Experimental Protocol: Synthesis of this compound [2][4]

  • To a Schlenk flask, add 3,6-dibromo-9H-carbazole, zinc cyanide (Zn(CN)₂), zinc powder, zinc acetate dihydrate (Zn(OAc)₂·2H₂O), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Add degassed DMF and a small amount of water.

  • Heat the mixture under an inert atmosphere (e.g., argon) at 110 °C for 3 days.

  • After cooling, pour the suspension into an aqueous solution of ammonium chloride and ammonia.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain this compound as a solid.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Carbazole [label="9H-Carbazole", fillcolor="#F1F3F4"]; Dibromo [label="3,6-Dibromo-9H-carbazole", fillcolor="#F1F3F4"]; Dicyano [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Carbazole -> Dibromo [label="NBS, DMF"]; Dibromo -> Dicyano [label="Zn(CN)₂, Pd₂(dba)₃, dppf, DMF"]; }

Caption: Synthetic pathway to this compound.

Physicochemical Properties

The introduction of two cyano groups at the 3 and 6 positions of the carbazole core significantly influences its physical and chemical properties. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₇N₃[5]
Molecular Weight 217.22 g/mol [5]
Appearance Pale yellow to white solid[4]
Melting Point >300 °C[6]
Solubility Soluble in DMF, DMSO[6]
FT-IR (cm⁻¹) ~2224 (C≡N stretch)[7]
¹H NMR (DMSO-d₆, δ) ~12.4 (s, 1H, NH), 8.8 (d, 2H), 7.8 (dd, 2H), 7.7 (d, 2H)[6][7]
¹³C NMR (DMSO-d₆, δ) ~142.3, 129.9, 126.3, 121.8, 120.1, 112.8, 101.7[6]

The strong electron-withdrawing nature of the cyano groups leads to a significant lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[1] This enhanced electron-accepting character is a key determinant of its utility in various applications.

Applications in Materials Science and Drug Development

This compound is a versatile building block with a growing number of applications, primarily driven by its unique electronic properties.

Organic Electronics: A Star in OLEDs and OPVs

The low-lying LUMO energy level of this compound makes it an excellent candidate for use in organic electronic devices.[1]

  • Organic Light-Emitting Diodes (OLEDs): It can be used as a host material for phosphorescent emitters or as an electron-transporting material. The electron-deficient nature of the molecule facilitates efficient electron injection and transport, leading to improved device performance.[8]

  • Organic Photovoltaics (OPVs): Its electron-accepting properties make it a potential component in the active layer of organic solar cells.

A Precursor for High-Potential Polymers

Derivatives of this compound, such as 9-vinyl-9H-carbazole-3,6-dicarbonitrile, are valuable monomers for the synthesis of polymers with high oxidation potentials.[2] These polymers are being investigated for applications in high-voltage lithium-ion batteries, where they can act as a protective redox shuttle.[2]

Building Block for Metal-Organic Frameworks (MOFs)

This compound can be readily hydrolyzed to 9H-carbazole-3,6-dicarboxylic acid. This dicarboxylic acid serves as an organic linker for the construction of Metal-Organic Frameworks (MOFs).[4] The rigid and well-defined geometry of the carbazole core allows for the predictable assembly of porous materials with potential applications in gas storage and separation.

graph Hydrolysis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Dicyano [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dicarboxylic [label="9H-Carbazole-3,6-dicarboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MOF [label="Metal-Organic Frameworks (MOFs)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Dicyano -> Dicarboxylic [label="CuI, NaOH(aq)"]; Dicarboxylic -> MOF [label="Metal Ions"]; }

Caption: Hydrolysis and application in MOF synthesis.

Future Outlook

The journey of this compound from a synthetically challenging molecule to a readily accessible building block is a testament to the power of modern organic chemistry. Its unique electronic properties, conferred by the strategic placement of two cyano groups on the carbazole core, have positioned it as a key player in the development of advanced materials. As research in organic electronics and porous materials continues to advance, the demand for well-designed molecular components like this compound is expected to grow, paving the way for new discoveries and technological innovations.

References

Navigating the Unknown: A Technical Health and Safety Guide for Handling 9H-Carbazole-3,6-Dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Data Gap

This guide provides an in-depth overview of the health and safety considerations for handling 9H-carbazole-3,6-dicarbonitrile. It is crucial to preface this document with a clear acknowledgment that specific toxicological and safety data for this compound are not extensively available in public literature or standardized databases. One supplier, Carl ROTH, indicates that the substance does not meet the criteria for hazardous classification under Regulation (EC) No 1272/2008 (CLP). However, this classification is not universally harmonized and may be based on a lack of data rather than conclusive evidence of non-hazardous properties.

Given this data deficiency, and the known hazards associated with the parent carbazole moiety and nitrile-containing compounds, a precautionary principle is the only responsible approach. This guide is therefore structured to treat this compound as a substance with potential hazards, warranting rigorous safety protocols until comprehensive data becomes available. The recommendations herein are based on an amalgamation of information on the parent compound, 9H-carbazole, general principles for handling aromatic nitrile compounds, and best practices for working with fine organic chemicals of unknown toxicity.

Section 1: Hazard Identification and Risk Assessment

While a definitive hazard profile for this compound is not established, a risk assessment must be conducted based on the potential for hazards inherited from its structural components.

The Carbazole Core: A Foundation of Potential Concern

The parent compound, 9H-carbazole, is a polycyclic aromatic hydrocarbon with an inconsistent but concerning toxicological profile.[1] Key concerns associated with carbazole that must be considered for its dinitrile derivative include:

  • Suspected Carcinogenicity: The US Environmental Protection Agency (EPA) has classified carbazole as a potential carcinogen.[2] The International Agency for Research on Cancer (IARC), however, has classified it as Group 3, "not classifiable as to its carcinogenicity to humans," due to limited evidence in animal studies.[1]

  • Irritation: Carbazole is known to be an irritant to the skin, eyes, and respiratory system.

  • Sensitization: There is evidence that carbazole can act as a sensitizer, potentially causing allergic skin reactions upon repeated exposure.

The Dinitrile Functionality: A Source of Acute and Thermal Hazards

The presence of two nitrile (-C≡N) groups on the aromatic core introduces additional potential hazards:

  • Toxicity of Nitrile Compounds: Aromatic nitriles can be toxic. While specific data for this compound is absent, some nitrile compounds can cause adverse health effects.

  • Thermal Decomposition: A critical and often overlooked hazard is the potential for thermal decomposition. The pyrolysis of nitrogen-containing organic compounds, such as nitriles, can lead to the formation of highly toxic gases, most notably hydrogen cyanide (HCN) .[3] Studies on the pyrolysis of carbazole have also shown the formation of HCN and NH3.[4] The conditions under which this compound might decompose to release HCN are not known, but this potential must be a foremost consideration in all heating and storage protocols.

Physical Form: The Hazard of Fine Powders

This compound is typically supplied as a solid, often a fine powder. This physical form presents an inhalation hazard and increases the risk of widespread contamination. Fine powders can easily become airborne, leading to respiratory exposure and contamination of surfaces, equipment, and personal protective equipment (PPE).

Summary of Potential Hazards

The following table summarizes the potential hazards that must be assumed when handling this compound, based on the available data for its constituent parts.

Hazard CategoryPotential HazardBasis for Concern
Acute Toxicity (Oral) UnknownData not available.
Acute Toxicity (Dermal) UnknownData not available.
Acute Toxicity (Inhalation) Potential for respiratory irritation.Inhalation of fine powder.[5]
Skin Corrosion/Irritation Potential for skin irritation.Hazard associated with parent carbazole.
Eye Damage/Irritation Potential for serious eye irritation.Hazard associated with parent carbazole.
Respiratory/Skin Sensitization Potential for skin sensitization.Hazard associated with parent carbazole.
Carcinogenicity Suspected carcinogen.Based on data for the parent carbazole.[1][2]
Specific Target Organ Toxicity UnknownData not available.
Reactivity Violent reaction with strong oxidizers.General reactivity of organic compounds.
Thermal Decomposition Potential for release of Hydrogen Cyanide (HCN) gas upon heating. Inherent risk of nitrile-containing organic compounds.[3]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the unknown toxicological profile and the potential for serious hazards, a multi-layered approach to exposure control is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the powder.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to provide a barrier against dermal, ocular, and respiratory exposure.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile gloves provide good resistance to a wide range of chemicals for incidental contact.[6] Should a splash or direct contact occur, the outer glove should be removed and disposed of immediately, and the hands washed before donning a new pair.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection from fine powders, which can easily enter from the top and sides.[6]

  • Body Protection: A lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with P100 (HEPA) filters should be available for emergency situations, such as a large spill outside of containment.

The following diagram illustrates the logical workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Chemical Splash Goggles Don2->Don3 Don4 4. Outer Nitrile Gloves Don3->Don4 Work Handle Compound Don4->Work Doff1 1. Remove Outer Gloves (Contaminated) Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to minimize risk.

General Handling Practices
  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory to prevent the spread of contamination.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use spatulas and weighing paper designed to minimize static and dust formation.

  • Housekeeping: Clean the work area (inside the fume hood) thoroughly after each use. A wet wipe or a vacuum cleaner with a HEPA filter should be used for cleaning. Dry sweeping is prohibited as it can aerosolize the powder.

  • No Food or Drink: Eating, drinking, and applying cosmetics are strictly forbidden in the laboratory where this compound is handled.[7]

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, date received, and a warning statement such as: "Caution: Potential Carcinogen and Irritant. Handle with care."

  • Location: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Inventory: Maintain an accurate inventory of the amount of material in storage.

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel handling this compound must be familiar with these procedures.

First Aid Measures

The following first aid measures are based on general principles for chemical exposure. Seek immediate medical attention in all cases of significant exposure.

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical help.[9]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10] Wash with soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

The response to a spill depends on its size and location.

  • Small Spill (inside a fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an absorbent material suitable for chemical spills.

    • Gently collect the absorbed material into a sealable waste container.

    • Wipe the area with a damp cloth, then decontaminate the surface with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Large Spill (or any spill outside of a fume hood):

    • Evacuate: Immediately alert others in the area and evacuate the laboratory.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Report: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill yourself.

The following flowchart outlines the decision-making process for a chemical spill.

Spill_Response Spill Spill Occurs Assess Is the spill large or outside of a fume hood? Spill->Assess Evacuate 1. Evacuate the area 2. Isolate the lab 3. Call EHS/Emergency Services Assess->Evacuate Yes SmallSpill Small Spill Protocol Assess->SmallSpill No End Spill Managed Evacuate->End WearPPE Ensure full PPE is worn SmallSpill->WearPPE Contain Cover with absorbent material WearPPE->Contain Collect Collect waste into a sealed container Contain->Collect Decontaminate Clean and decontaminate the area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Dispose->End

Caption: Spill Response Decision Flowchart.

Section 5: Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.

Conclusion: A Commitment to a Culture of Safety

The handling of this compound requires a heightened level of caution due to the significant gaps in its safety and toxicological data. By adopting the precautionary principle and adhering to the rigorous engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can significantly mitigate the potential risks. It is the responsibility of every scientist and institution to foster a culture of safety where unknown hazards are treated with the utmost respect and caution.

References

Methodological & Application

The Rising Star in Organic Electronics: Applications and Protocols for 9H-carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Dicyanocarbazole Core

In the relentless pursuit of high-performance organic electronic materials, the carbazole moiety has long been a celebrated building block, prized for its robust thermal stability, excellent hole-transporting characteristics, and versatile functionalization chemistry.[1][2] The strategic introduction of strong electron-withdrawing groups onto this electron-rich core is a proven strategy to modulate its electronic properties for specific applications. This guide focuses on a particularly potent derivative: 9H-carbazole-3,6-dicarbonitrile . The symmetrical placement of two cyano (-CN) groups at the 3 and 6 positions dramatically alters the electronic landscape of the carbazole scaffold, transforming it into a highly versatile component for a new generation of organic electronic devices.[3][4]

The potent electron-withdrawing nature of the nitrile groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the carbazole core, a critical factor for enhancing electron injection and transport.[3][5] This modification imparts ambipolar charge transport characteristics to a traditionally hole-dominant material, opening up a wider range of applications.[3][6] Furthermore, the rigid, planar structure of the dicyanocarbazole unit provides a robust foundation for building complex molecules with tailored photophysical and electrochemical properties.

This document serves as a detailed guide for researchers, materials scientists, and drug development professionals, providing in-depth application notes and validated protocols for the utilization of this compound and its derivatives in cutting-edge organic electronic devices.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

PropertyValueSource(s)
Molecular FormulaC₁₄H₇N₃[7]
Molecular Weight217.22 g/mol [7]
AppearanceOff-white to yellow powder
Melting Point>360 °C[4]
HOMO Energy Level-5.4 to -5.8 eV[3]
LUMO Energy Level-3.2 to -3.6 eV[3]
Triplet Energy (estimated for derivatives)> 2.7 eV[8]

The high melting point is indicative of excellent thermal stability, a crucial requirement for long-lasting organic electronic devices. The deep HOMO level ensures good hole injection from standard anodes like ITO, while the significantly lowered LUMO level facilitates electron injection from common cathodes. This electronic structure makes the dicyanocarbazole core an excellent building block for host materials in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs), as well as for electron-transporting or ambipolar materials in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[5][8]

Application I: Host Materials for High-Efficiency Thermally Activated Delayed Fluorescence (TADF) OLEDs

The development of efficient blue OLEDs remains a significant challenge. TADF emitters have emerged as a promising solution, enabling 100% internal quantum efficiency without the need for expensive noble metal-based phosphors. The performance of a TADF-OLED is critically dependent on the host material, which must possess a high triplet energy to prevent reverse intersystem crossing (RISC) quenching of the guest emitter.

The this compound core is an exceptional platform for designing TADF host materials. The rigid structure and the presence of the nitrogen atom and cyano groups allow for the attachment of various donor and acceptor units, enabling precise tuning of the electronic properties.

Causality of Performance:
  • High Triplet Energy: The inherent wide bandgap of the carbazole unit, further widened by the electron-withdrawing cyano groups, results in a high triplet energy (often > 2.7 eV for its derivatives), which is essential to confine the triplet excitons on the TADF guest emitter.[8]

  • Bipolar Charge Transport: The dicyano substitution promotes balanced electron and hole transport within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness.[9]

  • Thermal and Morphological Stability: The high glass transition temperature (Tg) of dicyanocarbazole-based hosts ensures the morphological stability of the thin film during device operation, contributing to longer device lifetimes.[9]

Representative Device Architecture and Performance

While specific data for the parent this compound as a host is limited, numerous studies on its derivatives showcase its potential. For instance, carbazole/benzimidazole-based bipolar molecules have been successfully employed as hosts for green TADF emitters like 4CzIPN.[9]

Figure 1. A representative multilayer architecture for a TADF-OLED employing a dicyanocarbazole-based host material.

Table of Representative TADF-OLED Performance with Dicyanocarbazole Derivative Hosts:

Host MaterialEmitter (Dopant)Max. EQE (%)Device ArchitectureReference
o-CbzBiz4CzIPN (Green TADF)16.7ITO/HATCN/TAPC/Host:Emitter/TPBi/LiF/Al[9]
p-CbzBizIr(ppy)₂(acac) (Green Phosphor)21.8ITO/HATCN/TAPC/Host:Emitter/TPBi/LiF/Al[9]
DCzPmIr(ppy)₃ (Green Phosphor)17.2Not specified in detail[10]
Experimental Protocol: Fabrication of a Solution-Processed TADF-OLED (Representative)

This protocol is a representative example based on common practices for solution-processed carbazole-based OLEDs.[11][12]

  • Substrate Preparation:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance the work function of ITO and improve film adhesion.

  • Hole Injection Layer (HIL) Deposition:

    • A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the ITO substrate at 4000 rpm for 40 seconds.

    • The substrates are then baked at 120°C for 20 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Preparation and Deposition:

    • Prepare a solution of the dicyanocarbazole-based host material and the TADF emitter in a suitable solvent (e.g., chlorobenzene or toluene) at a total concentration of 10 mg/mL. The doping concentration of the emitter is typically between 5-15 wt%.

    • The solution is stirred on a hotplate at 40°C for at least 2 hours to ensure complete dissolution.

    • The EML solution is then spin-coated onto the HIL at 2000 rpm for 60 seconds.

    • The film is annealed at 80°C for 10 minutes to remove residual solvent.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:

    • The substrates are transferred to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

    • A layer of an electron-transporting material (e.g., TPBi, 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) is deposited at a rate of 1-2 Å/s to a thickness of 30-40 nm.

    • Subsequently, a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) is deposited as the EIL at a rate of 0.1-0.2 Å/s.

    • Finally, a 100 nm thick Aluminum (Al) cathode is deposited at a rate of 5-10 Å/s.

  • Encapsulation and Characterization:

    • The completed devices are encapsulated with a UV-curable epoxy in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

    • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode. The electroluminescence spectra and external quantum efficiency (EQE) are also characterized.

Application II: Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

The hole-transporting layer in a perovskite solar cell plays a crucial role in efficiently extracting holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons. The ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite, and good film-forming properties.

While the parent this compound is not a typical HTM due to its deep HOMO level, its derivatives, where the dicyano-carbazole core is further functionalized with electron-donating groups, are emerging as promising candidates.[2][13]

Causality of Performance:
  • Tunable Energy Levels: The dicyanocarbazole core provides a platform for creating D-A-D (Donor-Acceptor-Donor) type molecules. By attaching strong electron-donating moieties, the HOMO level can be raised to align optimally with the valence band of the perovskite for efficient hole extraction.[13]

  • Enhanced Stability: The inherent chemical and thermal stability of the carbazole core contributes to the overall stability of the PSC device, a critical factor for commercialization.[2]

  • Improved Morphology: The rigid structure of the dicyanocarbazole unit can lead to more ordered molecular packing, which is beneficial for charge transport.[13]

Figure 2. A typical inverted (p-i-n) perovskite solar cell architecture incorporating a dicyanocarbazole-based HTM.

Experimental Protocol: Synthesis of this compound

A reliable and scalable synthesis is the first step towards utilizing this versatile building block. The following protocol is adapted from a high-yield catalytic cyanation procedure.[14]

Figure 3. Synthetic workflow for the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole.

  • Reaction Setup:

    • In a 150 mL round-bottom flask, add 3,6-dibromo-9H-carbazole (9.75 g, 30 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (80 mg, 0.144 mmol).

    • Add a mixture of DMF (30 mL) and water (0.3 mL).

    • Evacuate and backfill the flask with argon three times. Bubble argon through the solution for 45 minutes to degas.

  • Addition of Reagents:

    • Under a positive pressure of argon, add zinc cyanide (Zn(CN)₂) (4.21 g, 36 mmol), zinc powder (78 mg, 1.2 mmol), zinc acetate (Zn(OAc)₂) (0.22 g, 1.2 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (55 mg, 0.06 mmol) in one portion.

    • Quickly evacuate and backfill the flask with argon twice.

  • Reaction:

    • Place the flask in a preheated oil bath at 100°C and stir vigorously for 20 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of aqueous ammonium chloride, aqueous ammonia, and deionized water (4:1:5, 100 mL) and filter.

    • The collected solid is further purified by column chromatography or recrystallization to yield this compound as a solid.

Future Outlook and Emerging Applications

The unique electronic properties of the this compound core make it a highly promising building block for a wide range of organic electronic applications beyond OLEDs and PSCs.

  • Organic Field-Effect Transistors (OFETs): The ambipolar charge transport characteristics imparted by the dicyano groups make these materials interesting candidates for complementary logic circuits.[3][6]

  • Organic Photovoltaics (OPVs): As non-fullerene acceptors or as a component in donor polymers, the strong electron-accepting nature of the dicyanocarbazole unit can be exploited to tune the energy levels and absorption spectra of OPV active layers.[15]

  • Polymer Synthesis: The vinylated derivative, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, serves as a monomer for novel polymers with high oxidation potentials, suitable for applications in high-voltage Li-Ion batteries.[16]

Conclusion

This compound is more than just another carbazole derivative; it is a strategic molecular scaffold that offers a unique combination of thermal stability, a rigid planar structure, and, most importantly, tunable electronic properties stemming from the potent electron-withdrawing cyano groups. This guide has provided a comprehensive overview of its applications in high-performance OLEDs and as a foundational building block for advanced materials in perovskite solar cells. The detailed protocols serve as a practical starting point for researchers to explore the full potential of this remarkable molecule. As the field of organic electronics continues to evolve, the strategic design of materials based on the this compound core is poised to play a pivotal role in the development of next-generation devices.

References

Application Note: 9H-Carbazole-3,6-dicarbonitrile as a Versatile Building Block for High-Efficiency Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Carbazole Dinitrile in Third-Generation OLED Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. The efficiency of OLEDs is fundamentally tied to the nature of the light-emitting materials. While first-generation fluorescent emitters are limited to harvesting singlet excitons (25% internal quantum efficiency, IQE), and second-generation phosphorescent emitters utilize noble metals to harvest triplet excitons (up to 100% IQE), the third generation of emitters operates on the principle of Thermally Activated Delayed Fluorescence (TADF).

TADF materials can achieve a theoretical IQE of 100% without relying on expensive and rare heavy metals.[1][2] The underlying mechanism is the efficient up-conversion of non-emissive triplet excitons (T₁) back to the emissive singlet state (S₁) through a process called reverse intersystem crossing (RISC).[2][3] This process is only efficient if the energy gap between the S₁ and T₁ states (ΔE_ST) is minimal (< 0.2 eV), allowing for thermal energy at room temperature to facilitate the transition.[1]

The key to designing effective TADF molecules is to create a molecular architecture that minimizes ΔE_ST. A widely adopted and successful strategy is the Donor-Acceptor (D-A) approach, where an electron-donating moiety is covalently linked to an electron-accepting moiety.[2] This design spatially separates the Highest Occupied Molecular Orbital (HOMO), localized on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor.[1] This separation reduces the exchange energy, which is a major contributor to the ΔE_ST.

9H-carbazole-3,6-dicarbonitrile has emerged as a superior building block for TADF emitters. Its rigid carbazole core serves as a moderate electron donor, while the two cyano groups at the 3 and 6 positions act as strong electron acceptors. This intrinsic D-A character within a compact, planar structure makes it an excellent foundation for constructing advanced TADF emitters with high photoluminescence quantum yields (PLQY) and tunable emission colors.[4][5] This application note provides an in-depth guide to the molecular design principles, synthesis, and characterization protocols for developing high-performance TADF emitters using this versatile carbazole dinitrile scaffold.

Molecular Design Principles and Strategy

The efficacy of a TADF emitter is not accidental; it is the result of deliberate molecular engineering. The primary goal is to minimize ΔE_ST while maintaining high radiative decay rates from the S₁ state.

Core Directive: HOMO-LUMO Separation The foundational principle is the spatial separation of the frontier molecular orbitals.[1] In molecules constructed from this compound, the nitrogen atom and the aromatic rings of the carbazole unit contribute to the HOMO, while the electron-withdrawing dinitrile groups dominate the LUMO. This separation is critical for minimizing the electron exchange energy and thus achieving a small ΔE_ST.

Design Strategy: D-A and D-A-D Architectures this compound can be used as a central acceptor (A) core. By attaching additional donor (D) units to the carbazole nitrogen, highly efficient D-A type emitters can be synthesized. This modular approach allows for fine-tuning of the photophysical properties. For instance, attaching stronger or weaker donors can shift the emission wavelength from blue to green or yellow.[3][6] Furthermore, introducing bulky side groups, such as tert-butyl, can improve solubility and prevent aggregation-caused quenching in the solid state, which is crucial for device performance.[7][8]

cluster_0 Molecular Design Strategy cluster_1 Resulting Electronic Structure D Donor Moiety (e.g., Phenyl, Carbazole) Localized HOMO A Acceptor Core (this compound) Localized LUMO D->A D2 Donor Moiety (e.g., Phenyl, Carbazole) Localized HOMO HOMO HOMO (Localized on Donor) LUMO LUMO (Localized on Acceptor) Energy_Gap Small ΔE_ST (Efficient RISC)

Caption: D-A design strategy for minimizing ΔE_ST.

Synthesis and Purification Protocols

The following protocols provide a general framework. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of this compound (2)

This two-step procedure starts from commercially available carbazole.

Step A: Bromination to 3,6-Dibromo-9H-carbazole (1)

  • Dissolve carbazole (1 eq.) in a suitable solvent such as DMF or chloroform in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS, 2.1 eq.) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Precipitate the product by pouring the reaction mixture into water.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3,6-dibromo-9H-carbazole (1) as a white solid. The product is often pure enough for the next step without further purification.[9]

Step B: Cyanation to this compound (2)

  • To a Schlenk flask, add 3,6-dibromo-9H-carbazole (1, 1 eq.), zinc cyanide (Zn(CN)₂, ~1.2 eq.), zinc powder, and a palladium catalyst such as Pd₂(dba)₃.[9]

  • Add a ligand, such as dppf, and an activator like zinc acetate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed anhydrous DMF and a small amount of water.

  • Heat the mixture to 110-120 °C and stir for 48-72 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the mixture into an aqueous solution of ammonia and ammonium chloride to quench the reaction and dissolve zinc salts.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by sublimation to obtain pure this compound (2).[9]

Protocol 2: Synthesis of a Representative D-A TADF Emitter

This protocol describes the N-arylation of the carbazole core to attach an additional donor group, creating a D-A molecule.

  • In a Schlenk flask, combine this compound (2, 1 eq.), an aryl halide donor (e.g., 4-bromobiphenyl, 1.2 eq.), a copper(I) or palladium catalyst, and a suitable ligand.

  • Add a base, such as potassium carbonate or cesium carbonate.

  • Evacuate and backfill the flask with an inert gas.

  • Add a high-boiling point anhydrous solvent like toluene or 1,4-dioxane.

  • Heat the reaction mixture to reflux (typically 110-130 °C) and stir for 24-48 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with a solvent like dichloromethane or ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography. A final purification step of temperature-gradient sublimation is highly recommended to achieve the high purity (>99.9%) required for OLED device fabrication.

Start Carbazole Step1 Step 1: Bromination (NBS, DMF) Start->Step1 Intermediate 3,6-Dibromo-9H-carbazole Step1->Intermediate Step2 Step 2: Cyanation (Zn(CN)₂, Pd Catalyst) Intermediate->Step2 BuildingBlock This compound Step2->BuildingBlock Step3 Step 3: N-Arylation (Aryl Halide, Cu/Pd Catalyst) BuildingBlock->Step3 FinalProduct D-A TADF Emitter Step3->FinalProduct Purification Purification (Chromatography, Sublimation) FinalProduct->Purification

Caption: General synthetic workflow for TADF emitters.

Characterization Protocols and Data

Thorough characterization is essential to validate the synthesis and evaluate the potential of the new TADF emitter.

Photophysical Characterization
  • Solution Preparation: Prepare dilute solutions (~10⁻⁵ M) of the emitter in a degassed spectroscopic-grade solvent (e.g., toluene or cyclohexane). Degassing is critical to remove oxygen, which can quench triplet states. This is typically done by three freeze-pump-thaw cycles.

  • UV-Vis and Photoluminescence (PL): Record absorption spectra to identify the S₀→S₁ transitions. Record PL spectra to determine the emission maximum (λ_em).

  • Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY using an integrating sphere. A high PLQY (>80%) is desirable.

  • Time-Resolved PL: Excite the sample with a pulsed laser and measure the decay of the emission intensity over time. The decay curve will typically show a short-lived component (prompt fluorescence) and a long-lived component (delayed fluorescence), which is the signature of TADF.

  • Low-Temperature Spectroscopy (77 K): Record the fluorescence and phosphorescence spectra in a frozen solvent matrix at 77 K.

    • The S₁ energy is estimated from the high-energy onset of the fluorescence spectrum.

    • The T₁ energy is estimated from the high-energy onset of the phosphorescence spectrum.

    • The ΔE_ST is calculated as the difference between S₁ and T₁ energies.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): Perform CV in a degassed electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile) using a standard three-electrode setup.

  • HOMO/LUMO Estimation: Determine the oxidation and reduction potentials from the CV curves. The HOMO and LUMO energy levels can be estimated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Expected Performance Data

The table below summarizes typical photophysical properties for a blue or sky-blue TADF emitter derived from a carbazole-dicarbonitrile core.

ParameterTypical Value RangeSignificance
Absorption (λ_abs)350 - 400 nmCorresponds to S₀→S₁ transition
Emission (λ_em)450 - 490 nmDetermines the color of the light
ΔE_ST< 0.2 eVEnables efficient RISC
PLQY (in host)> 80%High efficiency of light emission
Delayed Lifetime (τ_d)1 - 10 µsConfirms TADF mechanism
HOMO Level-5.6 to -6.0 eVAffects hole injection
LUMO Level-2.5 to -3.0 eVAffects electron injection
EQE (in OLED)> 20%High device efficiency[6][10]

The TADF Mechanism Visualized

The process of thermally activated delayed fluorescence involves a series of electronic transitions. After initial photoexcitation to the singlet state (S₁), the molecule can either fluoresce directly (prompt fluorescence) or undergo intersystem crossing (ISC) to the triplet state (T₁). Because ΔE_ST is small, thermal energy can promote the molecule from T₁ back to S₁ via RISC. This repopulated S₁ state then emits light, which is identical in wavelength to the prompt fluorescence but occurs on a longer timescale (delayed fluorescence).

Jablonski S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ S1->T1 ISC T1->S0 Phosphorescence (Slow) T1->S1 RISC (Thermal Activation)

Caption: Jablonski diagram illustrating the TADF process.

Safety and Handling

  • This compound: This substance does not currently meet the criteria for classification as hazardous according to Regulation (EC) No 1272/2008.[11] However, as with all laboratory chemicals, it should be handled with care.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Outlook

This compound is a powerful and versatile building block for the synthesis of third-generation TADF emitters. Its inherent donor-acceptor structure provides a solid foundation for achieving the small singlet-triplet energy gap necessary for efficient reverse intersystem crossing. The protocols and principles outlined in this guide demonstrate a clear pathway from molecular design to the synthesis and characterization of high-performance emitters suitable for next-generation OLED applications. The continued exploration of novel donor moieties to combine with this carbazole dinitrile core promises to yield even more efficient and stable TADF materials, further advancing the fields of organic electronics and display technology.

References

Application Note & Protocol: Synthesis and Application of 9-vinyl-9H-carbazole-3,6-dicarbonitrile for High-Potential Redox Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Carbazole-Based Polymers

Carbazole-containing polymers, with poly(9-vinylcarbazole) (PVK) being the most prominent example, are a cornerstone of organic electronics.[1][2] Their unique photoconductive and hole-transporting properties have led to widespread use in xerography, organic light-emitting diodes (OLEDs), and photorefractive materials.[1][2] However, the relatively low oxidation potential of standard PVK limits its performance in next-generation applications, particularly in high-voltage energy storage systems where it is unable to operate stably with modern cathode materials.[1][3][4]

To address this limitation, molecular design strategies are employed to tune the electronic properties of the carbazole monomer. This guide details the synthesis and polymerization of a strategically functionalized monomer, 9-vinyl-9H-carbazole-3,6-dicarbonitrile . The introduction of two strongly electron-withdrawing nitrile (-CN) groups at the 3 and 6 positions of the carbazole core significantly increases the oxidative stability of the resulting polymer.[1] This modification yields a novel redox-active polymer with a higher oxidation potential, making it a promising candidate for applications such as protective layers in high-voltage Li-ion batteries, electrochromic devices, and as a robust precursor for nitrogen-rich carbon materials.[1][3][5]

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of the monomer and its subsequent electropolymerization, along with methods for its characterization.

Synthesis of the Monomer: 9-vinyl-9H-carbazole-3,6-dicarbonitrile

The synthesis is a three-step process starting from commercially available 9H-carbazole. Each step is critical for achieving the final, high-purity monomer required for successful polymerization.

G Carbazole 9H-Carbazole Dibromo 3,6-dibromo- 9H-carbazole (1) Carbazole->Dibromo Step 1: Bromination (NBS) Dicyano 9H-carbazole-3,6- dicarbonitrile (2) Dibromo->Dicyano Step 2: Cyanation (CuCN or Pd-cat.) FinalMonomer 9-vinyl-9H-carbazole- 3,6-dicarbonitrile (3) Dicyano->FinalMonomer Step 3: One-Pot Vinylation (1,2-dibromoethane, NaH)

Caption: Synthetic pathway for 9-vinyl-9H-carbazole-3,6-dicarbonitrile.

Protocol 2.1: Synthesis of 3,6-dibromo-9H-carbazole (Compound 1)

Causality: This initial step involves an electrophilic aromatic substitution to introduce bromine atoms at the electron-rich 3 and 6 positions of the carbazole ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled, low-concentration source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a round-bottom flask protected from light, dissolve 9H-carbazole in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NBS (2.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a large volume of cold deionized water with stirring.

  • The white precipitate of 3,6-dibromo-9H-carbazole will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. The product is typically obtained in a near-quantitative yield and can be used in the next step without further purification.[1][3]

Protocol 2.2: Synthesis of 9H-carbazole-3,6-dicarbonitrile (Compound 2)

Causality: This step is a nucleophilic substitution (a Rosenmund-von Braun reaction) where the bromo groups are replaced by cyano groups. Copper(I) cyanide is used as the cyanide source; the copper facilitates the displacement of the bromide. High temperatures are required to overcome the activation energy for this transformation on the aromatic ring.

Materials:

  • 3,6-dibromo-9H-carbazole (Compound 1)

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP) or DMF

  • Ammonia solution, Ferric chloride solution

Procedure:

  • Combine 3,6-dibromo-9H-carbazole and CuCN (2.5 equivalents) in a flask equipped with a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add dry NMP or DMF as the solvent.

  • Heat the mixture to reflux (approx. 180-200 °C) and maintain for 4-6 hours.

  • Cool the mixture to approximately 60 °C and pour it into an aqueous ammonia/ferric chloride solution to complex the copper salts.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound as a solid. A yield of over 50% is expected.[1][3]

Protocol 2.3: Synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile (Compound 3)

Causality: This final step is a one-pot alkylation-elimination sequence.[1][3] A strong base, sodium hydride (NaH), is used to deprotonate the carbazole nitrogen, forming a highly nucleophilic carbazolide anion. This anion then attacks 1,2-dibromoethane in an Sₙ2 reaction. A subsequent E2 elimination, promoted by the base, removes HBr to form the final vinyl group. This method is highly efficient and circumvents the failure of other vinylation techniques (e.g., using vinyl acetate), which are ineffective due to the poor nucleophilicity of the nitrogen atom after the introduction of the electron-withdrawing cyano groups.[3]

Materials:

  • This compound (Compound 2)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1,2-dibromoethane

  • Dry Dimethyl sulfoxide (DMSO)

  • Dry Hexane

  • Deionized water, Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, wash the NaH (2 equivalents) with dry hexane to remove the mineral oil, then dry it under vacuum.

  • Add dry DMSO to the NaH, followed by the addition of this compound.

  • Stir the mixture vigorously at room temperature for 2 hours. The formation of the carbazolide anion may be observed by a color change.

  • Add 1,2-dibromoethane (3 equivalents) to the mixture in one portion.

  • Stir the resulting solution overnight at room temperature.

  • Quench the reaction by carefully pouring the mixture into ice water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final monomer as a white or off-white solid in high yield.[1][3]

Characterization of the Monomer

Thorough characterization is essential to confirm the structure and purity of the synthesized 9-vinyl-9H-carbazole-3,6-dicarbonitrile before proceeding to polymerization.

Technique Expected Result / Key Feature Reference
¹H NMR Absence of N-H proton signal. Aromatic protons observed as doublets and doublets of doublets (dd) between 7.9-8.9 ppm. Three distinct dd signals for the vinyl group protons, with the internal CH proton shifted downfield (~7.5 ppm) and terminal CH₂ protons appearing between 5.4-5.8 ppm.[1][3]
¹³C NMR Signals confirming the presence of the vinyl group carbons at approximately 128.8 ppm (-CH=) and 107.5 ppm (=CH₂).[1]
FTIR Strong, sharp C≡N stretching vibration band at ~2224 cm⁻¹. Well-resolved C=C stretching band from the vinyl group at ~1599 cm⁻¹.[1][3]
HRMS Experimental mass matching the calculated exact mass for C₁₆H₇N₃, confirming the elemental composition.[1][3]

Fabrication and Characterization of the Redox Polymer

The monomer can be polymerized using various methods, including radical polymerization or electropolymerization. Electropolymerization offers the advantage of depositing the polymer directly as a thin, uniform film onto a conductive substrate, which is ideal for electrochemical and electrochromic analysis.

G cluster_0 Electropolymerization Setup 3-Electrode_Cell Three-Electrode Cell Polymer_Film Polymer Film on Working Electrode (ITO/Pt) 3-Electrode_Cell->Polymer_Film Potential Cycling Monomer_Solution Monomer + Supporting Electrolyte in Solvent Monomer_Solution->3-Electrode_Cell Potentiostat Potentiostat (CV) Potentiostat->3-Electrode_Cell

Caption: Workflow for the electropolymerization of the monomer.

Protocol 4.1: Electropolymerization via Cyclic Voltammetry

Causality: By repeatedly cycling the potential of a working electrode in a solution of the monomer, the monomer molecules are oxidized to form radical cations. These reactive species then couple, eliminating protons, to form C-C bonds and grow a polymer film on the electrode surface.[6] The increasing current observed in successive cycles indicates the deposition of a conductive, electroactive polymer film.

Materials & Equipment:

  • 9-vinyl-9H-carbazole-3,6-dicarbonitrile (monomer)

  • Acetonitrile (ACN), electrochemical grade

  • Supporting electrolyte: Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Three-electrode electrochemical cell

  • Working Electrode: Indium Tin Oxide (ITO) coated glass or a Platinum (Pt) disk

  • Counter Electrode: Platinum wire

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Potentiostat

Procedure:

  • Prepare the polymerization solution: Dissolve the monomer (e.g., 5-10 mM) and the supporting electrolyte (0.1 M) in acetonitrile.

  • Assemble the three-electrode cell with the chosen electrodes. Ensure the working electrode is clean and polished.

  • Immerse the electrodes in the polymerization solution and purge with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen.

  • Perform electropolymerization using cyclic voltammetry (CV). Scan the potential from 0 V to a potential sufficient to oxidize the monomer (e.g., ~1.5 - 1.8 V vs. Ag/AgCl) and back.

  • Repeat the potential cycling for a set number of cycles (e.g., 10-20 cycles). A polymer film will be observed growing on the working electrode surface, and the redox peaks in the voltammogram will increase with each cycle.[6][7]

  • After polymerization, remove the electrode, rinse it gently with pure acetonitrile to remove any unreacted monomer, and dry it for characterization.

Characterization of the Polymer Film

The resulting polymer film should be characterized in a fresh, monomer-free electrolyte solution to assess its intrinsic properties.

G Neutral Neutral State (Low Potential) Oxidized1 Radical Cation (Intermediate Potential) Neutral->Oxidized1 -e⁻ Oxidized1->Neutral +e⁻ Oxidized2 Dication (High Potential) Oxidized1->Oxidized2 -e⁻ Oxidized2->Oxidized1 +e⁻

Caption: Redox states of the carbazole-based polymer upon oxidation.

Electrochemical Analysis (CV):

  • Method: Place the polymer-coated electrode in a monomer-free electrolyte solution and run a cyclic voltammogram.

  • Expected Outcome: The CV will show a reversible or quasi-reversible oxidation wave at a potential significantly higher than that of unsubstituted PVK. This confirms the successful formation of a more oxidatively stable polymer.[1][8] The stability can be assessed by performing multiple cycles; stable polymers will show minimal degradation in peak current.

Spectroelectrochemistry (UV-Vis-NIR):

  • Method: Record the polymer's optical absorption spectrum while stepping the potential to different values (neutral, partially oxidized, fully oxidized).

  • Expected Outcome: The polymer film will be highly transparent or lightly colored in its neutral (reduced) state. Upon oxidation, it will develop intense new absorption bands in the visible and near-infrared (NIR) regions.[5][9] This change corresponds to the formation of charge carriers (polarons and bipolarons) and results in a distinct color change (electrochromism).

Property Description Significance
Oxidation Potential The potential at which the polymer begins to oxidize. Expected to be significantly higher than standard PVK.Confirms enhanced stability for high-voltage applications.
Redox Reversibility The ability of the polymer to be repeatedly oxidized and reduced without degradation.Crucial for long-term device stability (e.g., batteries, displays).
Optical Contrast (ΔT) The percentage difference in transmittance between the colored (oxidized) and bleached (neutral) states.A key performance metric for electrochromic devices.[9]
Coloration Efficiency (η) The change in optical density per unit of charge injected/extracted.Measures the energy efficiency of the electrochromic effect.[9]

Applications and Future Outlook

The successful synthesis of poly(9-vinyl-9H-carbazole-3,6-dicarbonitrile) opens avenues for several advanced applications:

  • High-Voltage Batteries: The polymer's high oxidation potential makes it suitable as a protective coating for cathode materials in Li-ion batteries, preventing electrolyte degradation and improving cycling stability.[1][4]

  • Electrochromic Devices: The distinct color contrast between its redox states can be harnessed for smart windows, rearview mirrors, and low-power displays.[5][10][11]

  • Nitrogen-Rich Carbons: The dinitrile functionality makes this polymer an excellent precursor for high-performance N-doped carbon materials through thermal carbonization.[1][3] These materials are valuable for catalysis and supercapacitors.

This work demonstrates a clear and effective strategy for tuning the electrochemical properties of a widely used class of polymers, paving the way for their integration into demanding next-generation technologies.

References

The Strategic Integration of 9H-carbazole-3,6-dicarbonitrile in Advanced Metal-Organic Frameworks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of 9H-carbazole-3,6-dicarbonitrile as a versatile organic building block in the design and synthesis of functional metal-organic frameworks (MOFs). We will explore the unique electronic and structural characteristics of this carbazole derivative and detail the protocols for its synthesis and subsequent integration into MOFs, with a particular focus on applications in luminescence and chemical sensing.

Introduction: The Unique Advantages of a Carbazole-Based Linker

This compound is a nitrogen-containing heterocyclic compound distinguished by its rigid, planar structure and unique electronic properties.[1] The carbazole core is an electron-rich aromatic system, making it an excellent candidate for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaics.[2] When functionalized with cyano groups at the 3 and 6 positions, the molecule's properties are further modulated, offering specific coordination sites for the construction of MOFs.[1]

The true potential of this compound in MOF chemistry is often realized through its conversion to 9H-carbazole-3,6-dicarboxylic acid.[3] This transformation provides robust carboxylate groups that readily coordinate with metal ions to form stable, porous frameworks. The inherent luminescence of the carbazole moiety can be transferred to the resulting MOF, leading to materials with promising applications as fluorescent sensors.[4][5] The rigid and predictable geometry of the carbazole linker allows for the design of MOFs with specific topologies and pore environments, crucial for selective guest binding and sensing applications.[3]

Core Synthesis Protocols

A reliable and scalable synthesis of the this compound linker and its dicarboxylic acid derivative is fundamental to its application in MOF chemistry. The following protocols are based on established, high-yield procedures.

Protocol 1: Synthesis of this compound

This protocol details a palladium-catalyzed cyanation reaction, which has been shown to be an effective method for producing this compound in high yields.[1][3]

Materials:

  • 3,6-dibromo-9H-carbazole

  • Zinc cyanide (Zn(CN)₂)

  • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a 150-mL round-bottom flask, add 3,6-dibromo-9H-carbazole (9.75 g, 30 mmol) and dppf (80 mg, 0.144 mmol).[3]

  • Add DMF (30 mL) and water (0.3 mL) to the flask.[3]

  • Evacuate and backfill the flask with argon three times. Bubble argon through the solution for 45 minutes to ensure an inert atmosphere.[3]

  • Add Zn(CN)₂ and Pd₂(dba)₃ to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 130-160°C and stir for approximately 20 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into a solution of H₂O/NH₄Cl(sat.)/NH₃(sat.) (50/40/10 v/v) and filter to collect the crude product.[6]

  • Purify the crude product by recrystallization to obtain this compound as a solid. Yields for this method have been reported to be between 53% and 92%.[1]

Protocol 2: Hydrolysis to 9H-carbazole-3,6-dicarboxylic Acid

The dinitrile is converted to the corresponding dicarboxylic acid via a copper-catalyzed hydrolysis, a crucial step for its use as a linker in MOF synthesis.[1][3]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Copper(I) iodide (CuI)

  • Hydrochloric acid (HCl, 6 M)

  • Activated carbon

  • Celite®

  • Deionized water

Procedure:

  • Suspend this compound (6.0 g, 28 mmol) in an aqueous solution of NaOH (16.6 g in 200 mL of H₂O).[3]

  • Add CuI (50 mg, 0.26 mmol, 1 mol%) to the suspension.[3]

  • Heat the mixture to reflux with vigorous stirring for approximately 35 hours, or until the starting material has completely dissolved.[3]

  • Cool the mixture and add activated carbon. Reflux for an additional 1-2 hours.[3]

  • Filter the hot mixture through Celite®, washing the filter cake with aqueous NaOH and water.[3]

  • Acidify the filtrate with 6 M HCl to precipitate the product.

  • Collect the white precipitate by filtration, wash with water, and dry to yield 9H-carbazole-3,6-dicarboxylic acid.

Application in Luminescent MOFs for Chemical Sensing

The incorporation of carbazole-based linkers into MOFs imparts them with valuable photoluminescent properties.[4] These luminescent MOFs (LMOFs) can be employed as highly sensitive and selective chemical sensors.[4][7][8] The mechanism of sensing often relies on the quenching or enhancement of the MOF's fluorescence upon interaction with a specific analyte.

Case Study: Detection of Picric Acid

Carbazole-based MOFs have demonstrated excellent capabilities in detecting nitroaromatic compounds like picric acid, which is a common explosive and environmental pollutant.[4] The electron-rich nature of the carbazole moiety facilitates strong interactions with electron-deficient nitroaromatics, leading to a significant quenching of the MOF's fluorescence.

Table 1: Properties of a Representative Carbazole-Based MOF for Sensing

PropertyValueReference
Ligand4-(3,6-Dipyridyl-9H-carbazol-9-yl) benzaldehyde[4]
Metal IonZn²⁺[4]
Emission Maximum450 nm[4]
AnalytePicric Acid (PA)[4]
Sensing MechanismFluorescence Quenching[4]
Protocol 3: Synthesis of a Carbazole-Based Luminescent MOF

This protocol provides a general guideline for the solvothermal synthesis of a luminescent MOF using a carbazole-dicarboxylic acid linker.

Materials:

  • 9H-carbazole-3,6-dicarboxylic acid

  • A suitable metal salt (e.g., Zinc Nitrate Hexahydrate)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the 9H-carbazole-3,6-dicarboxylic acid linker and the metal salt in DMF. The molar ratios of linker to metal salt should be optimized for the specific MOF being synthesized.

  • Seal the vial and place it in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (typically between 80-150°C) for a defined period (usually 24-72 hours).

  • After cooling to room temperature, crystals of the MOF should have formed.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials.

  • Activate the MOF by carefully removing the solvent from the pores, often through gentle heating under vacuum or supercritical CO₂ drying.[9]

Characterization of Carbazole-Based MOFs

A thorough characterization is essential to confirm the structure, porosity, and functionality of the synthesized MOFs.

Table 2: Recommended Characterization Techniques

TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystalline phase and purity of the bulk material.
Single-Crystal X-Ray Diffraction To determine the precise crystal structure of the MOF.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.
Nitrogen Gas Adsorption To determine the surface area and pore size distribution.
Photoluminescence Spectroscopy To investigate the luminescent properties of the MOF.
¹H NMR Spectroscopy To confirm the incorporation of the organic linker into the framework (after digestion of the MOF).

Visualizing the Synthesis and Application Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_synthesis Ligand Synthesis cluster_mof MOF Synthesis & Application 3,6-dibromo-9H-carbazole 3,6-dibromo-9H-carbazole This compound This compound 3,6-dibromo-9H-carbazole->this compound Pd-catalyzed cyanation 9H-carbazole-3,6-dicarboxylic_acid 9H-carbazole-3,6-dicarboxylic_acid This compound->9H-carbazole-3,6-dicarboxylic_acid Cu-catalyzed hydrolysis Luminescent_MOF Luminescent_MOF 9H-carbazole-3,6-dicarboxylic_acid->Luminescent_MOF Solvothermal Synthesis Analyte_Sensing Analyte_Sensing Luminescent_MOF->Analyte_Sensing Fluorescence Quenching G cluster_mof Luminescent MOF Sensing Mechanism MOF Luminescent MOF (Excited State) GroundState Ground State MOF MOF->GroundState Fluorescence (Light Emission) Analyte Analyte MOF->Analyte Interaction Quenched Non-radiative Decay (Quenched Fluorescence) MOF->Quenched Energy Transfer GroundState->MOF Excitation Analyte->Quenched

References

Application Notes and Protocols: The Strategic Use of 9H-Carbazole-3,6-dicarbonitrile in Advanced Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Potential of a Core Building Block

In the rapidly advancing field of perovskite solar cells (PSCs), the strategic design and selection of charge-transporting and interfacial materials are paramount to achieving high power conversion efficiencies (PCE) and long-term operational stability. Among the myriad of organic semiconducting materials, carbazole derivatives have emerged as a prominent class for hole-transporting materials (HTMs) due to their excellent thermal stability, high hole mobility, and facile synthetic accessibility. This document provides a detailed technical guide on the application of 9H-carbazole-3,6-dicarbonitrile , a key molecular building block, in the development of next-generation PSCs. While not typically employed as a standalone functional layer, its true value lies in its role as a versatile precursor for high-performance HTMs and its potential, though less explored, utility in interfacial engineering and defect passivation. These application notes are intended for researchers and scientists in materials science and renewable energy, providing both the foundational "why" and the practical "how-to" for leveraging this important molecule.

Part 1: The Primary Role of this compound as a Synthetic Precursor

The intrinsic properties of the this compound core, including its rigid and planar structure, and the electron-withdrawing nature of the cyano groups, make it an ideal starting point for the synthesis of more complex and functional HTMs. The dinitrile functionality offers reactive sites for the extension of the π-conjugated system, a critical strategy for tuning the optoelectronic properties of the final molecule.

Rationale for Synthetic Modification

The primary motivation for modifying the this compound backbone is to engineer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting HTM. This ensures efficient hole extraction from the perovskite layer and effective blocking of electrons. Furthermore, the addition of bulky side groups can enhance the solubility of the HTM in common organic solvents, facilitating solution-based device fabrication, and can also prevent undesirable molecular aggregation, which can impede charge transport.

Synthetic Pathways to High-Performance HTMs

A common and effective strategy for elaborating the this compound core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. These methods allow for the introduction of various aryl or amino groups at the 3 and 6 positions, following the conversion of the nitrile groups to other reactive functionalities like halides.

Protocol 1: Synthesis of a Carbazole-Based Hole-Transporting Material via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a more complex HTM starting from this compound. The initial step involves the conversion of the dicarbonitrile to a di-bromo derivative, which then serves as the scaffold for the Suzuki coupling reaction.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9H-carbazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Bromination: Cool the solution to 0°C and slowly add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,6-dibromo-9H-carbazole.

Step 2: Suzuki Coupling with an Arylboronic Acid

  • Reaction Setup: In a Schlenk flask, combine 3,6-dibromo-9H-carbazole (1 equivalent), the desired arylboronic acid or ester (2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (4 equivalents).

  • Solvent: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 90-110°C) and stir for 24-48 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final HTM.

Diagram 1: Synthetic Workflow for HTM Synthesis

G cluster_0 Precursor Synthesis cluster_1 Core Modification cluster_2 HTM Synthesis 9H-Carbazole 9H-Carbazole 3,6-Dibromo-9H-carbazole 3,6-Dibromo-9H-carbazole 9H-Carbazole->3,6-Dibromo-9H-carbazole Bromination (NBS) This compound This compound 3,6-Dibromo-9H-carbazole->this compound Cyanation (Zn(CN)2, Pd catalyst) Intermediate Intermediate This compound->Intermediate Functional Group Transformation Final HTM Final HTM Intermediate->Final HTM Cross-Coupling Reaction Device Fabrication Device Fabrication Final HTM->Device Fabrication

Caption: Synthetic workflow from 9H-carbazole to a final HTM.

Part 2: Potential Direct Applications in Perovskite Solar Cells

While the primary role of this compound is as a synthetic intermediate, the presence of electron-withdrawing cyano groups suggests potential for direct application in interfacial engineering and defect passivation.

Interfacial Modification and Defect Passivation

The nitrogen atoms of the cyano groups can act as weak Lewis bases, potentially coordinating with undercoordinated Pb²⁺ ions at the perovskite surface and grain boundaries. These Pb²⁺ defects are notorious trap states that facilitate non-radiative recombination, thereby limiting the open-circuit voltage (Voc) and overall efficiency of the PSC. By passivating these defects, this compound, when used as an additive or a thin interlayer, could theoretically suppress recombination and enhance device performance and stability.

Diagram 2: Mechanism of Defect Passivation

G Perovskite {Perovskite Crystal |  Pb-I Framework} Defect {Undercoordinated Pb²⁺ |  Trap State} Passivator {this compound |  N≡C-} Passivator:f0->Defect:f0 Coordination

Caption: Passivation of Pb²⁺ defects by the cyano groups.

Protocol 2: Application of this compound as a Passivating Agent

This protocol describes a method for incorporating this compound as a passivating agent at the perovskite/HTM interface.

  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 0.1-1.0 mg/mL) in a solvent that is orthogonal to the underlying perovskite layer, such as chlorobenzene or isopropanol.

  • Deposition: After the perovskite active layer has been annealed and cooled, deposit the this compound solution onto the perovskite surface via spin-coating (e.g., 4000 rpm for 30 seconds).

  • Annealing: Perform a gentle post-annealing step (e.g., 70-100°C for 5-10 minutes) to remove the solvent and promote interaction with the perovskite surface.

  • HTM Deposition: Proceed with the deposition of the primary hole-transporting layer as per your standard device fabrication protocol.

Part 3: Data Presentation and Performance Metrics

The effectiveness of HTMs derived from this compound is ultimately evaluated by their performance in a complete PSC device. The following table summarizes typical performance metrics for PSCs employing such advanced HTMs, in comparison to a standard spiro-OMeTAD-based device.

Table 1: Performance Metrics of Perovskite Solar Cells with Carbazole-Derived HTMs

HTMVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Spiro-OMeTAD (Control)1.1223.578.020.5Generic
HTM-Cz-CN-11.1524.180.022.1Hypothetical
HTM-Cz-CN-21.1423.879.521.6Hypothetical

Note: The data for HTM-Cz-CN-1 and HTM-Cz-CN-2 are representative values for high-performing carbazole-based HTMs synthesized from dicyanocarbazole precursors and are intended for illustrative purposes.

Conclusion and Future Outlook

This compound stands out as a strategically important molecule in the development of advanced materials for perovskite solar cells. Its primary utility as a versatile synthetic precursor enables the creation of a wide array of high-performance hole-transporting materials with tailored optoelectronic properties. The protocols and insights provided herein offer a roadmap for researchers to harness the potential of this key building block. Furthermore, the exploration of its direct application as an interfacial modifier and defect passivator presents an exciting avenue for future research, potentially leading to simpler and more cost-effective strategies for enhancing the efficiency and stability of perovskite solar cells. As the field continues to evolve, the rational design of materials based on such fundamental molecular scaffolds will undoubtedly play a pivotal role in pushing the boundaries of perovskite photovoltaic technology.

The Strategic Importance of 9H-Carbazole-3,6-dicarbonitrile and its N-H Site

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-H Functionalization of 9H-Carbazole-3,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of synthetic methodologies for the functionalization of the nitrogen atom in this compound. This key building block is pivotal in the development of advanced organic materials and potential therapeutic agents. The strategic modification of the N-H position is a powerful tool for tuning the molecule's electronic, photophysical, and pharmacological properties.

This compound (herein referred to as Cz-CN) is a highly versatile organic scaffold. Its rigid, planar structure and inherent electronic properties make it a valuable component in materials science, particularly for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The introduction of two electron-withdrawing cyano groups at the 3 and 6 positions significantly modifies the electronic character of the parent carbazole core, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to enhance electron transport.[1]

The N-H position of the carbazole nucleus is a prime site for synthetic modification. Functionalization at this site allows for the introduction of a vast array of substituents, which can be used to:

  • Tune Optoelectronic Properties: Altering the substituent on the nitrogen directly influences the HOMO-LUMO gap, affecting the emission color and efficiency in OLEDs.

  • Control Solubility and Morphology: The addition of alkyl or aryl groups can enhance solubility in common organic solvents, which is crucial for solution-based processing of organic electronic devices. It also influences the solid-state packing and thin-film morphology.

  • Develop Bioactive Molecules: The carbazole framework is a privileged structure in medicinal chemistry, and N-substitution is a common strategy to modulate the biological activity of carbazole-based compounds, which have shown antimicrobial and antitumor properties.[3]

The presence of the strong electron-withdrawing cyano groups increases the acidity of the N-H proton compared to unsubstituted carbazole. This heightened acidity facilitates deprotonation but also decreases the nucleophilicity of the nitrogen atom, a critical consideration for reaction design.[4][5]

Core Methodologies for N-H Functionalization

The functionalization of the N-H bond in Cz-CN primarily involves its conversion into a C-N, N-N, or N-S bond. This guide focuses on the most prevalent and versatile C-N bond-forming reactions: N-alkylation, N-arylation, and N-acylation.

N-Alkylation: Introducing Aliphatic Scaffolds

N-alkylation involves the formation of a bond between the carbazole nitrogen and an sp³-hybridized carbon atom. This is typically achieved via nucleophilic substitution, where the deprotonated carbazole anion attacks an alkyl halide or a similar electrophile.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product CzCN This compound Deprotonation Deprotonation CzCN->Deprotonation Base Base (e.g., NaH, KOH) Base->Deprotonation AlkylHalide Alkyl Halide (R-X) SN2 SN2 Attack AlkylHalide->SN2 Deprotonation->SN2 Forms Carbazolide Anion Product N-Alkyl-3,6-dicyanocarbazole SN2->Product

Caption: General workflow for the N-alkylation of Cz-CN.

Protocol 1: N-Alkylation using Sodium Hydride

This classic method utilizes a strong, non-nucleophilic base to ensure complete deprotonation of the Cz-CN, followed by reaction with the electrophile. It is highly effective but requires anhydrous conditions.

Step-by-Step Protocol:

  • Preparation: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., DMF or DMSO) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Insight: NaH is a powerful base that irreversibly deprotonates the acidic N-H, driving the reaction forward. The use of a polar aprotic solvent stabilizes the resulting carbazolide anion.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.

  • Electrophile Addition: Cool the solution back to 0 °C and add the alkyl halide (e.g., 1,2-dibromoethane, 3.0 eq) dropwise.[4][5]

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into cold water. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water and diethyl ether, and dry in vacuo. Further purification can be achieved by recrystallization or column chromatography.

Reagent ClassExampleBaseSolventTemperatureTypical Yield
Alkyl Halide1,2-DibromoethaneNaHDMSORT73% (for vinyl product)[4]
Alkyl HalideBenzyl BromideNaHDMFRT>80% (general estimate)
Alkyl SulfateDiethyl SulfateNaOHAcetoneRTHigh (by analogy)[6]

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

PTC offers a milder, often more environmentally friendly alternative that avoids pyrophoric bases and the need for strictly anhydrous conditions.[7] A quaternary ammonium salt shuttles the carbazolide anion from the solid or aqueous basic phase into the organic phase for reaction.[8][9][10]

Step-by-Step Protocol:

  • Mixing Reagents: In a round-bottom flask, combine Cz-CN (1.0 eq), powdered potassium hydroxide (KOH, 3.0-5.0 eq), the alkyl halide (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

    • Causality Insight: The pKa of carbazole's N-H is in the mid-teens, making KOH a suitable base.[7] TBAB forms a lipophilic ion pair with the carbazolide anion, enabling its transport into the organic phase where the alkyl halide resides.

  • Solvent: A minimal amount of a solvent like toluene or acetonitrile can be used, or the reaction can be run under solvent-free conditions, especially with microwave irradiation.[8][11]

  • Reaction: Heat the mixture with vigorous stirring. For thermal conditions, 60-80 °C is typical. Alternatively, microwave irradiation can significantly shorten reaction times.[11]

  • Monitoring: Follow the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the mixture, add water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

N-Arylation: Forging Connections to Aromatic Systems

N-arylation connects the carbazole nitrogen to an sp²-hybridized carbon of an aryl or heteroaryl ring. This is a cornerstone of modern materials synthesis, typically accomplished through transition metal catalysis.

cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_product Product CzCN This compound Cycle Oxidative Addition Reductive Elimination CzCN->Cycle ArylHalide Aryl Halide (Ar-X) ArylHalide->Cycle Base Base (e.g., Cs₂CO₃, K₂CO₃) Base->Cycle Catalyst Catalyst (Cu or Pd complex) Catalyst->Cycle Product N-Aryl-3,6-dicyanocarbazole Cycle->Product

Caption: General workflow for the transition metal-catalyzed N-arylation of Cz-CN.

Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann reaction is a cost-effective and robust method for C-N cross-coupling, typically employing a copper(I) catalyst.[12][13] The use of a ligand is often essential to improve catalyst solubility and reactivity.

Step-by-Step Protocol:

  • Preparation: To a Schlenk tube or similar reaction vessel, add Cz-CN (1.0 eq), the aryl iodide or bromide (1.2 eq), copper(I) iodide (CuI, 5-10 mol%), a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (10-20 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[14][15]

    • Causality Insight: CuI is the active catalyst precursor. The ligand (e.g., phenanthroline) stabilizes the copper center and facilitates the steps of the catalytic cycle. Cesium carbonate is a strong base with high solubility in organic solvents, often leading to better results than other inorganic bases.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Heating: Add a degassed, high-boiling polar solvent such as DMF, DMSO, or 1,4-dioxane. Heat the reaction mixture to 100-140 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS over 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution in vacuo and purify the residue by column chromatography.

Aryl HalideCatalyst/LigandBaseSolventTemperatureReference
IodobenzeneCuI / 1,10-phenanthrolineKOHDME/H₂O95 °C[14]
4-IodotolueneCuI / diamineK₃PO₄Toluene110 °C[15]
Aryl IodidesCuI / β-diketoneK₂CO₃DMSO120 °C[13]

Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is one of the most powerful and versatile methods for C-N bond formation. It utilizes a palladium catalyst with a specialized phosphine ligand and exhibits broad substrate scope and high functional group tolerance.[16][17][18][19]

Step-by-Step Protocol:

  • Preparation: In a glovebox or under an inert atmosphere, combine Cz-CN (1.0 eq), the aryl halide or triflate (1.1 eq), a palladium source such as Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium tert-butoxide (NaOtBu, 1.5 eq).[16]

    • Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos facilitate the rate-limiting reductive elimination step, leading to higher yields and faster reactions. The palladium(0) species, formed in situ, is the active catalyst.

  • Solvent and Heating: Add anhydrous, degassed toluene or 1,4-dioxane. Seal the vessel and heat to 80-110 °C.

  • Monitoring: Monitor the reaction over 4-24 hours by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through Celite.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product via flash column chromatography.

Arylating AgentCatalyst / LigandBaseSolventTemperatureReference
Aryl TriflatePd(OAc)₂ / Ligand 3Cs₂CO₃Toluene100 °C[20]
Substituted Anilines*Pd(OAc)₂ / XantphosCs₂CO₃p-xylene125 °C[16]
Aryl TriflatesPd(OAc)₂ / variousCs₂CO₃Toluene/AcOH100 °C[19]

*Note: This reference describes the synthesis of N-arylcarbazoles from anilines and cyclic iodonium salts, but the conditions are representative of Buchwald-Hartwig reactions.

N-Acylation: Installation of Carbonyl Functionality

N-acylation introduces a carbonyl group directly attached to the carbazole nitrogen. This reaction typically proceeds via nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of an acyl chloride or anhydride.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product CzCN This compound Attack Nucleophilic Attack CzCN->Attack AcylatingAgent Acylating Agent (RCOCl) AcylatingAgent->Attack Base Base (e.g., Pyridine, Et₃N) Base->Attack HCl Scavenger Product N-Acyl-3,6-dicyanocarbazole Attack->Product

Caption: General workflow for the N-acylation of Cz-CN.

Protocol 5: N-Acylation with Acyl Chlorides

This is a straightforward and common method for forming N-acyl derivatives. A tertiary amine base is typically used to scavenge the HCl byproduct.[21]

Step-by-Step Protocol:

  • Preparation: Dissolve Cz-CN (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

  • Base Addition: Add a base like triethylamine (Et₃N, 1.5 eq) or use pyridine as the solvent.

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.[21][22]

    • Causality Insight: The reduced nucleophilicity of the Cz-CN nitrogen may slow this reaction compared to unsubstituted carbazole. For sluggish reactions, pre-deprotonation with NaH (as in Protocol 1) followed by the addition of the acyl chloride can be a more effective strategy.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by recrystallization or column chromatography.

Conclusion

The functionalization of the N-H position of this compound is a critical synthetic operation for tailoring its properties for advanced applications. The protocols detailed herein—from classic deprotonation-alkylation to modern transition metal-catalyzed arylations—provide a robust toolkit for researchers. The choice of method depends on the desired substituent, available resources, and required scale. Understanding the underlying causality of each protocol, from the choice of base to the role of the catalyst and ligand, is paramount for successful and reproducible synthesis.

References

Application Note: Synthesis and Characterization of High-Potential Poly(9H-carbazole-3,6-dicarbonitrile) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and polymerization of 9H-carbazole-3,6-dicarbonitrile and its derivatives. Polycarbazoles are a class of electroactive and photoactive polymers with significant potential in organic electronics, sensor technology, and as high-potential materials in energy storage. The introduction of electron-withdrawing dicarbonitrile moieties at the 3 and 6 positions of the carbazole core is a strategic approach to increase the oxidation potential of the resulting polymer. This application note details both a chemical polymerization method using an oxidative catalyst and a more controlled electrochemical polymerization technique. We provide step-by-step protocols, explain the underlying reaction mechanisms, and describe essential characterization methods to validate the synthesis and properties of the polymer films.

Introduction: The Rationale for Dicyanated Polycarbazoles

Carbazole-based polymers have garnered significant attention due to their exceptional thermal stability, high hole-transporting mobility, and strong UV absorption.[1] These properties make them prime candidates for applications in Organic Light-Emitting Diodes (OLEDs), photovoltaic devices, and as electrochromic materials.[2] The polymerization of carbazole typically proceeds via an oxidative coupling mechanism, forming linkages at the 3 and 6 positions of the carbazole ring to create a conjugated polymer backbone.[3][4]

The functionalization of the carbazole monomer is a powerful tool to tune the physicochemical properties of the resulting polymer.[5] Introducing electron-withdrawing groups, such as nitrile (-CN) functions, is a well-established strategy to increase the oxidation potential of a conjugated system. For applications like high-voltage lithium-ion batteries, polymers with higher oxidation potentials are desirable.[5][6] The monomer, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, has been proposed specifically for the synthesis of a poly(vinylcarbazole) analog with a significantly increased oxidation potential.[6] This guide will focus on the polymerization of this class of monomers to create robust, high-potential polymer films.

Polymerization Mechanisms

The polymerization of carbazole derivatives can be achieved through two primary routes: chemical and electrochemical oxidative coupling. Both methods rely on the generation of a carbazole radical cation, which then couples with another radical cation to form a dimer. Subsequent oxidation and coupling steps lead to chain propagation.[3]

Chemical Oxidative Polymerization

In this method, a chemical oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium persulfate, is used to initiate the polymerization in solution.[7] The oxidant abstracts an electron from the carbazole monomer to form the reactive radical cation. This method is suitable for bulk synthesis of the polymer powder.

Electrochemical Polymerization

Electrochemical polymerization offers precise control over the polymer film's thickness, morphology, and properties by controlling the applied potential or current.[3] The polymerization occurs directly on the surface of a working electrode (e.g., ITO glass, platinum, or glassy carbon) immersed in a solution of the monomer and a supporting electrolyte.[8] By applying a sufficiently positive potential, the monomer is oxidized, and the resulting polymer film deposits onto the electrode surface. This method is ideal for fabricating thin films for electronic and sensory applications.

Experimental Protocols

This section provides detailed protocols for the chemical and electrochemical polymerization of a representative monomer, 9-vinyl-9H-carbazole-3,6-dicarbonitrile.

Monomer Synthesis: 9-vinyl-9H-carbazole-3,6-dicarbonitrile

The synthesis of the vinylated monomer is a prerequisite for polymerization and can be achieved in three steps from 9H-carbazole.[6]

  • Step 1: Bromination of 9H-carbazole. Carbazole is first brominated at the 3 and 6 positions using N-bromosuccinimide (NBS) in DMF to yield 3,6-dibromo-9H-carbazole.[6]

  • Step 2: Cyanation of 3,6-dibromo-9H-carbazole. The dibrominated carbazole undergoes a palladium-catalyzed cyanation reaction with zinc cyanide (Zn(CN)₂) to produce this compound.[6]

  • Step 3: Vinylation of this compound. A one-pot alkylation-elimination sequence using 1,2-dibromoethane in the presence of a strong base like sodium hydride affords the final monomer, 9-vinyl-9H-carbazole-3,6-dicarbonitrile.[5][6] The presence of the electron-withdrawing cyano groups decreases the nucleophilicity of the carbazole nitrogen, necessitating this more reactive vinylation approach.[5]

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the bulk synthesis of poly(9-vinyl-9H-carbazole-3,6-dicarbonitrile) using FeCl₃ as the oxidant.

Materials:

  • 9-vinyl-9H-carbazole-3,6-dicarbonitrile

  • Anhydrous chloroform (CHCl₃)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Methanol

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 50 mg of 9-vinyl-9H-carbazole-3,6-dicarbonitrile in 10 mL of anhydrous chloroform.

  • In a separate flask, prepare a solution of FeCl₃ (typically a 4:1 molar ratio of oxidant to monomer) in anhydrous chloroform.

  • Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature.

  • The reaction mixture should darken, indicating the formation of carbazole radical cations and subsequent polymerization.

  • Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere.

  • Precipitate the polymer by pouring the reaction mixture into 100 mL of methanol.

  • Filter the resulting solid polymer and wash thoroughly with methanol to remove any unreacted monomer and residual oxidant.

  • Dry the polymer powder under vacuum.

Diagram: Chemical Polymerization Workflow

Monomer Dissolve Monomer in CHCl3 Reaction Mix & React (24h, RT, Inert Atm.) Monomer->Reaction Oxidant Prepare FeCl3 in CHCl3 Oxidant->Reaction Precipitate Precipitate in Methanol Reaction->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Polymer Filter->Dry

Caption: Workflow for chemical oxidative polymerization.

Protocol 2: Electrochemical Polymerization (Electropolymerization)

This protocol details the formation of a polymer film on an Indium Tin Oxide (ITO) coated glass slide using cyclic voltammetry.

Materials & Equipment:

  • 9-vinyl-9H-carbazole-3,6-dicarbonitrile (1-5 mM solution)

  • Acetonitrile (CH₃CN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium Perchlorate (LiClO₄) (0.1 M) as supporting electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • ITO-coated glass slide (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

Procedure:

  • Prepare the polymerization solution by dissolving the monomer (e.g., 5 mM) and the supporting electrolyte (0.1 M TBAPF₆) in anhydrous acetonitrile.

  • Assemble the three-electrode cell with the ITO slide as the working electrode, platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • De-gas the solution by bubbling with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Perform cyclic voltammetry (CV) to deposit the polymer film. A typical potential window for carbazole polymerization is from 0 V to approximately +1.6 V to +1.8 V. The exact oxidation potential will be higher for the dicyanated derivative compared to unsubstituted carbazole.

  • Cycle the potential for a set number of scans (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. An increase in the peak current with each cycle indicates the deposition and growth of a conductive polymer film on the electrode surface.

  • After polymerization, remove the polymer-coated electrode from the solution, rinse thoroughly with fresh acetonitrile to remove any unreacted monomer, and dry under a stream of nitrogen.

Diagram: Electropolymerization Setup

cluster_cell Electrochemical Cell WE Working Electrode (ITO Glass) Solution Monomer + Electrolyte in CH3CN CE Counter Electrode (Pt Wire) RE Reference Electrode (Ag/AgCl) Potentiostat Potentiostat Potentiostat->WE W Potentiostat->CE C Potentiostat->RE R

Caption: Standard three-electrode cell for electropolymerization.

Characterization of the Polymer

After synthesis, the polymer should be characterized to confirm its structure, morphology, and electrochemical properties.

Cyclic Voltammetry (CV)

The polymer-coated electrode from the electropolymerization protocol can be placed in a fresh, monomer-free electrolyte solution to study its redox behavior. The CV should show reversible oxidation and reduction peaks, corresponding to the p-doping and de-doping of the polymer. The potential of these peaks provides information about the polymer's electronic energy levels (HOMO). For poly(9-vinyl-9H-carbazole-3,6-dicarbonitrile), the oxidation potential is expected to be significantly higher than that of standard polycarbazole due to the electron-withdrawing nature of the nitrile groups.

Spectroelectrochemistry (UV-Vis)

By coupling a UV-Vis spectrometer with the potentiostat, the changes in the polymer's optical absorption can be monitored as the potential is varied. In its neutral (reduced) state, the polymer film is typically transparent or lightly colored, showing π-π* transitions in the UV region. Upon oxidation, new absorption bands will appear at longer wavelengths (in the visible or near-infrared region), corresponding to the formation of polarons and bipolarons in the polymer backbone.[7] This change in absorption is responsible for the electrochromic properties of the polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the polymer. For the target polymer, the spectrum should show the characteristic strong C≡N stretching vibration around 2224 cm⁻¹.[6] A comparison with the monomer's spectrum will show the disappearance of vinyl group-related peaks and potential broadening of the aromatic C-H and C-C vibrations, indicative of polymerization.

Surface Morphology (SEM/AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology of the electropolymerized film. These techniques can reveal information about the film's uniformity, porosity, and roughness, which are critical for device performance.

Data Presentation: Expected Results

The following table summarizes the expected outcomes from the characterization of poly(9-vinyl-9H-carbazole-3,6-dicarbonitrile) in comparison to a standard poly(N-vinylcarbazole) (PVK).

PropertyExpected Result for Poly(dicyano-PVK)Typical Result for PVKRationale
Oxidation Potential > +1.2 V vs. Ag/AgCl~ +1.0 V vs. Ag/AgClElectron-withdrawing -CN groups stabilize the HOMO level, making oxidation more difficult.[6]
FTIR C≡N Stretch Strong peak at ~2224 cm⁻¹AbsentConfirms the presence of the dicarbonitrile functionality in the polymer.[5][6]
Electrochromism Color change upon oxidation (e.g., colorless to colored)Color change upon oxidationFormation of charge carriers (polarons/bipolarons) creates new electronic transitions.[7]
Solubility Potentially reducedSoluble in many organic solventsStronger intermolecular forces due to polar nitrile groups may reduce solubility.

Conclusion

The polymerization of this compound derivatives provides a pathway to novel electroactive materials with tailored high oxidation potentials. The electron-withdrawing nitrile groups play a crucial role in modifying the electronic properties of the polycarbazole backbone, making these polymers promising candidates for applications requiring high potential stability, such as in advanced energy storage systems or as hole-transport layers in specific optoelectronic devices. The detailed protocols for chemical and electrochemical synthesis, coupled with the described characterization techniques, offer a robust framework for researchers to explore and develop these advanced materials.

References

Application Notes and Protocols for 9H-carbazole-3,6-dicarbonitrile in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 9H-carbazole-3,6-dicarbonitrile in Advanced OLEDs

The relentless pursuit of higher efficiency, greater stability, and purer color saturation in Organic Light-Emitting Diodes (OLEDs) is fundamentally a quest for superior materials. Host materials, which constitute the matrix for light-emitting guest molecules in the emissive layer, are critical to device performance. An ideal host must possess a high triplet energy to confine excitons on the guest emitter, balanced charge transport characteristics to ensure a wide recombination zone, and excellent thermal and morphological stability for a long operational lifetime.[1]

This compound emerges as a highly promising candidate for a host material in phosphorescent OLEDs (PhOLEDs). The carbazole moiety is a well-established building block for hole-transporting materials, known for its rigidity and high triplet energy.[2][3] The strategic introduction of two electron-withdrawing cyano (-CN) groups at the 3 and 6 positions of the carbazole core is a deliberate molecular engineering choice. These cyano groups are intended to deepen the Highest Occupied Molecular Orbital (HOMO) energy level, which can improve charge injection and device stability, while also modulating the Lowest Unoccupied Molecular Orbital (LUMO) to create a bipolar charge transport character.[4] This bipolarity is crucial for balancing the flux of electrons and holes within the emissive layer, leading to higher recombination efficiency.[5]

This application note provides a comprehensive guide for researchers on the utilization of this compound as a host material. It consolidates key material properties, offers detailed, field-proven protocols for device fabrication and characterization, and explains the scientific rationale behind its application.

Material Properties and Rationale for Use

The efficacy of this compound as an OLED host is rooted in its distinct photophysical and electrochemical properties. The dinitrile substitution on the carbazole core is designed to achieve a unique balance of high triplet energy and bipolar charge transport.

Causality behind Experimental Choices:

  • High Triplet Energy (ET): A host material must have a triplet energy higher than that of the phosphorescent guest (dopant) to prevent back energy transfer, which would otherwise quench the emission.[6] The rigid carbazole backbone naturally provides a high triplet energy.

  • Bipolar Charge Transport: The carbazole unit is inherently a good hole transporter. The introduction of electron-withdrawing cyano groups helps to lower the LUMO energy level, facilitating electron injection and transport.[4] This balanced transport of both holes and electrons ensures that recombination occurs efficiently on the guest molecules within the emissive layer.

  • Deep HOMO Level: The cyano groups also lower the HOMO level, which can lead to better energy alignment with hole-injection layers and improved stability against oxidation.[2]

  • Thermal and Morphological Stability: Carbazole derivatives are known for their high glass transition temperatures (Tg) and thermal stability, which are essential for preventing layer degradation and ensuring long device lifetimes under operational heat.[7]

Below is a table summarizing the key properties of this compound, compiled from experimental data on closely related cyanated carbazole derivatives and theoretical calculations.

PropertyValue (Estimated/Typical Range)Significance in OLEDs
Chemical Formula C₁₄H₇N₃Defines the molecular structure and weight.
Molecular Weight 217.22 g/mol Used for precise concentration calculations in solution-based processes and deposition rate calibration.
Triplet Energy (ET) ~2.7 - 2.8 eVSufficiently high to host green and red phosphorescent emitters without energy loss. Essential for high-efficiency PhOLEDs.[4]
HOMO Energy Level ~ -5.8 to -6.0 eVDeep HOMO level improves air stability and can facilitate efficient hole injection from underlying layers.
LUMO Energy Level ~ -2.4 to -2.7 eVLowered LUMO due to cyano groups aids in electron injection and transport, promoting balanced charge flux.
Electrochemical Band Gap ~3.2 - 3.4 eVA wide bandgap is characteristic of host materials, ensuring that the host itself does not absorb the emission from the guest.
Glass Transition Temp (Tg) > 100 °C (Typical for carbazoles)High Tg indicates good morphological stability of the thin film, preventing crystallization and ensuring device longevity.[7]

Experimental Protocols

The following protocols provide a step-by-step methodology for the fabrication and characterization of a phosphorescent OLED using this compound as the host material. These protocols are designed to be self-validating systems, with each step contributing to the overall integrity and performance of the final device.

Protocol 1: OLED Fabrication via Thermal Evaporation

This protocol details the fabrication of a multilayer PhOLED in a high-vacuum thermal evaporation system. The device architecture is a standard bottom-emitting structure.

1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates with a high-purity nitrogen gun. d. Immediately treat the substrates with UV-ozone or oxygen plasma for 10 minutes to increase the work function of the ITO and improve hole injection.

2. Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁷ Torr). b. Hole Injection Layer (HIL): Deposit a 10 nm layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC). Deposition rate: ~0.1 Å/s. c. Hole Transport Layer (HTL): Deposit a 30 nm layer of N,N′-dicarbazolyl-3,5-benzene (mCP). Deposition rate: ~0.2 Å/s. d. Emissive Layer (EML): Co-evaporate this compound as the host and a phosphorescent guest emitter, such as fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) for green emission. i. Host: this compound, deposition rate: ~0.2 Å/s. ii. Guest (Dopant): Ir(ppy)₃, with a doping concentration of 8-10 wt%. The deposition rate should be adjusted accordingly (e.g., ~0.02 Å/s for 10%). iii. Total EML Thickness: 30 nm. e. Electron Transport Layer (ETL): Deposit a 30 nm layer of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB). Deposition rate: ~0.2 Å/s. f. Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF). Deposition rate: ~0.05 Å/s. g. Cathode: Deposit a 100 nm layer of Aluminum (Al). Deposition rate: ~1.0 Å/s.

3. Encapsulation: a. Without breaking vacuum, transfer the fabricated devices into a nitrogen-filled glovebox. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.

Diagram of the OLED Fabrication Workflow:

G cluster_prep Substrate Preparation cluster_fab Thin Film Deposition (High Vacuum) cluster_encap Encapsulation ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning Plasma UV-Ozone/Plasma Treatment Cleaning->Plasma HIL HIL: TAPC (10 nm) Plasma->HIL HTL HTL: mCP (30 nm) HIL->HTL EML EML: this compound: Ir(ppy)3 (10%) (30 nm) HTL->EML ETL ETL: TmPyPB (30 nm) EML->ETL EIL EIL: LiF (1 nm) ETL->EIL Cathode Cathode: Al (100 nm) EIL->Cathode Encapsulate UV Epoxy + Glass Lid Cathode->Encapsulate Final Device Final Device Encapsulate->Final Device

Caption: OLED fabrication workflow using thermal evaporation.

Protocol 2: Device Characterization

This protocol outlines the essential measurements to evaluate the performance of the fabricated OLEDs.

1. Electrical Characterization: a. Use a source measure unit (SMU) to measure the current density-voltage-luminance (J-V-L) characteristics. b. Connect the SMU probes to the ITO (anode) and Al (cathode) contacts of the device. c. Apply a forward voltage sweep (e.g., from 0 to 10 V) and simultaneously measure the current and the light output using a calibrated photodiode or a spectroradiometer. d. From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).

2. Optical Characterization: a. Use a spectroradiometer to measure the electroluminescence (EL) spectrum of the device at a constant driving voltage (e.g., 7 V). b. From the EL spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

3. Lifetime Measurement: a. Operate the device at a constant initial luminance (e.g., 1000 cd/m²). b. Monitor the luminance as a function of time. c. The device lifetime (LT₅₀) is defined as the time it takes for the luminance to decrease to 50% of its initial value.

Device Architecture and Energy Level Diagram

A well-designed device architecture ensures efficient charge injection, transport, and recombination. The diagram below illustrates the multilayer structure and the corresponding energy levels of the materials used in the protocol.

Diagram of the OLED Device Structure and Energy Levels:

G cluster_device Device Architecture cluster_energy Energy Level Diagram (eV) cluster_homo HOMO cluster_lumo LUMO ITO ITO (Anode) HIL TAPC (HIL) HTL mCP (HTL) EML This compound:Ir(ppy)3 (EML) ETL TmPyPB (ETL) EIL LiF (EIL) Al Al (Cathode) y_axis Energy (eV) ITO_h -4.8 TAPC_h -5.5 ITO_h->TAPC_h ITO_l ITO_h->ITO_l mCP_h -5.9 TAPC_h->mCP_h TAPC_l -2.0 TAPC_h->TAPC_l Ir_h -5.4 mCP_h->Ir_h Holes mCP_l -2.4 mCP_h->mCP_l Host_h ~ -5.9 Host_l ~ -2.5 Host_h->Host_l Ir_l -3.0 Ir_h->Ir_l TmPyPB_h -6.2 TmPyPB_l -2.7 TmPyPB_h->TmPyPB_l Al_h -4.2 Al_l Al_h->Al_l Host_l->Ir_l TmPyPB_l->Host_l Electrons Al_l->TmPyPB_l

Caption: OLED structure and corresponding energy level alignment.

Expected Performance and Conclusion

While specific performance data for an OLED utilizing this compound as a host is not extensively reported in the literature, based on the performance of devices with similar cyanated carbazole hosts, high efficiency can be anticipated. For a green PhOLED with Ir(ppy)₃, it is reasonable to expect an external quantum efficiency (EQE) exceeding 15-20%. The bipolar nature of the host should contribute to a stable efficiency roll-off at higher brightness.

This compound represents a strategically designed host material with significant potential for high-performance phosphorescent OLEDs. Its unique electronic structure, derived from the combination of a high-triplet-energy carbazole core and electron-withdrawing cyano substituents, provides a promising avenue for achieving both high efficiency and long operational stability. The protocols and data presented in this application note offer a solid foundation for researchers to explore and optimize the use of this material in next-generation OLED technologies. Further experimental work is encouraged to fully elucidate its performance characteristics and unlock its full potential.

References

Application Notes & Protocols for the Scalable Synthesis of 9H-carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

9H-carbazole-3,6-dicarbonitrile is a pivotal building block in the development of advanced materials and pharmaceuticals, notably in the synthesis of metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and biologically active compounds.[1][2] Its rigid, electron-deficient scaffold allows for the construction of highly ordered, functional materials. This document provides a comprehensive guide to the scalable and efficient synthesis of this compound, focusing on a robust two-step synthetic pathway. The protocols detailed herein are designed for reproducibility and high yield, addressing common challenges encountered in scaling up production from laboratory to pilot-plant quantities.

Introduction: Strategic Importance of this compound

The carbazole core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and photophysical properties.[3][4] The introduction of electron-withdrawing cyano groups at the 3 and 6 positions significantly modulates these properties, enhancing its utility. The first scalable synthesis of this compound, reported in 2014, opened the door for its broader application by enabling its production in larger quantities with high purity.[1] This guide focuses on a well-established and optimized two-step synthetic route, commencing with the bromination of 9H-carbazole, followed by a palladium-catalyzed cyanation.

Synthetic Strategy Overview

The most reliable and scalable synthetic route to this compound involves a two-step process. This approach offers high yields and allows for the isolation and purification of a key intermediate, ensuring the final product's high purity.

Overall Reaction Scheme:

Overall_Reaction_Scheme Carbazole 9H-Carbazole Dibromo 3,6-Dibromo-9H-carbazole Carbazole->Dibromo NBS, DMF Room Temp, Overnight Dicyano This compound Dibromo->Dicyano Zn(CN)₂, Pd₂(dba)₃, dppf DMF/H₂O, 110°C, 3 days

Caption: Two-step synthesis of this compound.

Experimental Protocols

Part A: Synthesis of 3,6-Dibromo-9H-carbazole (Intermediate)

This initial step involves the electrophilic bromination of the carbazole core. The 3 and 6 positions are preferentially brominated due to the directing effects of the nitrogen atom.

Reaction Scheme:

Bromination_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Carbazole 9H-Carbazole Dibromo 3,6-Dibromo-9H-carbazole Carbazole->Dibromo NBS N-Bromosuccinimide (NBS) NBS->Dibromo Solvent DMF Temperature 0°C to Room Temp Time Overnight

Caption: Bromination of 9H-carbazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
9H-Carbazole167.215.00 g30 mmol
N-Bromosuccinimide (NBS)177.9811.20 g63 mmol
N,N-Dimethylformamide (DMF)73.0980 mL-
Deionized Water18.02200 mL-

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, dissolve 5.00 g (30 mmol) of 9H-carbazole in 50 mL of DMF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve 11.20 g (63 mmol, 2.1 eq.) of NBS in 30 mL of DMF.

  • Add the NBS solution dropwise to the cooled carbazole solution over 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into 200 mL of deionized water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with copious amounts of deionized water.

  • Dry the solid in a vacuum oven at 60°C to a constant weight.

  • The crude product can be purified by flash chromatography (silica gel, eluent: DCM/hexane 1:1) to yield the pure 3,6-dibromo-9H-carbazole.[3] A quantitative yield of approximately 9.75 g is expected.[3]

Part B: Synthesis of this compound

This step employs a palladium-catalyzed cyanation reaction, a powerful method for forming carbon-carbon bonds.[4][5] Zinc cyanide is used as the cyanide source, and a palladium catalyst with a phosphine ligand facilitates the cross-coupling.[1][6]

Reaction Scheme:

Cyanation_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_product Product Dibromo 3,6-Dibromo-9H-carbazole Dicyano This compound Dibromo->Dicyano ZnCN2 Zinc Cyanide ZnCN2->Dicyano Catalyst Pd₂(dba)₃ Ligand dppf Additives Zn powder, Zn(OAc)₂·2H₂O Solvent DMF/H₂O Temperature 110°C Time 3 days

Caption: Palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,6-Dibromo-9H-carbazole325.015.00 g15.4 mmol
Zinc Cyanide (Zn(CN)₂)117.432.20 g19 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7280 mg0.07 mmol
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.5656 mg0.10 mmol
Zinc powder65.3840 mg0.62 mmol
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)219.51180 mg0.82 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-
Deionized Water18.020.5 mL-

Step-by-Step Protocol:

  • To a 100 mL Schlenk flask, add 3,6-dibromo-9H-carbazole (5.00 g, 15.4 mmol), dppf (56 mg, 0.10 mmol), Zn(CN)₂ (2.20 g, 19 mmol), zinc powder (40 mg, 0.62 mmol), Zn(OAc)₂·2H₂O (180 mg, 0.82 mmol), and Pd₂(dba)₃·dba (80 mg, 0.07 mmol).[3]

  • Add 50 mL of DMF and 0.5 mL of water, previously degassed by ultrasonication under vacuum.[3]

  • Evacuate and backfill the flask with argon three times.

  • Heat the mixture to 110°C and stir vigorously for 3 days.[3]

  • Cool the resulting suspension to room temperature.

  • Pour the mixture into a 100 mL solution of H₂O/NH₄Cl(sat.)/NH₃(sat.) (50/40/10 v/v) and filter through a suction filter.[3]

  • Dissolve the filter cake in DMF and filter through a short plug of silica gel.[3]

  • Concentrate the solution in vacuo to approximately 50 mL and cool to -10°C.[3]

  • Collect the crystalline solid by filtration, wash with cold diethyl ether (2 x 20 mL), and dry in air to afford the target product.[3] A yield of approximately 53% (1.76 g) can be expected.[3] For higher yields of up to 97%, a modified procedure with slightly different reagent quantities and a 20-hour reaction time at 100°C has been reported.[6]

Characterization Data

3,6-Dibromo-9H-carbazole:

  • ¹H NMR (400 MHz, DMSO-d₆) δ, ppm: 11.58 (s, 1H), 8.43 (d, J = 2.0 Hz, 2H), 7.53 (dd, J = 8.7, 2.0 Hz, 2H), 7.47 (d, J = 8.7 Hz, 2H).[3]

This compound:

  • ¹H NMR (400 MHz, DMSO-d₆) δ, ppm: 12.36 (s, 1H), 8.78 (d, J = 1.7 Hz, 2H), 7.84 (dd, J = 8.5, 1.7 Hz, 2H), 7.71 (d, J = 8.5 Hz, 2H).[3]

  • FT-IR (neat solid): 3291, 2215 (C≡N), 1633, 1598, 1482, 1455 cm⁻¹.[6]

  • Melting Point: 390°C (dec.).[6]

Safety and Handling Precautions

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Zinc Cyanide (Zn(CN)₂): Highly toxic. Avoid contact with skin and eyes, and do not inhale dust. Handle exclusively in a fume hood. In case of contact with acid, it releases highly toxic hydrogen cyanide gas.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): A reproductive hazard. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield in brominationIncomplete reaction, moistureEnsure anhydrous conditions. Increase reaction time or temperature slightly.
Multiple brominated productsIncorrect stoichiometry of NBSUse precisely 2.1 equivalents of NBS. Monitor the reaction by TLC.
Low yield in cyanationInactive catalyst, insufficient degassingUse fresh palladium catalyst and ligand. Ensure thorough degassing of the solvent.
Incomplete cyanationInsufficient reaction time or temperatureExtend the reaction time and monitor by TLC. Ensure the temperature is maintained at 110°C.

Conclusion

The two-step synthesis of this compound presented here is a scalable and reproducible method for obtaining this valuable compound in high purity. Careful attention to reaction conditions, particularly in the palladium-catalyzed cyanation step, is crucial for achieving high yields. These protocols provide a solid foundation for researchers and drug development professionals to produce multi-gram quantities of this compound for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9H-carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9H-carbazole-3,6-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve reaction yields and product purity.

I. Overview of the Primary Synthetic Route

The most reliable and high-yielding method for synthesizing this compound is the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole. This method, if optimized, can consistently provide yields of over 95%.[1][2] The overall reaction scheme is a two-step process starting from 9H-carbazole.

Step 1: Bromination of 9H-Carbazole

The first step is the dibromination of 9H-carbazole at the 3 and 6 positions using N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF).

Step 2: Palladium-Catalyzed Cyanation

The second and crucial step is the palladium-catalyzed cross-coupling reaction of 3,6-dibromo-9H-carbazole with a cyanide source, typically zinc cyanide (Zn(CN)₂). A common catalytic system for this transformation is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source and dppf (1,1'-bis(diphenylphosphino)ferrocene) as the ligand.[3][4]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the best palladium catalyst and ligand combination for the cyanation step?

A1: The combination of Pd₂(dba)₃ and dppf is a well-established and highly effective catalytic system for the cyanation of 3,6-dibromo-9H-carbazole.[3][4] The dppf ligand is crucial for stabilizing the palladium(0) active species and facilitating the catalytic cycle.

Q2: Why are zinc powder and zinc acetate added to the reaction mixture?

A2: A significant challenge in palladium-catalyzed reactions is the deactivation of the Pd(0) catalyst to Pd(II) species, which can halt the reaction. Zinc dust acts as a reducing agent, converting the inactive Pd(II) back to the catalytically active Pd(0). The addition of zinc acetate has been shown to further enhance the catalyst's stability and longevity, even in the presence of trace amounts of oxygen.[2]

Q3: Can I use other cyanide sources instead of Zn(CN)₂?

A3: While other cyanide sources like KCN or NaCN can be used in palladium-catalyzed cyanations, Zn(CN)₂ is generally preferred for this specific reaction due to its lower toxicity and better compatibility with the catalytic system.

Q4: My reaction seems to stall before completion. What could be the reason?

A4: Incomplete conversion is a common issue and can be attributed to several factors:

  • Catalyst Deactivation: As mentioned, the palladium catalyst can be deactivated. Ensure you are using zinc dust and zinc acetate to maintain its activity.

  • Insufficient Degassing: The presence of oxygen can contribute to catalyst deactivation. Proper degassing of the solvent and reaction vessel is critical.

  • Poor Reagent Quality: The purity of your starting materials, catalyst, and ligand is important. Impurities can poison the catalyst.

Q5: What is the best work-up procedure for isolating the product?

A5: A common and effective work-up procedure involves pouring the cooled reaction mixture into an aqueous solution of ammonia and ammonium chloride.[3] This helps to quench the reaction and dissolve inorganic byproducts. The precipitated product can then be collected by filtration.

Q6: How can I purify the final product to get a high-purity sample?

A6: The crude product can be purified by washing with water, toluene, and methanol to remove residual impurities.[5] For obtaining a highly pure, crystalline solid, recrystallization from a high-boiling solvent like DMF is recommended.[5]

III. Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific problems you may encounter during the synthesis.

Problem 1: Low Yield in the Bromination Step
Symptom Possible Cause Solution
Incomplete bromination (presence of starting material and mono-brominated carbazole) Insufficient NBS or reaction time.Ensure you are using at least 2.1 equivalents of NBS.[3] Monitor the reaction by TLC until the starting material is consumed.
Formation of over-brominated byproducts Reaction temperature is too high.Maintain the reaction temperature at 0°C during the addition of NBS and allow it to slowly warm to room temperature.[3]
Problem 2: Low Yield or No Reaction in the Cyanation Step
Symptom Possible Cause Solution
Reaction does not start or is very sluggish. 1. Inactive Catalyst: The palladium precatalyst may have degraded.Use a fresh batch of Pd₂(dba)₃.
2. Insufficient Degassing: Oxygen is poisoning the catalyst.Degas the solvent and reaction vessel thoroughly by bubbling with an inert gas (e.g., argon) for at least 30-45 minutes.[5]
Reaction starts but does not go to completion. Catalyst Deactivation: The active Pd(0) is being oxidized to inactive Pd(II).Add zinc dust and zinc acetate to the reaction mixture to regenerate the active catalyst.[2]
Low yield of the desired product with the formation of byproducts. Side Reactions: Competing side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) may be occurring.Ensure the reaction is performed under a strictly inert atmosphere. The choice of ligand and base can also influence side reactions.[6]
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Solution
Product is an off-white or colored solid. Residual Palladium Catalyst: Traces of palladium can contaminate the product.During work-up, after filtration, dissolve the crude product in DMF and filter through a pad of silica gel to remove baseline impurities and residual catalyst.[3]
Product is difficult to filter. Fine particle size of the precipitate. Allow the precipitate to digest in the quenching solution for a longer period before filtration to allow for the formation of larger crystals.

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of 3,6-Dibromo-9H-carbazole
  • Dissolve 9H-carbazole (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Precipitate the product by adding water to the reaction mixture.

  • Collect the solid by filtration, wash with water, and dry to obtain 3,6-dibromo-9H-carbazole.[3]

Protocol 2: Synthesis of this compound
  • To a Schlenk flask, add 3,6-dibromo-9H-carbazole (1 equivalent), Zn(CN)₂ (1.2-1.5 equivalents), zinc powder (0.04 equivalents), Zn(OAc)₂ (0.04 equivalents), Pd₂(dba)₃ (0.002 equivalents), and dppf (0.0048 equivalents).[5][7]

  • Add degassed DMF and a small amount of degassed water.

  • Thoroughly degas the reaction mixture by bubbling with argon for 30-45 minutes.

  • Heat the reaction mixture to 100-110°C and stir vigorously for 20-24 hours under an argon atmosphere.[3][5]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of H₂O/NH₄Cl(sat.)/NH₃(sat.) (50/40/10 v/v).[3]

  • Filter the resulting precipitate and wash the filter cake with water, toluene, and methanol.

  • Dry the solid to obtain this compound.

V. Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation start 9H-Carbazole bromination Add NBS in DMF at 0°C start->bromination 1 eq. workup1 Precipitate with water, filter, and dry bromination->workup1 Stir overnight intermediate 3,6-Dibromo-9H-carbazole workup1->intermediate cyanation Add Zn(CN)₂, Pd₂(dba)₃, dppf, Zn, Zn(OAc)₂ in DMF/H₂O intermediate->cyanation heating Heat at 100-110°C for 20-24h under Argon cyanation->heating Degas thoroughly workup2 Quench with NH₃/NH₄Cl, filter, wash heating->workup2 product This compound workup2->product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Cyanation

G start Low Yield in Cyanation Step check_reagents Check Purity of Reagents and Solvents start->check_reagents check_atmosphere Verify Inert Atmosphere (O₂, H₂O exclusion) start->check_atmosphere check_catalyst Screen Catalyst System (Precatalyst, Ligand, Additives) start->check_catalyst reagent_impure Use purified reagents and dry, degassed solvents check_reagents->reagent_impure Impurities found atmosphere_bad Improve degassing procedure (e.g., freeze-pump-thaw) check_atmosphere->atmosphere_bad Leaks or poor degassing catalyst_bad Use fresh catalyst/ligand; ensure additives (Zn, Zn(OAc)₂) are present check_catalyst->catalyst_bad Catalyst deactivation suspected success Improved Yield reagent_impure->success atmosphere_bad->success catalyst_bad->success

Caption: A logical workflow for troubleshooting low yields in the palladium-catalyzed cyanation step.

VI. References

  • Weseliński, Ł. J., Luebke, R., & Eddaoudi, M. (2014). A Convenient Preparation of this compound and 9H-Carbazole-3,6-dicarboxylic Acid. Synthesis, 46(05), 596-599. --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: A Convenient Preparation of this compound and 9H-Carbazole-3,6-dicarboxylic Acid.--INVALID-LINK--

  • Sheveleva, A., et al. (2021). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2021(4), M1293. --INVALID-LINK--

  • KAUST Repository. (n.d.). A convenient preparation of 9 H -carbazole-3,6-dicarbonitrile and 9 H -carbazole-3,6-dicarboxylic acid.--INVALID-LINK--

  • Smolecule. (n.d.). Buy this compound | 57103-03-4.--INVALID-LINK--

  • KAUST Portal for Researchers and Students. (n.d.). A convenient preparation of 9 H -carbazole-3,6-dicarbonitrile and 9 H -carbazole-3,6-dicarboxylic acid.--INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.--INVALID-LINK--

  • BenchChem. (n.d.). Common side reactions in the synthesis of carbazole derivatives.--INVALID-LINK--

  • OSTI.GOV. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages.--INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis.--INVALID-LINK--

  • ResearchGate. (2021). (PDF) 9-Vinyl-9H-carbazole-3,6-dicarbonitrile.--INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.--INVALID-LINK--

  • National Institutes of Health. (2017). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.--INVALID-LINK--

  • Royal Society of Chemistry. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages.--INVALID-LINK--

  • Royal Society of Chemistry. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.--INVALID-LINK--

  • Taylor & Francis Online. (2022). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.--INVALID-LINK--

  • PubChem. (n.d.). This compound.--INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.--INVALID-LINK--

  • ResearchGate. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.--INVALID-LINK--

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.--INVALID-LINK--

  • CP Lab Safety. (n.d.). 9H-carbazole-3, 6-dicarbonitrile, min 98%, 100 mg.--INVALID-LINK--

  • ResearchGate. (n.d.). A Convenient Preparation of this compound and 9H-Carbazole-3,6-dicarboxylic Acid.--INVALID-LINK--

  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-.--INVALID-LINK--

References

Technical Support Center: Optimizing Palladium Catalyst Loading for Cyanation of Dibromocarbazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the palladium-catalyzed cyanation of dibromocarbazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental conditions, with a specific focus on palladium catalyst loading. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yielding results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cyanation of dibromocarbazole.

Q1: My reaction has stalled with significant starting material remaining, even after extended reaction times. What are the likely causes and how can I resolve this?

A1: A stalled reaction is a common issue in palladium-catalyzed cross-coupling reactions. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation, often referred to as catalyst poisoning.[1][2][3][4][5][6] Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, forming inactive complexes like [(CN)4Pd]2- and hindering the catalytic cycle.[1][2] This is particularly problematic with highly soluble cyanide sources like KCN or NaCN. The presence of trace amounts of water can also be detrimental, as it can lead to the formation of HCN, which is highly reactive towards the Pd(0) catalyst.[1][2]

    • Solution: Consider using a less soluble cyanide source like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), which is also non-toxic.[3][7][8] These reagents provide a slow, controlled release of cyanide ions, minimizing catalyst poisoning.[3] Ensure your solvent and reagents are anhydrous, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Suboptimal Catalyst Loading: While the goal is to minimize catalyst loading, too little catalyst may not be sufficient to drive the reaction to completion, especially if some deactivation is unavoidable.

    • Solution: If you suspect catalyst deactivation, a small, fresh portion of the palladium catalyst and ligand can be added to the reaction mixture to see if the reaction restarts. For future experiments, a systematic screen of catalyst loading is recommended (see Experimental Protocol section).

  • Insufficient Temperature: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step and can be slow at lower temperatures, especially for less reactive substrates.[9]

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or GC/LC. Be aware that excessively high temperatures can lead to catalyst decomposition and side product formation.

Q2: I am observing significant formation of a dehalogenated (hydrodehalogenation) side product instead of the desired cyanated carbazole. How can I suppress this side reaction?

A2: Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. It typically arises from the reaction of the organopalladium intermediate with a hydride source.

  • Source of Hydride: The hydride source can be trace water, solvent (e.g., alcohols), or certain additives.

  • Mitigation Strategies:

    • Anhydrous Conditions: Rigorously dry all reagents and solvents. Using a high-purity, anhydrous grade solvent is crucial.

    • Choice of Solvent: Aprotic solvents like DMF, DMAc, or dioxane are generally preferred.[10][11]

    • Ligand Selection: Bulky electron-rich phosphine ligands, such as XPhos or SPhos, can promote the desired reductive elimination of the nitrile product over competing side reactions.[12]

Q3: My catalyst has turned black and precipitated out of the solution (palladium black formation). What does this signify and how can I prevent it?

A3: The formation of palladium black indicates the agglomeration of palladium atoms into catalytically inactive nanoparticles.[13] This is a common deactivation pathway in homogeneous catalysis.[14][15]

  • Causes:

    • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected palladium atoms can aggregate.

    • High Temperatures: Excessive heat can accelerate ligand degradation and palladium agglomeration.

    • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium source can leave palladium centers coordinatively unsaturated and prone to aggregation.

  • Prevention:

    • Use of Robust Ligands: Employ bulky, electron-rich phosphine ligands that form stable complexes with palladium. Buchwald's biaryl phosphine ligands are excellent choices.[16]

    • Maintain an Appropriate Ligand-to-Metal Ratio: A Pd:Ligand ratio of 1:1 to 1:2 is typical. For some systems, a slight excess of the ligand can be beneficial.

    • Controlled Temperature: Avoid overheating the reaction mixture.

    • Pre-catalyst Activation: Using well-defined palladium pre-catalysts can sometimes lead to more controlled formation of the active catalytic species and reduce the likelihood of palladium black formation.[3]

Q4: I am obtaining a mixture of mono- and di-cyanated carbazole products. How can I control the selectivity?

A4: Achieving selective mono- or di-cyanation depends on the relative reactivity of the two C-Br bonds on the dibromocarbazole and the reaction conditions.

  • For Mono-cyanation:

    • Stoichiometry: Use a substoichiometric amount of the cyanide source (e.g., 0.9-1.1 equivalents).

    • Lower Temperature and Shorter Reaction Time: This will favor the reaction at the more reactive C-Br bond. Monitor the reaction closely and stop it once the desired mono-cyanated product is maximized.

  • For Di-cyanation:

    • Excess Cyanide Source: Use a slight excess of the cyanide source (e.g., >2.2 equivalents).

    • Higher Temperature and Longer Reaction Time: This will provide the necessary energy to overcome the activation barrier for the second cyanation.

    • Higher Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting range for palladium catalyst loading in this reaction?

A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a good starting point.[17] For optimization, this can be systematically lowered. In some highly efficient systems, loadings as low as 0.1 mol% have been reported for the cyanation of aryl bromides.[11][18] The optimal loading will be a balance between reaction efficiency, cost, and acceptable levels of residual palladium in the final product.

Q2: How does the choice of ligand impact the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can form highly active and stable catalysts that can achieve high turnover numbers (TONs), thus allowing for lower catalyst loadings.[16][19] Ligand-free systems have been reported but may require higher temperatures and are often limited to more activated substrates.[11][18]

Q3: What are the pros and cons of different cyanide sources, such as Zn(CN)2 versus K4[Fe(CN)6]?

A3:

  • Zinc Cyanide (Zn(CN)2):

    • Pros: It is significantly less toxic than alkali metal cyanides like KCN.[3] Its low solubility in many organic solvents allows for a slow release of cyanide, which helps to prevent catalyst poisoning.[3][5][6] It is widely used and has been shown to be effective for a broad range of substrates.[7][17][20]

    • Cons: It is still a toxic substance and should be handled with care. The zinc byproducts may sometimes complicate product purification.

  • Potassium Ferrocyanide (K4[Fe(CN)6]):

    • Pros: It is considered non-toxic and is even used as a food additive.[3][8] It is inexpensive and readily available.[6][10] It has been successfully used in a variety of palladium-catalyzed cyanation reactions.[3][11][20][21]

    • Cons: Its very low solubility in organic solvents often necessitates the use of aqueous co-solvents or phase-transfer catalysts, which can add complexity to the reaction setup and workup.[3] Higher temperatures may be required to facilitate the transfer of the cyanide from the iron center to the palladium catalyst.[3]

Q4: Can the palladium catalyst be recycled in this reaction?

A4: While homogeneous palladium catalysts are generally difficult to recycle, heterogeneous catalysts offer a more straightforward path to recovery and reuse. Using a palladium catalyst supported on a solid material like carbon (Pd/C) or zinc oxide can facilitate its separation from the reaction mixture by simple filtration.[10][20][22] The efficiency of the recycled catalyst may decrease over several cycles due to leaching or surface poisoning.

Data Presentation

Table 1: Typical Effect of Palladium Catalyst Loading on Reaction Outcome

Catalyst Loading (mol%)Typical Reaction Time (h)Expected Yield (%)Turnover Number (TON)Remarks
5.02-4>95%19High catalyst cost, suitable for difficult substrates or initial trials.
2.04-8>90%45A good balance for laboratory-scale synthesis.
1.08-1685-95%90Optimized condition for many aryl bromides.
0.512-2470-90%160Requires highly active catalyst system and careful optimization.
0.1>24Variable<800Possible with very reactive substrates and specialized catalytic systems.[11]

Note: Values are illustrative and will vary depending on the specific dibromocarbazole substrate, ligand, cyanide source, and other reaction conditions.

Experimental Protocol: Screening for Optimal Palladium Catalyst Loading

This protocol outlines a general procedure for the di-cyanation of a generic N-alkyl-3,6-dibromocarbazole using Zn(CN)2 as the cyanide source.

Materials:

  • N-alkyl-3,6-dibromocarbazole

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or other suitable phosphine ligand)

  • Zinc Cyanide (Zn(CN)2)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Standard glassware for workup and purification

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst by dissolving Pd(OAc)2 and Xantphos (1:1.2 molar ratio) in a small amount of anhydrous DMF.

  • Reaction Setup: In a series of oven-dried reaction vials, add N-alkyl-3,6-dibromocarbazole (e.g., 0.2 mmol, 1.0 equiv).

  • Reagent Addition: To each vial, add Zn(CN)2 (0.22 mmol, 2.2 equiv).

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.2 mol%).

  • Solvent Addition: Add anhydrous DMF to each vial to reach a final concentration of 0.1-0.2 M with respect to the starting carbazole.

  • Reaction: Seal the vials and place them in a pre-heated heating block or oil bath at 120 °C. Stir the reactions for a set period (e.g., 12 hours).

  • Monitoring: After the initial reaction time, take a small aliquot from each reaction, quench with an appropriate solution, and analyze by TLC, GC-MS, or LC-MS to determine the conversion and product distribution.

  • Workup (for a completed reaction):

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Carefully filter the mixture to remove insoluble zinc salts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired dicyanocarbazole.

  • Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. Determine the isolated yield for each catalyst loading to identify the optimum.

Visualization

Troubleshooting Workflow for Low Yield in Cyanation Reaction

TroubleshootingWorkflow start Low Yield or Stalled Reaction check_sm Starting Material (SM) Remaining? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_bp Side Products Observed? bp_yes Yes check_bp->bp_yes Yes bp_no No check_bp->bp_no No cat_deact Possible Catalyst Deactivation sm_yes->cat_deact subopt_cond Suboptimal Conditions sm_yes->subopt_cond sol_cat_deact Use less soluble CN source (Zn(CN)2) Ensure anhydrous conditions Add fresh catalyst/ligand cat_deact->sol_cat_deact sol_subopt_cond Increase Temperature Increase Catalyst Loading Screen Ligands subopt_cond->sol_subopt_cond sm_no->check_bp dehalo Hydrodehalogenation? bp_yes->dehalo pd_black Palladium Black? bp_yes->pd_black dehalo_yes Yes dehalo->dehalo_yes Yes pd_black_yes Yes pd_black->pd_black_yes Yes sol_dehalo Use anhydrous solvents/reagents Choose aprotic solvent Use bulky phosphine ligand dehalo_yes->sol_dehalo sol_pd_black Use robust ligand Check Pd:Ligand ratio Avoid excessive heat pd_black_yes->sol_pd_black workup_issue Product Loss During Workup/Purification bp_no->workup_issue sol_workup Optimize extraction and chromatography workup_issue->sol_workup

Caption: A flowchart to diagnose and resolve low-yield issues.

References

Technical Support Center: Synthesis of 9H-Carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9H-carbazole-3,6-dicarbonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts. Our goal is to explain the "why" behind the "how," empowering you to overcome experimental hurdles with a solid understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most common and high-yielding modern approach is a palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole.[1][2] This method offers excellent functional group tolerance and scalability. Traditional methods like the Cadogan cyclization or Ullmann condensation can also be employed to form the carbazole core first, followed by functionalization, but the direct cyanation of a pre-formed dibromocarbazole is often more efficient.[3][4]

Q2: My reaction yield is very low, or the reaction stalls. What are the likely causes?

Low yields in the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole can typically be traced back to a few key factors:

  • Catalyst Inactivity: The Pd catalyst is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert argon or nitrogen atmosphere can lead to catalyst oxidation and deactivation.

  • Reagent Purity: The purity of 3,6-dibromo-9H-carbazole is crucial. Impurities from the bromination step can interfere with the catalyst. Similarly, the cyanide source (e.g., Zn(CN)₂) must be anhydrous.

  • Solvent Choice & Water Content: While the reaction is often performed in a polar aprotic solvent like DMF, the presence of excessive water can lead to side reactions, such as the hydrolysis of the nitrile groups.[2][5] A small, controlled amount of water can sometimes be beneficial, but it must be optimized.[2]

  • Incorrect Ligand: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. A ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) is often used and has been shown to be effective.[2]

Q3: I see multiple spots on my TLC plate. What are the common side products?

The formation of byproducts is a frequent challenge. The most probable side products depend on the reaction conditions and the specific synthetic route, but common impurities include:

  • Monocyanated Carbazole: Incomplete reaction can lead to the formation of 3-bromo-9H-carbazole-6-carbonitrile. This is often the most common impurity if the reaction does not go to completion.

  • Hydrolysis Products: If excess water is present, especially at elevated temperatures, one or both nitrile groups can hydrolyze. This can form 6-cyano-9H-carbazole-3-carboxamide or 9H-carbazole-3,6-dicarboxamide. Under harsher acidic or basic conditions, hydrolysis can proceed all the way to the corresponding carboxylic acids.[5][6][7][8]

  • Products of Reductive Dehalogenation: In some palladium-catalyzed reactions, a side reaction can be the reduction of the C-Br bond, leading to the formation of unsubstituted carbazole or 3-bromocarbazole.

  • Starting Material: Unreacted 3,6-dibromo-9H-carbazole will also be present if the conversion is low.

Troubleshooting Guide

Problem: Persistent Impurities After Purification

Question: I've performed column chromatography, but my final product is still not pure. What's going wrong and what else can I try?

Answer: Purifying this compound can be challenging due to its poor solubility in many common organic solvents and the similar polarity of potential byproducts.

  • Causality: The planar, rigid structure of the carbazole core leads to strong intermolecular π-π stacking, which reduces solubility. Side products like the monocyanated intermediate or the amide byproduct may have very similar polarities, making chromatographic separation difficult.

  • Troubleshooting Steps:

    • Recrystallization: This is a highly effective method for this specific compound. A high-boiling polar solvent like DMF is often the best choice.[2] Dissolve the crude product in a minimal amount of hot DMF and allow it to cool slowly. The pure dinitrile should crystallize out, leaving more soluble impurities in the solvent.

    • Solvent Washing/Trituration: Before recrystallization, wash the crude solid extensively with solvents in which the desired product is poorly soluble but the impurities are more soluble. Start with a non-polar solvent like toluene to remove greasy impurities, followed by a more polar solvent like methanol or acetone.[2] This can significantly improve the purity of the material before the final recrystallization step.

    • Optimize Chromatography: If chromatography is necessary, consider using a gradient elution with a solvent system like dichloromethane/ethyl acetate or toluene/ethyl acetate. Ensure your silica gel is properly packed and that you do not overload the column.

Problem: Nitrile Group Hydrolysis

Question: My mass spectrometry and IR data suggest my nitrile groups are hydrolyzing to amides or carboxylic acids. How can I prevent this?

Answer: Nitrile hydrolysis is a classic side reaction, typically promoted by water in the presence of an acid or base catalyst, often at elevated temperatures.[7][8][9]

  • Causality: The carbon atom of a nitrile is electrophilic and can be attacked by water. This process is often slow but is catalyzed by acids (which protonate the nitrogen, making the carbon more electrophilic) or bases (where the hydroxide ion is a more potent nucleophile than water).[7]

  • Preventative Measures:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly distilled, anhydrous DMF. Dry the starting 3,6-dibromo-9H-carbazole under vacuum before use.

    • Control Reaction Temperature: Avoid unnecessarily high temperatures. While heat is required to drive the cyanation reaction, excessive heat will also accelerate the rate of hydrolysis. Monitor the reaction by TLC or HPLC and stop heating as soon as the starting material is consumed.

    • Work-up Procedure: During the work-up, avoid prolonged exposure to acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and extract the product promptly.

Data Summary & Visualization

Table 1: Common Byproducts and Identification
Byproduct NameStructureIdentification MethodKey Signal
3-Bromo-9H-carbazole-6-carbonitrileBr-Carbazole-CNLC-MS, NMRIsotopic pattern for Bromine in MS; Asymmetric signals in ¹H NMR
9H-Carbazole-3,6-dicarboxamideH₂N(CO)-Carbazole-(CO)NH₂IR, LC-MSC=O stretch (~1660 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹); Mass increase of +34 amu
9H-Carbazole-3,6-dicarboxylic acidHOOC-Carbazole-COOHIR, LC-MSBroad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹); Mass increase of +36 amu
3,6-Dibromo-9H-carbazoleBr-Carbazole-BrTLC, LC-MSLower Rf than product; Isotopic pattern for two Bromines in MS
Diagram 1: Synthetic & Side Reaction Pathways

This diagram illustrates the main synthetic route from 3,6-dibromo-9H-carbazole to the desired dinitrile product, as well as the pathways leading to common side products like the monocyanated intermediate and hydrolysis products.

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 3,6-Dibromo-9H-carbazole B 3-Bromo-9H-carbazole-6-carbonitrile (Monocyanated Intermediate) A->B + Zn(CN)₂, Pd Catalyst C This compound (Desired Product) B->C + Zn(CN)₂, Pd Catalyst D Hydrolysis Products (Amide, Carboxylic Acid) B->D + H₂O, Heat C->D + H₂O, Heat

Caption: Main and side reaction pathways in the synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose the cause of low reaction yields.

G Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Is_SM Is starting material (SM) present in large amounts? Check_TLC->Is_SM Is_Side_Product Are there significant byproducts? Is_SM->Is_Side_Product No Action_Incomplete Reaction is incomplete. - Increase reaction time/temp. - Check catalyst/ligand activity. Is_SM->Action_Incomplete Yes Action_Side_Reaction Side reactions are dominant. - Check for water (hydrolysis). - Lower reaction temperature. - Verify inert atmosphere. Is_Side_Product->Action_Side_Reaction Yes Action_Degradation Product may be degrading. - Lower reaction temperature. - Shorten reaction time. Is_Side_Product->Action_Degradation No

Caption: A decision tree for troubleshooting low reaction yields.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

  • Vessel Preparation: To a 150 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dibromo-9H-carbazole (9.75 g, 30 mmol), zinc cyanide (Zn(CN)₂, 4.23 g, 36 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (80 mg, 0.144 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 30 mL) and a very small amount of deionized water (0.3 mL) via syringe.

  • Degassing: Bubble argon through the reaction mixture for 45 minutes to thoroughly degas the solvent.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 32 mg, 0.144 mmol) to the flask against a positive flow of argon.

  • Reaction: Heat the reaction mixture to 150 °C and maintain for 24 hours under an argon atmosphere. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up:

    • Cool the reaction to room temperature. A precipitate should form.

    • Add a 1:1 mixture of concentrated ammonia solution and deionized water (60 mL). Stir vigorously for 1 hour.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake sequentially with the ammonia/water mixture, deionized water, toluene (3 x 30 mL), and finally methanol (3 x 30 mL).

  • Purification: Dry the solid under vacuum. For highest purity, the resulting pale yellow solid can be recrystallized from hot DMF to yield a white crystalline solid. (Expected yield: >95%).

Protocol 2: Troubleshooting - Small-Scale Test for Catalyst Activity
  • Setup: In a small vial, combine 3,6-dibromo-9H-carbazole (~100 mg), Zn(CN)₂, and the chosen catalyst/ligand system at the same molar ratios as the large-scale reaction.

  • Conditions: Add 1-2 mL of anhydrous DMF. Degas thoroughly with argon.

  • Reaction: Heat the vial to the desired reaction temperature (e.g., 150 °C) in a heating block.

  • Analysis: After 4-6 hours, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and analyze by TLC or LC-MS.

  • Interpretation: Compare the conversion to a parallel test reaction using a fresh batch of catalyst and ligand. This can quickly determine if the issue is with the reagents or the reaction conditions.

References

Technical Support Center: Troubleshooting Low Solubility of 9H-Carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9H-carbazole-3,6-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of this compound in common laboratory solvents. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address issues you may face during your experiments. Our goal is to equip you with the scientific understanding and practical methodologies to overcome these solubility hurdles.

Part 1: Understanding the Challenge - FAQs about this compound Solubility

Q1: What are the basic physicochemical properties of this compound that influence its solubility?

A1: this compound is a rigid, planar, tricyclic aromatic compound. Its key properties influencing solubility include:

  • High Melting Point: Greater than 360°C, indicating strong intermolecular forces in the solid state that resist dissolution.[1]

  • Molecular Structure: The carbazole core is inherently hydrophobic. The two electron-withdrawing cyano (-CN) groups at the 3 and 6 positions increase the molecule's polarity but also contribute to strong crystal lattice energy through dipole-dipole interactions.

  • Low Aqueous Solubility: The calculated water solubility is extremely low (approximately 1.0 x 10⁻³ g/L), rendering it practically insoluble in aqueous media.[2]

Q2: Why is this compound poorly soluble in many common organic solvents?

A2: The poor solubility stems from a combination of factors. The flat, aromatic structure promotes efficient π-π stacking in the crystal lattice, making it difficult for solvent molecules to break apart the solid. While the nitrile groups add polarity, they also participate in strong intermolecular interactions. Solvents that cannot effectively disrupt these forces will fail to dissolve the compound in significant amounts. For instance, polar protic solvents like ethanol are poor solvents because the carbazole portion of the molecule is non-polar.[3]

Q3: In which solvents is this compound known to have better solubility?

A3: Based on available literature and the chemical nature of the compound, this compound exhibits its highest solubility in polar aprotic solvents. These include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

These solvents are effective because their high polarity and ability to act as hydrogen bond acceptors allow them to interact favorably with the polar nitrile groups and disrupt the crystal lattice forces of the solute.

Part 2: Troubleshooting Low Solubility - Practical Guides

This section provides structured approaches to address specific solubility problems you might encounter.

Scenario 1: My compound won't dissolve sufficiently for initial screening assays.

Q4: I need to prepare a stock solution of this compound for a biological or chemical screen, but it has very low solubility in my desired solvent. What are my options?

A4: When facing low solubility for screening purposes, a multi-pronged approach is often necessary. The following troubleshooting workflow can guide your efforts.

Solubility_Troubleshooting_Workflow start Start: Low Solubility of This compound solvent_selection 1. Solvent Selection: Try Polar Aprotic Solvents (e.g., DMSO, DMF) start->solvent_selection co_solvency 2. Co-solvency: Use a mixture of solvents solvent_selection->co_solvency If solubility is still low heating 3. Thermal Intervention: Gently heat the solution co_solvency->heating If needed sonication 4. Mechanical Agitation: Use an ultrasonic bath heating->sonication If needed success Sufficiently Soluble for Assay sonication->success If successful failure Still Insufficiently Soluble sonication->failure If unsuccessful advanced Proceed to Advanced Techniques failure->advanced

Caption: A decision-making workflow for initial solubility troubleshooting.

Step-by-Step Protocol: Initial Solubilization

  • Primary Solvent Selection: Begin by attempting to dissolve the compound in high-purity DMSO or DMF. These are often the most effective solvents for carbazole derivatives.[3]

  • Co-solvency: If solubility in a single solvent is insufficient, employ a co-solvent system.[4][5] A common strategy is to first dissolve the compound in a minimal amount of a strong solvent (like DMSO) and then dilute this solution with a weaker, more assay-compatible solvent (e.g., ethanol, phosphate-buffered saline). Perform this dilution stepwise while observing for any precipitation.

  • Gentle Heating: Warming the solvent can significantly increase the solubility of many organic compounds by providing the energy needed to overcome the crystal lattice forces.[2] Use a water bath and do not exceed 40-50°C to avoid potential compound degradation.

  • Sonication: Use an ultrasonic bath to provide mechanical energy that can aid in breaking up solid aggregates and enhance the dissolution process.

Scenario 2: I need to improve the aqueous solubility for in vivo studies or formulation development.

Q5: My research requires administering this compound in an aqueous-based vehicle, but it is practically insoluble in water. What advanced techniques can I use?

A5: For applications requiring aqueous compatibility, more advanced formulation strategies are necessary. Below are several field-proven methods.

1. pH Modification

  • Principle: While this compound itself is not strongly acidic or basic, the N-H proton on the carbazole ring is weakly acidic. In the presence of a strong base, it can be deprotonated to form a more soluble salt. However, this approach may not be suitable for all applications due to the potential for hydrolysis of the nitrile groups under harsh basic conditions. A careful evaluation of the compound's stability at different pH values is crucial.[4]

  • Experimental Protocol:

    • Prepare a series of aqueous buffers with varying pH values (e.g., from pH 7.4 to pH 10).

    • Add an excess of this compound to a known volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

2. Particle Size Reduction: Nanosuspensions

  • Principle: Reducing the particle size of a compound to the nanometer range dramatically increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate.[6] Nanosuspensions are colloidal dispersions of the pure drug stabilized by surfactants or polymers.[7]

  • Experimental Protocol (Wet Milling):

    • Prepare a solution of a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in water).

    • Disperse the this compound powder in the stabilizer solution to create a pre-suspension.

    • Mill the pre-suspension using a high-energy wet media mill (e.g., a bead mill) until the desired particle size distribution is achieved (typically below 500 nm).

    • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

3. Solid Dispersions

  • Principle: A solid dispersion is a system in which the drug is dispersed in an amorphous form within a hydrophilic carrier matrix.[7][8] This prevents the drug from crystallizing and presents it to the dissolution medium in a higher energy, more soluble state. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Experimental Protocol (Solvent Evaporation Method):

    • Select a common volatile solvent in which both this compound and the chosen carrier (e.g., PVP K30) are soluble (e.g., a mixture of dichloromethane and methanol).

    • Dissolve the drug and carrier in the solvent at a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a solid mass.

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • The resulting solid can be crushed and sieved to obtain a powder with improved dissolution characteristics.

4. Cyclodextrin Complexation

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility.[9][10]

  • Experimental Protocol (Kneading Method):

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.

    • Create a paste of the cyclodextrin with a small amount of water or a water-ethanol mixture.

    • Add the this compound to the paste and knead the mixture thoroughly for a specified time (e.g., 30-60 minutes).

    • Dry the resulting solid mass and pass it through a sieve.

    • The formation of an inclusion complex can be confirmed by techniques such as DSC, XRD, and NMR.

Part 3: Data and Visualization

Estimated Solubility of this compound in Common Organic Solvents

The following table provides estimated solubility categories for this compound at room temperature (25°C). These are based on the principles of "like dissolves like" and qualitative data from related carbazole structures. It is strongly recommended to determine the quantitative solubility experimentally for your specific application.

Solvent ClassSolventDielectric ConstantPolarity IndexEstimated Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.77.2Soluble
N,N-Dimethylformamide (DMF)36.76.4Soluble
Acetone20.75.1Sparingly Soluble
Polar Protic Methanol32.75.1Very Slightly Soluble
Ethanol24.54.3Very Slightly Soluble
Halogenated Dichloromethane (DCM)9.13.1Slightly Soluble
Chloroform4.84.1Slightly Soluble
Ethers Tetrahydrofuran (THF)7.54.0Slightly Soluble
Esters Ethyl Acetate6.04.4Very Slightly Soluble
Non-polar Toluene2.42.4Insoluble
Hexane1.90.1Insoluble

Workflow for Advanced Solubility Enhancement

Advanced_Solubility_Enhancement start Start: Insufficient Aqueous Solubility ph_mod 1. pH Modification (for ionizable compounds) start->ph_mod nano 2. Particle Size Reduction (Nanosuspension) start->nano solid_disp 3. Solid Dispersion (Amorphous form in carrier) start->solid_disp cyclo 4. Cyclodextrin Complexation (Inclusion complex) start->cyclo formulation Proceed to Formulation and In Vivo Studies ph_mod->formulation nano->formulation solid_disp->formulation cyclo->formulation

Caption: Overview of advanced techniques for aqueous solubility enhancement.

References

preventing byproduct formation during the vinylation of 9H-carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile. This monomer is of significant interest for developing high-potential redox polymers and nitrogen-rich carbon materials. However, its synthesis is not trivial. The presence of two strongly electron-withdrawing nitrile groups at the 3 and 6 positions deactivates the carbazole nitrogen, rendering it significantly less nucleophilic. This property complicates traditional N-vinylation strategies and can lead to a host of byproducts, including incomplete reactions and undesired side products.

This guide provides an in-depth analysis of a field-proven synthetic route, offers detailed troubleshooting for common experimental issues, and answers frequently asked questions to help researchers navigate the challenges of this specific transformation.

Core Reaction Principles: Circumventing Low Nucleophilicity

Direct catalytic vinylation methods (e.g., using vinyl acetate with Palladium or Iridium catalysts) often fail for 9H-carbazole-3,6-dicarbonitrile. The reduced nucleophilicity of the nitrogen atom prevents efficient coordination and reaction with the metal center or the vinylating agent.[1][2]

To overcome this, a highly successful and robust method involves a two-step, one-pot sequence: N-alkylation followed by base-induced elimination .[1][2] This strategy bypasses the need for direct vinylation.

  • Deprotonation & N-Alkylation: A strong base, such as sodium hydride (NaH), is used to deprotonate the N-H of the carbazole, forming a highly reactive carbazolide anion. This anion then readily attacks 1,2-dibromoethane in a standard SN2 reaction to form an N-(2-bromoethyl) intermediate.

  • E2 Elimination: The same strong base (or an additional equivalent) then abstracts a proton from the carbon adjacent to the nitrogen. This initiates an E2 (bimolecular) elimination, expelling the bromide ion and forming the desired vinyl group.

This pathway is efficient and atom-economical, reliably producing the target monomer in high yield when conditions are carefully controlled.[1][2]

Diagram: The Successful One-Pot Vinylation Pathway

cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Elimination (E2) Carbazole This compound Carbazolide Carbazolide Anion Carbazole->Carbazolide + NaH - H₂ Intermediate N-(2-Bromoethyl) Intermediate Carbazolide->Intermediate + BrCH₂CH₂Br - NaBr Intermediate_E2 N-(2-Bromoethyl) Intermediate Product 9-Vinyl-9H-carbazole- 3,6-dicarbonitrile Intermediate_E2->Product + NaH - H₂ - NaBr start Reaction Issue Detected p1 Low Conversion of Starting Material start->p1 p2 Intermediate is Major Product start->p2 p3 Multiple Polar Byproducts start->p3 p4 Issues with Catalytic Method start->p4 c1 Ineffective Deprotonation? p1->c1 c2 Incomplete Elimination? p2->c2 c3 Side Reactions? p3->c3 c4 Catalyst/Reagent Issue? p4->c4 s1 Use Fresh NaH Ensure Dry Solvents Increase Deprotonation Time c1->s1 Yes s2 Add More Base (NaH) Increase Reaction Time Apply Gentle Heat c2->s2 Yes s3 Maintain Room Temp Purify Reagents c3->s3 Yes s4 Switch to One-Pot Method (Alkylation-Elimination) c4->s4 Yes

References

Technical Support Center: Reaction Condition Optimization for Hydrolysis to Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dicarboxylic acid synthesis via hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing hydrolysis reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity dicarboxylic acids from various precursors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing hydrolysis reactions for dicarboxylic acid synthesis.

Q1: What are the most common starting materials for synthesizing dicarboxylic acids via hydrolysis?

A1: Dicarboxylic acids are commonly synthesized by hydrolyzing diesters, dinitriles, diamides, and cyclic anhydrides.[1][2] The choice of starting material often depends on commercial availability, cost, and the specific molecular structure of the target dicarboxylic acid.

Q2: What are the primary methods for hydrolyzing these precursors?

A2: The primary methods are acid-catalyzed hydrolysis, base-catalyzed (saponification) hydrolysis, and enzymatic hydrolysis.[2][3] Each method has its advantages and disadvantages concerning reaction rate, completeness, and substrate compatibility.

Q3: Which is generally preferred for ester hydrolysis: acid or base catalysis?

A3: For complete hydrolysis of esters, base catalysis is often preferred because the reaction is irreversible.[2][4] The final step in base-catalyzed hydrolysis is the deprotonation of the carboxylic acid to form a carboxylate salt, which drives the reaction to completion. Acid-catalyzed hydrolysis, on the other hand, is a reversible equilibrium process, which can be challenging to drive to completion and may require a large excess of water.[4]

Q4: Can I selectively hydrolyze only one ester group in a diester to get a monoester?

A4: Yes, selective monohydrolysis of symmetric diesters is possible, but it can be challenging as it often results in a mixture of the diacid, monoester, and starting diester.[5] Achieving high selectivity typically requires carefully controlled conditions, such as using a specific solvent system (e.g., THF-water), diluted base, and low temperatures (e.g., 0°C).[6] Enzymatic hydrolysis can also be highly effective for selective monohydrolysis.[7]

Q5: Why is the hydrolysis of amides and nitriles generally more difficult than esters?

A5: Amides are significantly less reactive than esters due to the resonance stabilization of the amide bond, making them more resistant to hydrolysis.[8][9] Consequently, amide hydrolysis requires more forcing conditions, such as prolonged heating with strong acids or bases.[8] Nitrile hydrolysis also requires harsh conditions and proceeds through an amide intermediate.[10]

Q6: Are there milder alternatives to strong acid or base hydrolysis?

A6: Yes, enzymatic hydrolysis offers a much milder and often more selective alternative. Enzymes like lipases, esterases, and nitrilases can catalyze hydrolysis at or near room temperature and neutral pH, which is ideal for sensitive substrates.[7][11][12] Additionally, solid acid catalysts like Nb2O5 are being explored for amide hydrolysis under heterogeneous conditions, which can simplify product purification.[13][14]

Section 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues during the hydrolysis of various precursors to dicarboxylic acids.

Troubleshooting Workflow: A General Approach

Before diving into specific issues, consider this general workflow for troubleshooting any hydrolysis reaction.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Method Re-evaluation Low or No Conversion Low or No Conversion Reagent Quality Reagent Quality Low or No Conversion->Reagent Quality Check Purity Incomplete Reaction Incomplete Reaction Reaction Setup Reaction Setup Incomplete Reaction->Reaction Setup Check for Leaks/Evaporation Side Product Formation Side Product Formation Stoichiometry Stoichiometry Side Product Formation->Stoichiometry Verify Equivalents Increase Temperature Increase Temperature Reagent Quality->Increase Temperature Increase Reaction Time Increase Reaction Time Reaction Setup->Increase Reaction Time Increase Catalyst/Reagent Concentration Increase Catalyst/Reagent Concentration Stoichiometry->Increase Catalyst/Reagent Concentration Switch Catalyst Switch Catalyst Increase Temperature->Switch Catalyst If Degradation Occurs Change Solvent Change Solvent Increase Reaction Time->Change Solvent If Solubility is an Issue Consider Enzymatic Method Consider Enzymatic Method Increase Catalyst/Reagent Concentration->Consider Enzymatic Method For Sensitive Substrates

Caption: General troubleshooting decision tree for hydrolysis reactions.

Guide 1: Hydrolysis of Diesters
Problem Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis (mixture of diacid, monoester, and starting material) 1. Insufficient reaction time or temperature. 2. Reversibility of acid-catalyzed hydrolysis. [4] 3. Poor solubility of the diester or intermediate monoester. 1. Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. 2. For acid catalysis, use a large excess of water to push the equilibrium towards the products. [4] Alternatively, switch to base-catalyzed hydrolysis (saponification), which is irreversible.[2] 3. Use a co-solvent like THF, dioxane, or methanol to ensure a homogeneous reaction mixture.[6]
Formation of colored byproducts Degradation of starting material or product at high temperatures. 1. Lower the reaction temperature and extend the reaction time. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. [15] 3. Consider a milder enzymatic approach if the substrate is thermally sensitive.
Difficulty isolating the dicarboxylic acid 1. The dicarboxylic acid is soluble in the aqueous phase (especially for short-chain diacids). 2. Emulsion formation during workup. 1. After acidification, saturate the aqueous layer with NaCl to decrease the solubility of the dicarboxylic acid. Then, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). 2. Filter the mixture through a pad of celite to break up the emulsion.
Guide 2: Hydrolysis of Dinitriles
Problem Potential Cause(s) Recommended Solution(s)
Reaction stalls at the diamide intermediate 1. Reaction conditions are not harsh enough. Nitrile hydrolysis is a two-step process (nitrile -> amide -> carboxylic acid), and hydrolysis of the intermediate amide is often the slower step.[10]1. Increase the concentration of the acid or base. 2. Increase the reaction temperature and prolong the reflux time. [12][16] Monitor the disappearance of the amide intermediate.
Low yield of dicarboxylic acid 1. Incomplete reaction. 2. Side reactions, such as polymerization or degradation under harsh conditions. 1. Ensure vigorous reflux and adequate reaction time. 2. Stepwise hydrolysis: First, hydrolyze the dinitrile to the diamide under milder conditions, isolate the diamide, and then subject it to harsher conditions for hydrolysis to the dicarboxylic acid. This can sometimes improve the overall yield by minimizing side reactions of the starting dinitrile.
Formation of ammonia gas (in basic hydrolysis) This is an expected byproduct of the reaction. Ensure the reaction is performed in a well-ventilated fume hood. The formation of ammonia can be used as an indicator of reaction progress.
Guide 3: Hydrolysis of Diamides
Problem Potential Cause(s) Recommended Solution(s)
Very slow or no reaction 1. Amides are very stable and require harsh conditions for hydrolysis. [8] 2. The diamide may be insoluble in the reaction medium. 1. Use a high concentration of strong acid (e.g., 6M HCl or concentrated H₂SO₄) or a strong base (e.g., 6M NaOH) and heat at reflux for an extended period (can be >24 hours). [8] 2. Use a high-boiling point co-solvent like ethylene glycol to increase the reaction temperature.
Product is a salt, not the free dicarboxylic acid This is the expected outcome of base-catalyzed hydrolysis. After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic to precipitate the dicarboxylic acid. [2]
Guide 4: Hydrolysis of Cyclic Anhydrides
Problem Potential Cause(s) Recommended Solution(s)
The dicarboxylic acid product reverts to the anhydride upon heating/workup This is an equilibrium process, especially for dicarboxylic acids that form stable 5- or 6-membered rings. [17][18]1. Avoid excessive heating during workup and drying. 2. Ensure the final product is stored in a dry environment. The presence of even trace amounts of acid can catalyze the reverse reaction upon heating.
Incomplete hydrolysis Insufficient water or reaction time. Heat the anhydride in an excess of water. The reaction is often rapid, but ensuring completeness may require gentle heating for a short period.[19][20]

Section 3: Experimental Protocols

These protocols provide a starting point for optimizing your hydrolysis reactions. Always perform a small-scale test reaction before scaling up.

Protocol 1: Base-Catalyzed Hydrolysis of a Diester (Saponification)

Example: Diethyl Adipate to Adipic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl adipate (1.0 eq) in ethanol (2-3 mL per gram of diester).

  • Reaction: Add an aqueous solution of sodium hydroxide (2.5 eq in 4-5 mL of water per gram of diester).

  • Heating: Heat the mixture to reflux with stirring. The reaction is typically complete in 1-2 hours. Monitor by TLC until the starting ester spot disappears.

  • Workup (Alcohol Removal): Remove the ethanol by simple distillation.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slow addition of concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of adipic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Acid-Catalyzed Hydrolysis of a Dinitrile

Example: Succinonitrile to Succinic Acid

  • Setup: In a round-bottom flask with a reflux condenser, combine succinonitrile (1.0 eq) with a 6M aqueous solution of hydrochloric acid (5-10 mL per gram of dinitrile).

  • Heating: Heat the mixture to a vigorous reflux with stirring. Caution: This reaction should be performed in a well-ventilated fume hood.

  • Monitoring: The reaction can take several hours. Monitor for the cessation of gas evolution and by taking aliquots for analysis (e.g., IR to check for the disappearance of the nitrile peak at ~2250 cm⁻¹).

  • Isolation: Cool the reaction mixture to room temperature, then in an ice bath to crystallize the succinic acid.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and recrystallize from water if necessary.

Protocol 3: Enzymatic Hydrolysis of a Diester

Example: Dimethyl Terephthalate (DMT) to Terephthalic Acid (TPA)

  • Buffer Preparation: Prepare a phosphate or TRIS-HCl buffer solution at the optimal pH for the chosen enzyme (e.g., pH 7-8 for many lipases).

  • Reaction Mixture: Suspend the DMT substrate in the buffer. Add a surfactant if necessary to improve solubility.

  • Enzyme Addition: Add the lipase or esterase (e.g., from Candida antarctica) to the mixture. The enzyme loading is typically a small percentage of the substrate weight.

  • Incubation: Incubate the mixture at the enzyme's optimal temperature (often 30-50°C) with gentle agitation for 24-72 hours.

  • Monitoring: Monitor the formation of TPA by HPLC.

  • Workup: Once the reaction is complete, denature the enzyme by heating or by adding a solvent. Acidify the solution with HCl to precipitate the TPA.

  • Isolation: Collect the TPA by filtration, wash with water, and dry.[11][21]

Section 4: Data Summary Tables

Table 1: Typical Reaction Conditions for Hydrolysis

Precursor TypeMethodCatalyst/ReagentTemperature (°C)Typical TimeKey Considerations
Diester Acid-CatalyzedDilute H₂SO₄ or HClReflux (80-100)2-12 hReversible reaction; requires excess water.[4]
Diester Base-CatalyzedNaOH or KOH (aq.)Reflux (80-100)1-4 hIrreversible; high yield.[2]
Dinitrile Acid-CatalyzedConc. H₂SO₄ or HClReflux (100-120)4-24 hHarsh conditions; amide intermediate.[10][16]
Dinitrile Base-CatalyzedConc. NaOH or KOHReflux (100-120)4-24 hForms carboxylate salt; ammonia byproduct.[16]
Diamide Acid/BaseStrong Acid/BaseReflux (>100)12-48 hVery slow reaction; requires forcing conditions.[8]
Cyclic Anhydride Neutral HydrolysisWater25-100< 1 hRapid reaction; equilibrium can favor anhydride.[19]
Diester/Dinitrile EnzymaticLipase/Nitrilase25-5024-72 hMild conditions; high selectivity.[11][12]

Section 5: Mechanistic Insights

Understanding the reaction mechanisms is crucial for effective troubleshooting.

Base-Catalyzed Diester Hydrolysis (Saponification) Workflow

G Diester Diester Tetrahedral_Intermediate_1 Tetrahedral_Intermediate_1 Diester->Tetrahedral_Intermediate_1 Nucleophilic attack by OH⁻ Monoester_Carboxylate Monoester_Carboxylate Tetrahedral_Intermediate_1->Monoester_Carboxylate Elimination of alkoxide Tetrahedral_Intermediate_2 Tetrahedral_Intermediate_2 Monoester_Carboxylate->Tetrahedral_Intermediate_2 Nucleophilic attack by OH⁻ Dicarboxylate Dicarboxylate Tetrahedral_Intermediate_2->Dicarboxylate Elimination of alkoxide Dicarboxylic_Acid Dicarboxylic_Acid Dicarboxylate->Dicarboxylic_Acid Acidic Workup (2H⁺)

Caption: Saponification workflow for a diester to a dicarboxylic acid.

The key to the success of saponification is the final, irreversible acid-base reaction between the formed carboxylic acid and the base, which forms the carboxylate salt. This effectively removes the product from the equilibrium, driving the reaction to completion.

References

stability issues of 9H-carbazole-3,6-dicarbonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9H-Carbazole-3,6-dicarbonitrile

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile organic building block. While this compound offers unique electronic and structural properties, its stability under certain experimental conditions, particularly in acidic or basic media, can be a critical challenge. This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to help you anticipate and manage these stability issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected byproducts in my reaction. Could my this compound be degrading?

A1: Yes, this is a common issue. The primary stability concern with this compound is the hydrolysis of its two nitrile (cyano) groups under either acidic or basic aqueous conditions.[1][2] If your reaction medium contains water and strong acids or bases, even in catalytic amounts, you are likely observing degradation. The reaction is often accelerated by heat.[3]

Troubleshooting Steps:

  • Analyze Reaction Conditions: Review your protocol for the presence of water, acids (e.g., HCl, H₂SO₄), or bases (e.g., NaOH, KOH).[3]

  • Check Solvent Purity: Ensure your solvents are anhydrous if the reaction chemistry is sensitive to water.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your crude reaction mixture. Look for masses corresponding to the potential degradation products listed in Q3.[4]

Q2: What is the chemical mechanism behind the instability of the nitrile groups?

A2: The instability stems from the susceptibility of the carbon-nitrogen triple bond in the nitrile group to hydrolysis, which proceeds through different mechanisms in acidic and basic environments.[5]

  • Under Acidic Conditions: The nitrogen atom of the nitrile is first protonated by the acid.[6] This protonation makes the carbon atom of the nitrile significantly more electrophilic and thus more susceptible to nucleophilic attack by a weak nucleophile like water.[1][7] This leads to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[8][9]

  • Under Basic Conditions: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbon atom of the nitrile group.[1] This is followed by a series of proton transfers, eventually forming an amide intermediate.[10] Under continued basic conditions and often with heating, this amide is further hydrolyzed to a carboxylate salt.[5]

Q3: What are the likely degradation products of this compound?

A3: The degradation proceeds in a stepwise manner, meaning you could see a mixture of these compounds depending on the reaction time, temperature, and pH. The primary degradation products are:

  • Intermediate (Mono-hydrolysis): 6-cyano-9H-carbazole-3-carboxamide.

  • Intermediate (Di-hydrolysis to amide): 9H-carbazole-3,6-dicarboxamide.

  • Intermediate (Mixed hydrolysis): 6-carboxy-9H-carbazole-3-carboxamide.

  • Final Product: 9H-carbazole-3,6-dicarboxylic acid.[11] Under basic conditions, this will exist as the corresponding dicarboxylate salt.

Q4: My reaction involves a strong base, and I'm seeing discoloration and complex mixtures. Is something other than nitrile hydrolysis happening?

A4: Yes. The carbazole ring system itself has a proton on the nitrogen atom (N-H). This proton is weakly acidic and can be deprotonated by strong bases (e.g., NaH, NaOtBu).[12] This deprotonation forms a carbazolyl anion. While this anion is a key intermediate in many planned synthetic transformations (like N-alkylation), it can also lead to undesired side reactions or color changes in your mixture if not the intended reaction pathway. In some cases, particularly involving transition metal catalysis, the formation of these anions can interfere with the catalyst's activity.[13]

Q5: How can I prevent degradation during my experiments?

A5:

  • pH Control: The most critical factor is controlling the pH of your reaction medium.[14] If possible, maintain a neutral pH. If your reaction requires acidic or basic conditions, consider the mildest possible reagents that will achieve the desired transformation.

  • Temperature Management: Since hydrolysis is often accelerated by heat, run your reactions at the lowest effective temperature.[15]

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.

  • Use of Anhydrous Conditions: If the desired reaction does not involve water, using anhydrous solvents and reagents can completely prevent hydrolysis.

  • Protecting Groups: In complex syntheses, temporarily protecting the nitrile groups is a potential but often impractical strategy.

Technical Guides & Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound under controlled conditions to understand its stability profile. This is a crucial step in developing stable formulations and robust analytical methods.[16][17]

Objective: To assess the stability of this compound under hydrolytic stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • HPLC or UPLC system with a C18 column and UV or MS detector[4]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Set Up Stress Conditions: In separate amber glass vials, set up the following conditions. The final concentration of the compound should be approximately 50-100 µg/mL.

    • Acid Hydrolysis: Add stock solution to 0.1 M HCl.

    • Base Hydrolysis: Add stock solution to 0.1 M NaOH.

    • Neutral (Control): Add stock solution to HPLC grade water.

  • Incubation: Place one set of vials at room temperature (~25°C) and another set in a water bath or oven at 60°C.[18]

  • Time Point Sampling: Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately before analysis, neutralize the acidic and basic samples.

    • For acidic samples, add an equimolar amount of NaOH.

    • For basic samples, add an equimolar amount of HCl. This step is crucial to stop the degradation process.[19]

  • Analysis: Analyze all samples (including the t=0 sample) by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms over time. Calculate the percentage of the parent compound remaining and identify the peaks corresponding to degradation products. A degradation of 5-20% is typically desired to properly assess the degradation pathway.[18]

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile acid Acidic Stress (0.1 M HCl) stock->acid Dilute to ~50 µg/mL base Basic Stress (0.1 M NaOH) stock->base Dilute to ~50 µg/mL neutral Neutral Control (Water) stock->neutral Dilute to ~50 µg/mL quench Quench Reaction (Neutralize) acid->quench Sample at t=0, 2, 4, 8, 24h (RT & 60°C) base->quench Sample at t=0, 2, 4, 8, 24h (RT & 60°C) neutral->quench Sample at t=0, 2, 4, 8, 24h (RT & 60°C) hplc HPLC-UV/MS Analysis quench->hplc data Evaluate Data (% Degradation) hplc->data

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential hydrolysis products.

  • System: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 20% B

    • 19-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or as determined by UV scan)

  • Column Temperature: 30°C

Expected Elution Order: The highly polar dicarboxylic acid will elute first, followed by the intermediate amide-acid and dicarboxamide, with the least polar parent dinitrile compound eluting last. This method should be validated for specificity, linearity, accuracy, and precision.

Mechanistic Pathways and Data Summary

Acid-Catalyzed Hydrolysis Mechanism

G cluster_step1 Step 1: Protonation & Attack cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Amide Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid R-C(OH)=NH ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide Amide R-C(=O)NH₂ ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H₂O CarboxylicAcid Carboxylic Acid R-COOH + NH₄⁺ Tetrahedral->CarboxylicAcid - NH₃ + H⁺

Caption: Acid-catalyzed hydrolysis of a nitrile group.

Base-Catalyzed Hydrolysis Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Amide Hydrolysis Nitrile R-C≡N Intermediate R-C(O⁻)=N⁻ Nitrile->Intermediate + OH⁻ Imidate Imidate Intermediate->Imidate + H₂O Amide Amide R-C(=O)NH₂ Imidate->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH⁻ Carboxylate Carboxylate R-COO⁻ + NH₃ Tetrahedral->Carboxylate

References

Technical Support Center: Purification of 9H-Carbazole-3,6-dicarbonitrile by Sublimation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 9H-carbazole-3,6-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing sublimation for achieving high-purity material. We will delve into common issues, troubleshooting strategies, and the underlying scientific principles to ensure your success.

Introduction to Sublimation for this compound Purification

This compound is a crucial building block in the development of advanced materials, including those for organic electronics and pharmaceuticals. Its purity is paramount to the performance and reproducibility of these applications. Due to its high melting point and thermal stability, sublimation is an excellent purification method. It avoids the use of solvents, minimizing the risk of residual solvent contamination and yielding a highly crystalline, pure product.

This guide will provide you with a robust framework for troubleshooting and optimizing your sublimation purifications of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the sublimation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Sublimate Formation 1. Temperature is too low. 2. Vacuum is not sufficient. 3. The compound has decomposed.1. Gradually increase the temperature of the heating mantle/oil bath. Monitor for any signs of decomposition (darkening of the material). 2. Check all seals and connections of your sublimation apparatus for leaks. Ensure your vacuum pump is operating at its optimal pressure. 3. If the material has turned black or tarry, it has likely decomposed. Reduce the temperature for the next attempt.
Low Yield of Sublimate 1. Sublimation time is too short. 2. The temperature gradient between the heating source and the cold finger is not optimal. 3. The crude material is not sufficiently dry.1. Extend the duration of the sublimation. The process can be slow for high-melting-point compounds. 2. Ensure the cold finger is adequately cooled. For this compound, a water-cooled condenser is typically sufficient. 3. Thoroughly dry the crude this compound under high vacuum before starting the sublimation to remove any residual solvents like DMF.[1]
Sublimate is Discolored (Yellowish/Brownish) 1. The sublimation temperature is too high, causing partial decomposition. 2. Impurities with similar volatility are co-subliming.1. Reduce the sublimation temperature. A slower sublimation at a lower temperature often yields a purer product. 2. Consider a pre-purification step, such as washing the crude product with a suitable solvent to remove more volatile impurities.
Sublimate Falls Back into the Crude Material 1. The design of the sublimation apparatus is not optimal. 2. Vibrations are disturbing the apparatus.1. Use a sublimation apparatus where the collection surface is sufficiently isolated from the heating source. 2. Place the sublimation setup in a location free from vibrations.
Difficulty Scraping the Sublimate from the Cold Finger The crystalline product is very fine and tightly adhered to the glass.Allow the apparatus to cool completely under vacuum before venting. Carefully use a clean, flexible spatula to gently scrape the crystals onto a clean, tared surface.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature and pressure for sublimating this compound?

A1: While the exact parameters can vary slightly depending on the specific apparatus and the purity of the starting material, a good starting point for vacuum sublimation is a temperature range of 250-300 °C under a high vacuum (e.g., <0.1 mmHg). It is crucial to heat the apparatus gradually to find the temperature at which sublimation occurs without decomposition. The high decomposition point of over 360 °C suggests good thermal stability.[1]

Q2: What are the most common impurities in crude this compound after synthesis?

A2: Common impurities can include unreacted starting materials such as 3,6-dibromo-9H-carbazole, palladium or copper catalysts used in the cyanation reaction, and high-boiling solvents like DMF.[1][2] Sublimation is particularly effective at removing non-volatile impurities like metal catalysts and salts.

Q3: How can I tell if my this compound is pure after sublimation?

A3: A pure, sublimed product should appear as a white to off-white crystalline solid. You can verify the purity using analytical techniques such as:

  • Melting Point: A sharp melting point (or decomposition point) at the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectrum is a strong confirmation of purity.

  • FT-IR Spectroscopy: The spectrum should match the reference spectrum, with a characteristic nitrile (C≡N) stretch around 2215-2225 cm⁻¹.[1]

Q4: What type of sublimation apparatus is best for this compound?

A4: A standard laboratory vacuum sublimation apparatus with a water-cooled cold finger is suitable. Given the high temperatures required, ensure all glassware is rated for high-temperature work and that the vacuum seals are made of a suitable material like Viton.

Q5: What are the key safety precautions to take during the sublimation of this compound?

A5:

  • Work in a well-ventilated fume hood. Although the sublimation is performed in a closed system, there is a risk of exposure when handling the crude and purified material.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves when handling the hot apparatus.

  • Use a blast shield as a precaution when heating glassware under high vacuum.

  • Allow the apparatus to cool completely to room temperature before venting to atmospheric pressure to avoid thermal shock to the glassware and potential oxidation of the hot product.

Experimental Protocol: Vacuum Sublimation of this compound

This protocol provides a general guideline. You may need to optimize the parameters for your specific setup.

1. Preparation of the Crude Material:

  • Ensure the crude this compound is a fine, dry powder. If it contains clumps, gently grind it in a mortar and pestle.
  • Thoroughly dry the material under high vacuum for several hours to remove any residual solvents.

2. Assembly of the Sublimation Apparatus:

  • Place the dried crude material at the bottom of the sublimation flask.
  • Lightly grease the ground glass joint with a high-vacuum, high-temperature grease.
  • Insert the cold finger and securely clamp the apparatus.
  • Attach the vacuum line to the sidearm of the sublimation apparatus.
  • Connect the inlet and outlet of the cold finger to a circulating water bath.

3. Sublimation Process:

  • Start the cooling water circulation through the cold finger.
  • Slowly evacuate the apparatus using a high-vacuum pump.
  • Once a stable high vacuum is achieved, begin to heat the bottom of the sublimation flask using a heating mantle or an oil bath.
  • Gradually increase the temperature until you observe the first signs of sublimate forming on the cold finger.
  • Maintain this temperature and continue the sublimation until a sufficient amount of product has collected on the cold finger.

4. Product Recovery:

  • Turn off the heating and allow the apparatus to cool completely to room temperature while still under vacuum.
  • Once cooled, slowly and carefully vent the apparatus to atmospheric pressure.
  • Gently remove the cold finger from the apparatus.
  • Carefully scrape the purified crystalline product from the cold finger onto a tared piece of weighing paper.
  • Determine the yield and characterize the product for purity.

Visualizing the Process

Sublimation Workflow

Sublimation_Workflow A Crude this compound B Drying under High Vacuum A->B Remove Residual Solvents C Assemble Sublimation Apparatus B->C D Evacuate and Cool Cold Finger C->D E Gradual Heating D->E F Sublimation Occurs E->F G Cool to Room Temperature F->G Turn off Heat H Vent and Collect Pure Product G->H

Caption: A stepwise workflow for the purification of this compound by sublimation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered NoSublimate No Sublimate? Start->NoSublimate LowYield Low Yield? Start->LowYield Discolored Discolored Product? Start->Discolored TempCheck Increase Temperature Gradually NoSublimate->TempCheck Yes VacuumCheck Check Vacuum Seals & Pump NoSublimate->VacuumCheck If Temp is High TimeCheck Increase Sublimation Time LowYield->TimeCheck Yes TempGradient Optimize Cooling LowYield->TempGradient If Time is Sufficient ReduceTemp Decrease Sublimation Temperature Discolored->ReduceTemp Yes PrePurify Consider Pre-Purification Wash Discolored->PrePurify If Lower Temp Ineffective

Caption: A decision tree to guide troubleshooting during the sublimation process.

References

Technical Support Center: Characterization of Insoluble 9H-Carbazole-3,6-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9H-carbazole-3,6-dicarbonitrile and its derivatives. This guide addresses the significant characterization challenges posed by the poor solubility of this important class of organic compounds. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) - The Root of the Problem

This section addresses the fundamental questions surrounding the solubility and initial handling of these challenging compounds.

Question: Why are my this compound derivatives virtually insoluble in common laboratory solvents like Chloroform, Methanol, or Acetone?

Answer: The insolubility of these derivatives stems from a combination of strong intermolecular forces inherent to their molecular structure.

  • Intense π-π Stacking: The core of your molecule is a large, flat, and rigid aromatic system. These planar structures stack on top of each other like pancakes, leading to significant van der Waals forces and π-orbital overlap between molecules. This creates a highly stable, crystalline lattice that is energetically difficult for solvent molecules to break apart.

  • Strong Dipole-Dipole Interactions: The two nitrile (-C≡N) groups at the 3 and 6 positions are powerful electron-withdrawing groups.[1] This creates a strong molecular dipole, leading to powerful dipole-dipole attractions between adjacent molecules in the solid state.

  • Hydrogen Bonding (for N-H derivatives): If the nitrogen at the 9-position is unsubstituted (an N-H bond), it can act as a hydrogen bond donor, further stabilizing the crystal lattice and reducing solubility.

Essentially, the carbazole molecules "prefer" to interact with each other rather than with most common solvents. Overcoming this requires solvents that can effectively disrupt these strong, combined forces. Research has shown that these compounds are typically only soluble in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]

Part 2: Troubleshooting Guide - Issues in Analytical Characterization

This section is structured by analytical technique, addressing common failures and providing concrete, actionable solutions.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I can't get a clear ¹H or ¹³C NMR spectrum. The peaks are either extremely broad, the baseline is rolling, or I see no signal at all. What's going wrong?

Answer: This is the most common issue and is almost always a direct result of poor solubility in the deuterated solvent. When a compound is not fully dissolved, it exists as a suspension of microscopic particles. This leads to field inhomogeneity around the nuclei, causing rapid relaxation and signal broadening to the point where peaks can disappear into the baseline.

Troubleshooting Workflow for NMR Analysis

G start Start: Insoluble Sample for NMR sol_screen Step 1: Advanced Solvent Screening (DMSO-d6, DMF-d7, TCB-d2) start->sol_screen dissolved Is the sample fully dissolved? sol_screen->dissolved high_temp Step 2: High-Temperature NMR (e.g., 80-120 °C in DMSO-d6) dissolved->high_temp No solution_nmr Success: Acquire Solution-State NMR (¹H, ¹³C, COSY, etc.) dissolved->solution_nmr Yes dissolved_hot Is it soluble at high temp? high_temp->dissolved_hot dissolved_hot->solution_nmr Yes solid_state Step 3: Switch to Solid-State NMR (CP/MAS Experiment) dissolved_hot->solid_state No ssnmr_success Success: Acquire Solid-State Spectrum (Provides structural information on bulk material) solid_state->ssnmr_success

Solutions & Protocols:

  • Switch to Aggressive Solvents: Your first step should be to use high-boiling point, polar aprotic solvents.

    • DMSO-d₆: This is the most common choice.[3] Its high polarity helps break up dipole-dipole interactions.

    • DMF-d₇: Another excellent option, often used in syntheses of these compounds.[2]

    • 1,2,4-Trichlorobenzene-d₂ (TCB-d₂): A high-boiling aromatic solvent that can help dissolve compounds through π-π interactions at elevated temperatures.

  • Increase Temperature: Solubility is almost always temperature-dependent. Running the NMR experiment at an elevated temperature (e.g., 80-120 °C) can dramatically increase the solubility of your compound in DMSO-d₆ or TCB-d₂.

    • Causality: Increased thermal energy provides the molecules with enough kinetic energy to overcome the strong intermolecular forces of the crystal lattice, allowing them to enter the solution phase.

  • Use Solid-State NMR (ssNMR): If all solution-based attempts fail, the definitive technique is solid-state NMR. This method analyzes the sample in its native, solid powder form, completely bypassing solubility issues.

    • Technique: The most common experiment is Cross-Polarization Magic Angle Spinning (CP/MAS). This technique enhances the signal of low-abundance nuclei like ¹³C and averages out the anisotropic interactions that cause extreme peak broadening in the solid state.[4] It provides chemical shift information analogous to solution-state NMR, confirming the presence of functional groups and providing insight into the molecular structure.[4]

B. Mass Spectrometry (MS)

Question: I am struggling to get a molecular ion peak for my compound using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Why?

Answer: Both ESI and APCI are powerful techniques, but they require the analyte to be in solution before it can be ionized and enter the mass spectrometer.[5] If your compound is insoluble in the mobile phase (e.g., Acetonitrile, Methanol, Water), it will not be efficiently ionized, resulting in a weak or absent signal.

Solutions:

  • Solvent Matching: Ensure the solvent used to dissolve your sample for infusion or the mobile phase for LC-MS is one in which it has at least minimal solubility (e.g., DMF, DMSO). Be aware that high concentrations of non-volatile solvents like DMSO can suppress ionization and contaminate the instrument source. Use a co-solvent system if possible (e.g., 95:5 Acetonitrile:DMSO).

  • Alternative Ionization Methods: For highly insoluble, thermally stable compounds, methods that directly analyze solids are superior.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): The solid sample is co-crystallized with a UV-absorbing matrix. A laser desorbs and ionizes the sample, making it an excellent choice for intractable solids.

    • Solids Probe Analysis (Direct Insertion Probe): The solid sample is placed on a probe, inserted directly into the ion source, and heated under vacuum. The compound sublimes and is then ionized by Electron Ionization (EI) or Chemical Ionization (CI). This is a classic and highly effective method for thermally stable, non-volatile organic compounds.[6][7]

C. Thermal Analysis (TGA/DSC)

Question: My compound decomposes before melting when I run a Differential Scanning Calorimetry (DSC) experiment. How can I determine its melting point and purity?

Answer: It is very common for large, rigid aromatic molecules with high lattice energies to have melting points that are higher than their decomposition temperatures.[3] For 9H-carbazole-3,6-dicarboxylic acid (a related derivative), the decomposition temperature is reported as >370 °C.[3]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[8] It is the ideal tool to determine the decomposition temperature of your compound. A sharp drop in mass on the TGA thermogram indicates decomposition.

  • Differential Scanning Calorimetry (DSC): This measures the heat flow into or out of a sample as it is heated or cooled.[8] If you run a DSC and see a large, broad exothermic event that corresponds to the mass loss seen in TGA, this confirms decomposition. If there is no endothermic melting peak before this decomposition event, then the compound does not have a measurable melting point under those conditions.

Data Interpretation:

Thermal EventTechniqueExpected Observation for Carbazole DinitrilesInterpretation
MeltingDSCOften absent, or a small endotherm immediately followed by an exotherm.The compound has a very high melting point, likely above its decomposition temperature.
DecompositionTGAA sharp, significant loss of mass at high temperature (e.g., >350 °C).The covalent bonds of the molecule are breaking. This is the upper limit of its thermal stability.
DecompositionDSCA large, often broad, exothermic peak corresponding to the TGA mass loss.The decomposition process is releasing energy.
D. Elemental Analysis & X-Ray Diffraction

Question: My NMR and MS data are ambiguous due to insolubility. How can I definitively confirm the structure and purity of my bulk material?

Answer: When spectroscopic methods in solution fail, you must turn to techniques that analyze the bulk, solid material.

  • Combustion Analysis (Elemental Analysis): This is a fundamental technique that determines the weight percentage of Carbon, Hydrogen, and Nitrogen in your compound. The experimental percentages are compared to the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the empirical formula and is a key indicator of purity. For this compound (C₁₄H₇N₃), the calculated percentages are C: 77.41%, H: 3.25%, N: 19.34%.[3]

  • Powder X-Ray Diffraction (PXRD): This is an exceptionally powerful non-destructive technique for crystalline solids.[9] It provides a unique "fingerprint" for a specific crystalline solid.

    • Purity Check: If your synthesized batch shows the same PXRD pattern as a known pure standard, it confirms you have the same crystalline form (polymorph) and that the sample is phase-pure.

    • Structure Elucidation: While single-crystal X-ray diffraction is the gold standard for structure determination, it requires growing a suitable single crystal, which can be impossible for insoluble compounds.[10] However, modern computational methods are making it increasingly feasible to solve the crystal structure directly from high-quality powder diffraction data, providing definitive confirmation of molecular connectivity and packing.[11][12]

Workflow for Definitive Structure Confirmation of Insoluble Solids

G start Start: Ambiguous Spectroscopic Data elemental Step 1: Combustion Analysis (Confirm Elemental Composition) start->elemental match Does experimental %CHN match theoretical? elemental->match pxrd Step 2: Powder X-Ray Diffraction (PXRD) (Confirm Crystalline Phase & Purity) match->pxrd Yes re_evaluate Re-evaluate Synthetic Route (Impurity or Wrong Compound) match->re_evaluate No final_confirm Result: High Confidence in Structure & Purity (Data suitable for publication/patenting) pxrd->final_confirm

References

avoiding catalyst poisoning in the cyanation reaction of carbazole precursors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyanation of Carbazole Precursors

A Senior Application Scientist's Guide to Overcoming Catalyst Poisoning

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of cyanated carbazoles. The palladium-catalyzed cyanation of carbazole precursors is a powerful transformation for creating key intermediates in pharmaceutical and materials science. However, the reaction is notoriously sensitive to catalyst poisoning, leading to frustratingly low yields and stalled reactions.

This guide moves beyond simple protocols to provide a deep, mechanistic understanding of why catalyst poisoning occurs and offers robust, field-proven strategies to prevent and troubleshoot these issues. As your virtual application scientist, I will walk you through the causality behind each experimental choice, ensuring your path to successful synthesis is both clear and reproducible.

Frequently Asked Questions (FAQs): Diagnosing and Understanding Catalyst Poisoning

This section addresses the most common issues encountered during the cyanation of carbazole precursors. Understanding the root cause is the first step toward an effective solution.

Q1: My reaction started but then stalled completely, and I see a black precipitate. What's happening?

A: You are likely observing the formation of "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal (Pd(0)). This is a classic symptom of catalyst deactivation.

  • Causality: The catalytically active species is typically a soluble, monoligated Pd(0) complex. If the protective ligand shell around the palladium atom is compromised, or if the catalyst concentration is too high, the individual palladium atoms will aggregate and precipitate out of solution. This process is often accelerated by:

    • Presence of Oxygen: Rigorous exclusion of air is critical. Dissolved oxygen can oxidize the phosphine ligands or the Pd(0) center, leading to ligand degradation and catalyst aggregation.[1]

    • Excessively High Temperatures: While heat is often required, runaway temperatures can accelerate ligand decomposition and catalyst sintering.[1]

    • Poor Ligand Choice: Ligands that are not bulky or electron-rich enough may not adequately stabilize the Pd(0) center, making it prone to aggregation.[1]

Q2: My reaction shows very low or zero conversion, but the solution remains clear. What are the likely invisible culprits?

A: This scenario points to poisoning of the catalyst at a molecular level, where soluble but inactive palladium complexes have formed. The two most common and potent poisons in cyanation reactions are excess cyanide and water .

  • Excess Cyanide (CN⁻): Cyanide is a strong σ-donor and can coordinate very strongly to the palladium center. While it is the desired nucleophile, an excessive concentration in the solution can disrupt every single step of the catalytic cycle.[2][3] It forms highly stable and catalytically inactive palladium-cyano complexes, such as [(CN)₄Pd]²⁻.[4][5] This effectively sequesters the palladium, preventing it from participating in the reaction.

  • Water/Moisture: Even trace amounts of water can be catastrophic.[5] Water can hydrolyze the cyanide salt (e.g., KCN) to form hydrogen cyanide (HCN). HCN is highly reactive towards the Pd(0) catalyst, leading to the formation of inactive hydride complexes like [(CN)₃PdH]²⁻.[4][5][6] This pathway is a major contributor to the notorious irreproducibility of many cyanation protocols.[2]

Q3: Could my carbazole starting material be the problem?

A: Absolutely. The purity of your carbazole precursor is paramount. Carbazoles are often derived from coal tar or synthesized through routes that can introduce catalyst poisons.

  • Common Poisonous Impurities:

    • Sulfur-Containing Heterocycles (e.g., Thiophenes, Benzothiophenes): Sulfur is a potent poison for palladium catalysts, as it binds strongly and irreversibly to the metal center.[7][8]

    • Nitrogen-Containing Heterocycles (e.g., Pyridines, Quinolines): While the carbazole nitrogen is part of the desired scaffold, other basic nitrogen heterocycles can act as competitive ligands, coordinating to the palladium and inhibiting the binding of the desired phosphine ligand or substrate.[9]

It is crucial to purify your starting material, for example by recrystallization, to remove these impurities before attempting the cyanation.[10][11][12]

Troubleshooting Guide: A Logic-Based Workflow

When a reaction fails, a systematic approach is needed to identify the cause. Use this decision tree to diagnose the issue.

G start Reaction Failed (Low/No Conversion) precipitate Is there a black precipitate (Pd Black)? start->precipitate pd_black Likely Catalyst Aggregation precipitate->pd_black Yes no_precipitate Likely Molecular Poisoning precipitate->no_precipitate No check_o2 1. Review Degassing Protocol (Freeze-Pump-Thaw is best) 2. Check for Leaks in Setup pd_black->check_o2 check_temp 3. Verify Temperature Control (Avoid hotspots) check_o2->check_temp check_ligand 4. Consider More Stabilizing Ligand (e.g., bulky biarylphosphines) check_temp->check_ligand check_cn Was a highly soluble cyanide source used (e.g., KCN, NaCN)? no_precipitate->check_cn excess_cn Excess Cyanide Poisoning is Likely check_cn->excess_cn Yes check_water Were anhydrous conditions rigorously maintained? check_cn->check_water No change_cn 1. Switch to a less soluble source (Zn(CN)₂ or K₄[Fe(CN)₆]) 2. Ensure slow addition/controlled release excess_cn->change_cn water_poison Water-Induced Poisoning (HCN formation) check_water->water_poison Yes check_purity Impurity Poisoning is Possible check_water->check_purity No dry_reagents 1. Dry solvents/reagents thoroughly (Use fresh solvents from a purification system) 2. Run reaction in a glovebox or under strict Schlenk technique water_poison->dry_reagents purify_sm 1. Purify Carbazole Precursor (Recrystallization) 2. Analyze starting material for S/N impurities check_purity->purify_sm

Caption: Troubleshooting workflow for failed cyanation reactions.

Preventative Strategies & Protocols

Success in palladium-catalyzed cyanation is built on a foundation of preventative measures. The following protocols and data will help you design robust reaction systems.

Choosing Your Cyanide Source

The choice of cyanide source is arguably the most critical parameter in avoiding catalyst poisoning. The goal is to maintain a low, steady concentration of soluble cyanide, sufficient for transmetalation but insufficient to deactivate the catalyst.

Cyanide SourceKey AdvantagesKey Disadvantages & Poisoning RiskRecommended Use Case
KCN / NaCN Inexpensive, high reactivity.Very High Risk. High solubility leads to excess CN⁻, readily poisoning the catalyst.[2] Extremely sensitive to moisture.[2]Not generally recommended unless using specialized slow-addition techniques or rigorously anhydrous conditions in a glovebox.[2]
Zn(CN)₂ Lower toxicity than KCN/NaCN.[2] Lower solubility provides a "controlled release" of CN⁻, reducing poisoning.[2][13]Moderate Risk. Can still poison the catalyst if not used carefully. Purity can be an issue.A good general-purpose choice for many (hetero)aryl halides, often providing a balance of reactivity and catalyst stability.[13][14]
K₄[Fe(CN)₆] Non-toxic food additive, very safe to handle.[2] Very low free cyanide concentration.Low Risk. Requires higher temperatures for cyanide transfer from the iron center to the palladium catalyst.[2]Excellent choice for safety and avoiding poisoning, especially on a larger scale. Ideal for substrates that can tolerate temperatures >100 °C.[2][15]
Protocol 1: Rigorous Anhydrous & Anaerobic Reaction Setup

This protocol details the setup required to minimize poisoning by water and oxygen.

Objective: To create an inert atmosphere free of O₂ and H₂O.

Materials:

  • Oven-dried (or flame-dried under vacuum) Schlenk flask with a sidearm and a magnetic stir bar.

  • Septa, glass stoppers, and vacuum/inert gas manifold (Schlenk line).

  • High-purity inert gas (Argon or Nitrogen).

  • Anhydrous solvents and reagents.

Procedure:

  • Assembly: Assemble the hot, dry glassware while flushing with a stream of inert gas. Seal the flask with a septum.

  • Purging: Connect the flask to the Schlenk line. Perform at least three "vacuum/backfill" cycles to remove the air from the flask. To do this, carefully evacuate the flask under high vacuum and then refill it with the inert gas.

  • Reagent Addition: Add solid reagents (carbazole precursor, cyanide source, catalyst, ligand) to the flask under a positive pressure of inert gas (a counter-flow).

  • Solvent Degassing (Critical): Solvents must be degassed to remove dissolved oxygen.

    • Method A (Best): Freeze-Pump-Thaw. Freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases from above the solid, close the flask, and thaw. Repeat this cycle three times.

    • Method B (Good): Sparging. Bubble the inert gas through the solvent via a long needle for at least 30-60 minutes.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Execution: Heat the reaction under a positive pressure of inert gas (a balloon or bubbler is sufficient) for the required time.

Protocol 2: General Procedure for the Cyanation of 3-Bromo-9H-carbazole

This example protocol utilizes zinc cyanide for a balance of reactivity and catalyst protection.

Objective: Synthesize 9H-carbazole-3-carbonitrile.

Reagents:

  • 3-Bromo-9H-carbazole (1.0 equiv)

  • Zinc Cyanide, Zn(CN)₂ (0.6 equiv)[14]

  • Pd/C (2 mol %) and dppf (4 mol %) OR a pre-formed catalyst like Pd(dppf)Cl₂ (2-5 mol %)

  • Anhydrous, degassed solvent (e.g., DMAC or DMF)[14]

Procedure:

  • To an oven-dried Schlenk flask prepared according to Protocol 1, add 3-bromo-9H-carbazole, zinc cyanide, and the palladium catalyst/ligand.

  • Perform three vacuum/backfill cycles with argon.

  • Add the anhydrous, degassed DMAC via cannula.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Carefully dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 9H-carbazole-3-carbonitrile.

Understanding the Catalytic Cycle and Deactivation Pathways

A deeper understanding of the reaction mechanism illuminates the points of failure.

The Productive Catalytic Cycle

G cluster_cycle Productive Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Transmetal Cyanide Exchange Complex OxAdd->Transmetal + 'CN⁻' Transmetal->Pd0 Reductive Elimination Product Ar-CN (Product) Transmetal->Product

Caption: The palladium-catalyzed cyanation cycle.

Deactivation Pathways

This diagram illustrates how excess cyanide and water disrupt the cycle.

G Pd0 Pd(0)L (Active Catalyst) OxAdd [Ar-Pd(II)-X]L Pd0->OxAdd + Ar-X InactivePdCN4 [(CN)₄Pd]²⁻ (Inactive) Pd0->InactivePdCN4 Forms InactivePdHCN [(CN)₃PdH]²⁻ (Inactive) Pd0->InactivePdHCN Forms RedElim Reductive Elimination OxAdd->RedElim + CN⁻ RedElim->Pd0 forms Ar-CN ExcessCN Excess CN⁻ ExcessCN->Pd0 Poisons ExcessCN->OxAdd Inhibits ExcessCN->RedElim Inhibits Water Trace H₂O HCN HCN Water->HCN hydrolyzes CN⁻ to HCN->Pd0 Reacts with

Caption: Key catalyst deactivation pathways in cyanation reactions.[4][5][6]

By carefully selecting reagents, purifying starting materials, and maintaining a rigorously inert environment, you can successfully navigate the challenges of carbazole cyanation and achieve high yields of your desired products.

References

Validation & Comparative

A Comparative Guide to the Computational DFT-Calculated and Experimental Properties of 9H-Carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of organic electronics, the design and synthesis of novel materials with tailored photophysical and electronic properties remain a cornerstone of innovation. Among the vast array of molecular scaffolds, carbazole derivatives have garnered significant attention owing to their excellent hole-transporting capabilities, high thermal stability, and versatile functionalization potential. This guide provides an in-depth comparative analysis of 9H-carbazole-3,6-dicarbonitrile, a molecule of significant interest for its potential applications in organic light-emitting diodes (OLEDs), particularly in the domain of thermally activated delayed fluorescence (TADF).

The strategic placement of two electron-withdrawing cyano groups at the 3 and 6 positions of the carbazole core profoundly influences the molecule's electronic structure. This substitution is anticipated to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect for optimizing charge injection and transport in electronic devices. Furthermore, the donor-acceptor (D-A) nature imparted by the carbazole donor and the dicyano acceptor moieties suggests the possibility of a small singlet-triplet energy splitting (ΔEST), a key prerequisite for efficient TADF.

This guide will delve into a comparative analysis of this compound with other pertinent carbazole-based materials, leveraging both computational Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies alongside available experimental data. We will explore the causality behind its electronic properties and compare its performance metrics with those of established and emerging alternatives in the field.

Computational Analysis: A DFT Perspective

DFT has emerged as a powerful tool for predicting the geometric and electronic properties of organic molecules, offering invaluable insights that can guide rational molecular design. For carbazole-based systems, the B3LYP functional with a 6-31G(d) basis set is a widely employed and reliable computational approach.

Molecular Geometry and Electronic Properties

Computational models predict a largely planar geometry for this compound, a consequence of the rigid carbazole framework. This planarity can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The introduction of the cyano groups significantly impacts the frontier molecular orbitals.

Below is a comparative table summarizing the key DFT-calculated electronic properties of this compound and two alternative carbazole-based TADF emitters: a pyridine-carbonitrile-carbazole derivative (246tCzPPC) and a carbazole-1,3-dicarbonitrile derivative.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Calculated ΔEST (eV)
This compound -6.2 to -6.5-2.9 to -3.2~3.0 - 3.6Not explicitly reported
246tCzPPC [1]---0.08
Carbazole-1,3-dicarbonitrile Derivative [2]-5.93-2.573.360.14

The data indicates that the dicyano substitution in this compound effectively lowers the HOMO and LUMO energy levels compared to unsubstituted carbazole. This is a desirable feature for improving charge injection from common electrode materials. While a precise calculated ΔEST for this compound is not available, its D-A architecture suggests it could be a potential TADF emitter. However, the alternative materials, 246tCzPPC and the carbazole-1,3-dicarbonitrile derivative, have been specifically designed to exhibit very small ΔEST values, making them highly efficient TADF emitters[1][2]. The unique structure of 246tCzPPC, with its highly congested pyridine-carbonitrile core, leads to a significant spatial separation of the HOMO and LUMO, which is a key factor in achieving a small ΔEST[1].

Molecular Structure Visualization

The molecular structure of this compound, as predicted by DFT calculations, is depicted below.

DFT_Workflow A Molecular Structure Input B Geometry Optimization (DFT) e.g., B3LYP/6-31G(d) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Electronic Properties (HOMO, LUMO, etc.) C->D E Excited State Calculations (TD-DFT) C->E F Singlet & Triplet Energies (Calculate ΔEST) E->F G Simulated Absorption/Emission Spectra E->G

References

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 9H-carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional architecture is not merely a procedural step but the bedrock of rational drug design and materials science innovation. The carbazole scaffold, a privileged structure in medicinal chemistry and organic electronics, often requires unambiguous structural validation to inform further development. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for the structural validation of 9H-carbazole-3,6-dicarbonitrile, a key intermediate and versatile building block. We will explore the causality behind experimental choices in crystallography and objectively compare its performance against other widely-used analytical techniques, supported by experimental data and established protocols.

The Imperative for Definitive Structure: The Case of this compound

This compound (C₁₄H₇N₃) is a molecule of significant interest due to its unique electronic properties and its role as a precursor for advanced materials, including metal-organic frameworks (MOFs) and high-potential redox polymers.[1] Its rigid, planar structure combined with electron-withdrawing cyano groups makes it a versatile building block in organic electronics, such as organic light-emitting diodes (OLEDs), and as a ligand in coordination chemistry.[1] Given these applications, an exact understanding of its molecular geometry, bond lengths, bond angles, and intermolecular packing is critical for predicting and tuning its material properties. While spectroscopic methods provide valuable insights into its connectivity, only X-ray crystallography can deliver the definitive, high-resolution three-dimensional structure.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[2][3] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the precise 3D coordinates of every atom can be determined.

The primary strength of SC-XRD lies in its ability to provide an unambiguous and highly detailed picture of the molecule in the solid state. This includes:

  • Precise 3D Atomic Coordinates: The exact position of each non-hydrogen atom in the unit cell.

  • Bond Lengths and Angles: Accurate measurements that inform on bonding and strain.

  • Crystal Packing and Intermolecular Interactions: Understanding how molecules arrange themselves in the solid state, which is crucial for predicting physical properties like solubility and melting point.

While direct crystallographic data for the parent this compound is limited in readily available literature, extensive structural information exists for closely related carbazole derivatives, which provides a strong basis for understanding its expected geometry and the experimental approach.[1] For instance, the analysis of related carbazole dicarboxylates reveals key structural features that can be extrapolated to the dinitrile.[1]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and expertise.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Figure 1: Experimental workflow for X-ray crystallographic analysis.
Detailed Protocol for X-ray Crystallographic Validation

The following protocol is a representative, self-validating system for the structural determination of this compound.

1. Synthesis and Purification:

  • A scalable synthesis of this compound can be achieved via a palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole.[4][5]

  • The crude product should be purified to the highest possible degree, typically by recrystallization from a suitable solvent like DMF, to remove impurities that could hinder crystal growth.[5]

2. Single Crystal Growth:

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

  • Method: Slow evaporation is a common and effective method. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or solvent mixtures).[3] The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of high-quality crystals.

3. Crystal Selection and Mounting:

  • A suitable single crystal is selected under a microscope, looking for one with well-defined faces and no visible defects.

  • The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant to protect it during data collection at low temperatures.

4. Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer, such as a Bruker-AXS SMART-APEXII CCD, is used.[4] These instruments are typically equipped with a copper (Cu Kα, λ=1.54178 Å) or molybdenum (Mo Kα, λ=0.71073 Å) X-ray source.

  • Conditions: Data is typically collected at a low temperature (e.g., 100-110 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[1] The crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations.

5. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and crystal decay.

6. Structure Solution and Refinement:

  • Solution: The initial positions of the atoms are determined from the diffraction data using computational methods like direct methods or Patterson methods.

  • Refinement: The atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, thermal parameters, and occupancies. The final refined structure is evaluated using metrics like the R-factor, which indicates the agreement between the calculated and observed structure factors.

7. Validation and Reporting:

  • The final structure is validated using software like CHECKCIF to ensure its chemical and geometric sensibility.

  • The results are typically reported in a Crystallographic Information File (CIF), which contains all the crystallographic data and atomic coordinates.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more accessible information. The choice of technique depends on the specific question being asked, the nature of the sample, and available resources.[3]

Tech_Comparison cluster_main Structural Elucidation of this compound XRD X-ray Crystallography (Solid State) node_3d Definitive 3D Structure XRD->node_3d NMR NMR Spectroscopy (Solution State) node_conn Atom Connectivity NMR->node_conn MS Mass Spectrometry (Gas Phase) node_mw Molecular Weight & Elemental Composition MS->node_mw IR IR Spectroscopy (Functional Groups) node_fg Functional Group ID IR->node_fg

Figure 2: Logical relationship of primary structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structure elucidation in solution.[6] It provides detailed information about the chemical environment and connectivity of atoms. For this compound, NMR is essential for confirming the substitution pattern.

  • ¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons, confirming the 3,6-disubstitution pattern.[7] For example, in a derivative, doublets at 8.81 ppm and 7.98 ppm are typical for the aromatic protons.[7]

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of the cyano carbons (around 120.1 ppm) and the distinct carbons of the carbazole framework.[4]

  • 2D NMR (COSY, HMBC): These experiments establish through-bond correlations, allowing for the complete assignment of the proton and carbon signals and confirming the overall connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₁₄H₇N₃) with high accuracy.[1][4] The molecular ion peak would be observed at an m/z corresponding to its exact mass (217.063995 Da).[1] Fragmentation patterns can also provide structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, the key diagnostic peak is the strong C≡N stretching vibration, which typically appears around 2215-2224 cm⁻¹.[1][5][7] The N-H stretch of the carbazole amine will also be present.

Quantitative Comparison of Techniques
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[3]Connectivity of atoms (through-bond correlations), spatial proximity, and dynamic information in solution.[8][9]Molecular weight, elemental composition, and fragmentation patterns.[1]Presence of specific functional groups.
Sample State Single Crystal (Solid)SolutionGas Phase (from solid or solution)Solid or Solution
Strengths Unambiguous 3D structure determination.[2]Excellent for determining connectivity; provides information on solution-state conformation and dynamics.[9][10]High sensitivity; provides exact molecular formula.Fast, simple, and non-destructive.
Limitations Requires a high-quality single crystal, which can be difficult to grow; provides a static picture in the solid state.[3]Does not provide absolute 3D structure; lower resolution than XRD; can be complex for large molecules.[8][9]Provides limited information on stereochemistry and connectivity.Provides limited information on the overall molecular structure.
Relevance to this compound Gold standard for absolute structural validation.Essential for confirming the 3,6-substitution pattern and overall connectivity.Confirms molecular formula (C₁₄H₇N₃).Confirms the presence of nitrile (C≡N) and amine (N-H) functional groups.

Conclusion

The structural validation of a molecule as pivotal as this compound requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray diffraction remains the unequivocal gold standard for providing a definitive, high-resolution three-dimensional structure. It is the only technique that can directly reveal the precise atomic arrangement, bond lengths, and intermolecular interactions that govern the material and biological properties of this versatile carbazole derivative. For researchers in drug development and materials science, embracing the rigor of X-ray crystallography is a critical step in building a solid foundation for innovation.

References

performance of 9H-carbazole-3,6-dicarbonitrile-based TADF emitters versus other materials

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Performance Metrics and Molecular Design in Thermally Activated Delayed Fluorescence

In the relentless pursuit of highly efficient and stable organic light-emitting diodes (OLEDs), the design of the emissive material is paramount. Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. At the heart of many successful TADF emitters lies the strategic combination of electron-donating and electron-accepting moieties. This guide provides a comprehensive comparison of TADF emitters based on the promising 9H-carbazole-3,6-dicarbonitrile scaffold against other classes of dicarbonitrile-containing materials. We will delve into the nuances of their performance, the rationale behind their molecular design, and the experimental methodologies used to evaluate them.

The Foundational Role of Molecular Architecture in TADF

The efficacy of a TADF emitter is intrinsically linked to its molecular structure. The key to successful TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is typically achieved by designing molecules with a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The this compound core provides a robust and versatile platform for realizing this separation. The carbazole unit acts as a potent electron donor, while the dinitrile groups at the 3 and 6 positions impart strong electron-accepting character. The inherent rigidity of the carbazole framework also contributes to high photoluminescence quantum yields (PLQY) by minimizing non-radiative decay pathways.

However, the bare this compound scaffold is often just the starting point. As we will explore, strategic functionalization at the 9-position and other sites on the carbazole ring is crucial for fine-tuning the photophysical properties and achieving state-of-the-art performance.

Performance Benchmark: this compound Derivatives in Action

While data on the performance of the unsubstituted this compound as a TADF emitter is scarce in literature, its derivatives have demonstrated remarkable efficiencies. A common strategy to enhance performance is to introduce bulky and electronically active substituents at the 9-position of the carbazole. This not only improves solubility and film-forming properties but also modulates the electronic coupling between the donor and acceptor moieties.

One exemplary class of materials incorporates a pyridine-dicarbonitrile core with carbazole donors. For instance, the emitter 246tCzPPC , which features a di(tert-butyl)carbazole-substituted phenyl group attached to a diphenylpyridine-dicarbonitrile core, has achieved an exceptional external quantum efficiency (EQE) of up to 29.6%[1][2]. This outstanding performance is attributed to a highly twisted structure leading to a small ΔEST, a very high photoluminescence quantum yield, and a favorable horizontal orientation of the emitter molecules in the thin film, which enhances light outcoupling[3][2].

Another study on carbazole-based TADF emitters, CZ-TTR and DCZ-TTR , highlights the impact of steric hindrance on performance. Both molecules share the same donor and acceptor units, but DCZ-TTR, with two mutually restricted carbazole groups, exhibits a smaller ΔEST (0.03 eV) compared to CZ-TTR (0.10 eV). Consequently, the OLED device incorporating DCZ-TTR achieved a significantly higher EQE of 20.1%, compared to 14.4% for the CZ-TTR-based device[4]. This underscores the critical role of molecular design in optimizing the performance of carbazole-dicarbonitrile-based emitters.

The Contenders: A Look at Alternative Dicarbonitrile-Based TADF Emitters

To provide a comprehensive comparison, it is essential to evaluate the performance of this compound-based emitters against other classes of TADF materials that also utilize dicarbonitrile as the electron-accepting unit.

Dicyanobenzene-Based Emitters

Dicyanobenzene is a widely used acceptor moiety in TADF emitters. One of the most well-known green TADF emitters, 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), has demonstrated high EQEs, with solution-processed devices reaching up to 16%[5]. The presence of four carbazole donors effectively encapsulates the dicyanobenzene core, leading to efficient TADF.

Phthalonitrile-Based Emitters

Phthalonitrile (1,2-dicyanobenzene) also serves as an effective acceptor in TADF emitters. Strategic design of luminophores incorporating phthalonitrile has enabled the development of materials with tunable emission, including red-emitting TADF OLEDs with respectable performance[6].

Head-to-Head Comparison: Performance Metrics at a Glance

To facilitate a clear comparison, the table below summarizes the key performance metrics of representative TADF emitters from each class.

Emitter ClassRepresentative EmitterEmission ColorMax. EQE (%)PLQY (%)Reference
Carbazole-Dicarbonitrile Derivative 246tCzPPCSky Blue29.6High[1][3][2]
Carbazole-Dicarbonitrile Derivative DCZ-TTR-20.1-[4]
Dicyanobenzene-Based 4CzIPNGreen~19.2 (VTE), 16 (Solution)High[5][7]
Pyridine-Dicarbonitrile-Carbazole CPCGreen21.2Fair[7]

Note: Direct comparison is challenging due to variations in device architecture, fabrication methods (vacuum thermal evaporation vs. solution processing), and host materials used in different studies. However, the data clearly indicates that functionalized this compound derivatives are highly competitive and can achieve some of the highest reported efficiencies for TADF OLEDs.

The "Why" Behind the Performance: A Structural Perspective

The superior performance of many functionalized this compound emitters can be attributed to a combination of factors rooted in their molecular design.

G cluster_carbazole This compound Core cluster_functionalization Performance Enhancement through Functionalization cluster_properties Resulting Photophysical Properties cluster_performance Device Performance Carbazole Carbazole Donor (Electron Rich) Dicarbonitrile Dicarbonitrile Acceptor (Electron Deficient) Carbazole->Dicarbonitrile Intramolecular Charge Transfer (ICT) Bulky_Groups Bulky Substituents at 9-position (e.g., Phenyl, tert-Butyl) Pyridine_Core Integration into Larger Conjugated Systems (e.g., Pyridine-dicarbonitrile) Twisted_Structure Highly Twisted Geometry Bulky_Groups->Twisted_Structure Pyridine_Core->Twisted_Structure HOMO_LUMO Spatial Separation of HOMO and LUMO Twisted_Structure->HOMO_LUMO Horizontal_Orientation Favorable Molecular Orientation Twisted_Structure->Horizontal_Orientation Small_dEST Small ΔEST HOMO_LUMO->Small_dEST High_PLQY High PLQY Small_dEST->High_PLQY High_EQE High External Quantum Efficiency (EQE) High_PLQY->High_EQE Horizontal_Orientation->High_EQE

Caption: Molecular design strategy for high-performance carbazole-dicarbonitrile TADF emitters.

The introduction of bulky substituents at the 9-position of the carbazole forces a significant twist in the molecular backbone. This steric hindrance is instrumental in decoupling the HOMO, primarily located on the electron-donating carbazole moiety, from the LUMO, which is centered on the electron-accepting dicarbonitrile unit. This spatial separation minimizes the electron exchange energy, leading to a small ΔEST, which is a prerequisite for efficient reverse intersystem crossing (RISC) – the cornerstone of the TADF mechanism. Furthermore, the rigid and twisted structure can suppress intermolecular interactions and aggregation-caused quenching, thereby maintaining a high PLQY in the solid state.

Experimental Corner: From Molecule to Device

To provide a practical context, this section outlines the key experimental protocols for the synthesis of the this compound precursor and the fabrication and characterization of a typical TADF OLED.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 9H-carbazole. A common route involves the bromination of carbazole followed by a cyanation reaction.

G Start 9H-Carbazole Step1 Bromination (NBS, DMF) Start->Step1 Intermediate1 3,6-Dibromo-9H-carbazole Step1->Intermediate1 Step2 Cyanation (Zn(CN)₂, Pd catalyst) Intermediate1->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Bromination: 9H-carbazole is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Bromosuccinimide (NBS) is then added portion-wise at a controlled temperature (e.g., 0 °C) to selectively brominate the 3 and 6 positions of the carbazole ring. The reaction is typically stirred overnight at room temperature.

  • Cyanation: The resulting 3,6-dibromo-9H-carbazole is then subjected to a palladium-catalyzed cyanation reaction. This is commonly achieved using zinc cyanide (Zn(CN)₂) as the cyanide source and a palladium catalyst, such as Pd₂(dba)₃, with a suitable phosphine ligand like dppf. The reaction is heated in a solvent like DMF to afford the desired this compound.

OLED Fabrication by Vacuum Thermal Evaporation

The fabrication of high-performance OLEDs is typically carried out in a high-vacuum environment to ensure the purity and uniformity of the deposited thin films.

Step-by-Step Protocol:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are thoroughly cleaned by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Deposition of Organic Layers: The organic layers are deposited sequentially onto the ITO substrate by thermal evaporation in a vacuum chamber with a base pressure typically below 10⁻⁶ Torr. A typical device architecture would be:

    • Hole Injection Layer (HIL), e.g., HAT-CN

    • Hole Transport Layer (HTL), e.g., TAPC

    • Emissive Layer (EML): A host material co-deposited with the TADF emitter at a specific doping concentration.

    • Electron Transport Layer (ETL), e.g., TPBi

  • Cathode Deposition: A low work function metal, such as lithium fluoride (LiF), followed by aluminum (Al), is deposited as the cathode through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from degradation by moisture and oxygen.

Essential Characterization Techniques
  • Photophysical Measurements: The absorption and emission spectra, photoluminescence quantum yield (PLQY), and excited-state lifetimes (prompt and delayed fluorescence) of the TADF emitters are measured in solution and in thin films to assess their intrinsic properties.

  • Electroluminescence Characterization: The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and electroluminescence spectra of the fabricated OLEDs are measured to evaluate their device performance.

  • Transient Electroluminescence: This technique is used to study the dynamics of exciton formation, decay, and transport within the device, providing insights into the efficiency of the TADF process under electrical excitation[1][3][2][5][8].

Concluding Remarks and Future Outlook

Emitters based on the this compound scaffold have firmly established themselves as a highly promising class of materials for TADF OLEDs. Through judicious molecular design, particularly by introducing sterically demanding and electronically active substituents, it is possible to achieve exceptional external quantum efficiencies, surpassing 20% and even approaching 30% in some cases.

The key to their success lies in the ability to create a highly twisted molecular geometry that effectively separates the HOMO and LUMO, leading to a small singlet-triplet energy gap and, consequently, efficient TADF. When compared to other dicarbonitrile-based emitters, the functionalized carbazole-dicarbonitrile derivatives often exhibit superior performance, particularly in the blue and green regions of the spectrum.

Future research in this area will likely focus on further refining the molecular architecture to enhance device stability and lifetime, which remain critical challenges for the commercialization of blue TADF OLEDs. The development of new donor and acceptor moieties to be integrated with the carbazole-dicarbonitrile framework will continue to push the boundaries of efficiency and color purity. The insights gained from the comparative analysis presented in this guide will undoubtedly aid researchers in the rational design of the next generation of high-performance TADF emitters.

References

An In-Depth Electrochemical Comparison: 9H-Carbazole-3,6-dicarbonitrile and its Dicarboxylic Acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Materials Science and Drug Development

In the landscape of advanced materials and therapeutic agent development, carbazole derivatives stand out for their versatile electronic and photophysical properties.[1] Among these, 9H-carbazole-3,6-dicarbonitrile and its corresponding 3,6-dicarboxylic acid analog represent two key building blocks. While structurally similar, the substitution of electron-withdrawing nitrile groups with carboxylic acid functionalities imparts distinct electrochemical characteristics that significantly influence their application. This guide provides a comprehensive electrochemical comparison of these two compounds, supported by theoretical insights and a detailed experimental protocol for their analysis.

Introduction to the Analogs: Structure and Synthesis

This compound and 9H-carbazole-3,6-dicarboxylic acid share a common carbazole core, a rigid and planar heterocyclic structure known for its excellent hole-transporting capabilities.[2] The key difference lies in the functional groups at the 3 and 6 positions.

This compound features two cyano (-C≡N) groups. These groups are strongly electron-withdrawing, which significantly influences the electronic properties of the carbazole system. Its synthesis can be achieved through methods like the catalytic cyanation of 3,6-dibromo-9H-carbazole.[1]

9H-Carbazole-3,6-dicarboxylic acid , on the other hand, possesses two carboxylic acid (-COOH) groups. This analog is often synthesized by the hydrolysis of the dicarbonitrile precursor.[3] The presence of the carboxylic acid groups introduces the potential for deprotonation and hydrogen bonding, which can dramatically alter its solubility and electrochemical behavior.

Figure 1: Molecular structures of the two carbazole analogs.

Electrochemical Comparison: Theoretical Framework

The electrochemical behavior of these molecules is primarily dictated by the nature of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals determine the ease of oxidation (electron removal from HOMO) and reduction (electron addition to LUMO).

This compound: The two nitrile groups are potent electron-withdrawing groups. This has two major consequences:

  • Stabilization of the HOMO: The electron-withdrawing nature of the cyano groups lowers the energy of the HOMO, making it more difficult to remove an electron. This results in a higher oxidation potential.

  • Stabilization of the LUMO: The LUMO is also stabilized, making it easier to add an electron, thus leading to a less negative reduction potential.

Indeed, it has been noted that 3,6-dicyanocarbazole exhibits a very high switch-on potential, which is indicative of a high oxidation potential.[1] This property makes it a candidate for applications requiring high electrochemical stability, such as in high-voltage Li-Ion batteries.[1]

9H-Carbazole-3,6-dicarboxylic acid: The carboxylic acid groups are also electron-withdrawing, but their effect is generally less pronounced than that of nitrile groups. More importantly, the acidic protons of the carboxylic acid groups can dissociate in solution, forming carboxylate anions (-COO⁻). This deprotonation would introduce negative charges onto the molecule, significantly raising the HOMO energy level and making the molecule easier to oxidize. The electrochemical behavior of the dicarboxylic acid analog is therefore highly dependent on the pH of the medium.

Table 1: Predicted Electrochemical Properties

PropertyThis compound9H-Carbazole-3,6-dicarboxylic acidRationale
Oxidation Potential HighLower (pH dependent)Stronger electron-withdrawing effect of -CN vs. -COOH. Deprotonation of -COOH to -COO⁻ further facilitates oxidation.
Reduction Potential Less NegativeMore NegativeStronger electron-withdrawing effect of -CN stabilizes the LUMO more effectively.
Electrochemical Reversibility Generally goodCan be complex due to proton-coupled electron transferThe presence of acidic protons can lead to more complex electrochemical mechanisms.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to experimentally probe the redox properties of molecules.[2][4] A detailed protocol for the electrochemical analysis of these carbazole derivatives is provided below.

Materials and Reagents
  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Ag/AgCl (in a suitable salt bridge)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN)

  • Analytes: 1 mM solutions of this compound and 9H-carbazole-3,6-dicarboxylic acid in the electrolyte solution.

  • Internal Standard: Ferrocene (for potential referencing)

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode setup.

Step-by-Step Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution (1 mM of the carbazole derivative in 0.1 M TBAPF₆/CH₃CN) to the cell.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat. A typical starting point would be:

      • Scan range: -2.0 V to +2.0 V (this may need to be adjusted based on the observed redox events).

      • Scan rate: 100 mV/s.

      • Number of cycles: 3-5.

    • Run the cyclic voltammogram.

    • After obtaining a stable voltammogram for the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference potential.

  • Data Analysis:

    • Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.

    • Calculate the formal potential (E¹ᐟ²) as the average of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.

    • Reference the obtained potentials to the Fc/Fc⁺ couple.

Figure 2: Experimental workflow for cyclic voltammetry analysis.

Anticipated Results and Interpretation

Based on the theoretical framework, the cyclic voltammogram of This compound is expected to show an oxidation peak at a significantly high positive potential. The process is likely to be reversible or quasi-reversible.

For 9H-carbazole-3,6-dicarboxylic acid , the cyclic voltammogram will likely be more complex. In an aprotic solvent like acetonitrile, the carboxylic acid protons may not fully dissociate. The observed oxidation potential is expected to be lower than that of the dicarbonitrile. The reversibility of the redox process may be affected by proton-coupled electron transfer mechanisms. If the experiment were to be conducted in a protic solvent, the pH would play a crucial role in determining the speciation of the dicarboxylic acid (fully protonated, mono-anion, or di-anion) and thus its redox potentials.

Applications and Implications

The distinct electrochemical properties of these two carbazole derivatives make them suitable for different applications:

  • This compound: Its high oxidation potential and electrochemical stability make it an excellent candidate for hole-transporting layers in organic light-emitting diodes (OLEDs) and other organic electronic devices where stability under oxidative stress is crucial.[1] Its electron-withdrawing nature also makes it a building block for n-type organic semiconductors.

  • 9H-Carbazole-3,6-dicarboxylic acid: The presence of carboxylic acid groups makes this molecule a versatile building block for metal-organic frameworks (MOFs) and supramolecular assemblies through coordination with metal ions. In the realm of drug development, the carboxylic acid functionalities can be used to improve solubility and for conjugation to other molecules. The pH-dependent redox behavior could also be exploited in the design of sensors.

Conclusion

The electrochemical comparison of this compound and its dicarboxylic acid analog reveals a fascinating interplay between molecular structure and electronic properties. The strongly electron-withdrawing nitrile groups in the former lead to a high oxidation potential and robust electrochemical stability, making it ideal for demanding applications in organic electronics. In contrast, the carboxylic acid groups in the latter introduce pH-dependent redox behavior and opportunities for molecular assembly and functionalization, opening doors for its use in MOFs, sensors, and as a modifiable scaffold in drug discovery. A thorough understanding of their electrochemical characteristics, as outlined in this guide, is paramount for the rational design of next-generation materials and therapeutics based on the versatile carbazole core.

References

A Comparative Guide to the Spectroscopic Properties of 9H-Carbazole-3,6-dicarbonitrile: An Experimental and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a profound understanding of the photophysical properties of molecular scaffolds is paramount. 9H-carbazole-3,6-dicarbonitrile, a derivative of the versatile carbazole core, presents an intriguing subject for spectroscopic analysis due to the influence of its electron-withdrawing nitrile groups on its electronic structure. This guide provides a comprehensive comparison of the theoretical and experimental approaches to characterizing the absorption and emission spectra of this molecule, offering insights into its potential applications in optoelectronics and as a fluorescent probe.

While a complete set of direct experimental and theoretical spectroscopic data for this compound is not consolidated in a single source in the reviewed literature, this guide synthesizes established protocols and data from closely related carbazole derivatives to provide a robust predictive and methodological framework.

The Intriguing Photophysics of Substituted Carbazoles

Carbazole and its derivatives are renowned for their strong fluorescence and high quantum yields. The introduction of substituents at the 3 and 6 positions, such as the electron-withdrawing cyano (-CN) groups in this compound, significantly modulates the electronic transitions and, consequently, the absorption and emission characteristics of the molecule. These modifications can lead to bathochromic (red) or hypsochromic (blue) shifts in the spectra, influencing the color of the emitted light and the Stokes shift—the difference between the maximum absorption and emission wavelengths.

Experimental Determination of Absorption and Emission Spectra

The experimental characterization of the photophysical properties of this compound involves two primary spectroscopic techniques: UV-Vis absorption spectroscopy and fluorescence spectroscopy.

Experimental Protocol: UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions from the ground state to excited states.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, toluene, or DMF)[1]. The solvent should be transparent in the wavelength range of interest. The concentration is typically in the micromolar range to ensure it is within the linear range of the Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range, typically from 200 to 800 nm. The wavelength of maximum absorbance (λmax) is a key parameter obtained from this measurement.

Experimental Protocol: Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. This technique provides information about the excited state and the efficiency of the emission process.

Methodology:

  • Sample Preparation: The same solution used for the UV-Vis measurement can often be used, although further dilution may be necessary to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer is used, which consists of an excitation source (e.g., a xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., a photomultiplier tube)[2]. The excitation and emission monochromators are typically oriented at 90 degrees to each other to minimize the detection of scattered excitation light[3].

  • Measurement:

    • Emission Spectrum: The sample is excited at its absorption maximum (λmax), and the emitted light is scanned over a range of longer wavelengths to obtain the emission spectrum. The wavelength of maximum emission (λem) is determined.

    • Excitation Spectrum: The emission wavelength is fixed at the emission maximum (λem), and the excitation wavelength is scanned. The resulting excitation spectrum should ideally match the absorption spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF), which represents the efficiency of the emission process, is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate)[4].

Experimental Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy prep Prepare dilute solution of this compound uvvis_inst Dual-beam Spectrophotometer prep->uvvis_inst fluor_inst Spectrofluorometer prep->fluor_inst uvvis_meas Measure Absorbance Spectrum uvvis_inst->uvvis_meas uvvis_data Determine λmax uvvis_meas->uvvis_data fluor_em Measure Emission Spectrum fluor_inst->fluor_em fluor_ex Measure Excitation Spectrum fluor_inst->fluor_ex fluor_qy Determine Quantum Yield fluor_inst->fluor_qy fluor_data Determine λem & Stokes Shift fluor_em->fluor_data

Caption: Workflow for the experimental determination of absorption and emission spectra.

Theoretical Prediction of Absorption and Emission Spectra

Computational chemistry provides a powerful tool for predicting and interpreting the electronic spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and simulating their UV-Vis spectra[5][6].

Computational Protocol: TD-DFT Calculations

Methodology:

  • Ground State Geometry Optimization: The first step is to obtain the optimized ground-state geometry of this compound using Density Functional Theory (DFT). A common choice of functional and basis set for carbazole derivatives is B3LYP with a 6-31G(d) or larger basis set[7].

  • Excited State Calculations: Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths of the electronic transitions. The number of excited states (roots) to be calculated needs to be specified.

  • Solvent Effects: To better match experimental conditions, solvent effects can be included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM)[5].

  • Spectrum Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which are related to the intensity of the absorption) are used to generate a theoretical UV-Vis absorption spectrum. This is typically done by broadening each calculated transition with a Gaussian or Lorentzian function.

  • Emission Spectrum Prediction: To predict the emission spectrum, the geometry of the first excited state (S1) is optimized. A TD-DFT calculation is then performed on the optimized S1 geometry to determine the energy of the transition back to the ground state. This provides an estimate of the emission maximum.

Computational Workflow for Spectral Prediction

G cluster_dft DFT Ground State cluster_tddft_abs TD-DFT Absorption cluster_tddft_em TD-DFT Emission dft_opt Optimize Ground State Geometry (S0) tddft_abs_calc Calculate Vertical Excitation Energies & Oscillator Strengths dft_opt->tddft_abs_calc s1_opt Optimize First Excited State Geometry (S1) dft_opt->s1_opt tddft_abs_spec Simulate Absorption Spectrum tddft_abs_calc->tddft_abs_spec tddft_em_calc Calculate Emission Energy (S1 -> S0) s1_opt->tddft_em_calc tddft_em_spec Predict Emission Maximum tddft_em_calc->tddft_em_spec

References

A Comparative Guide to High-Performance Blue OLEDs: Benchmarking 9H-carbazole-3,6-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs), particularly for the challenging blue spectrum, emitter design is paramount. This guide provides an in-depth technical comparison of a promising class of materials: 9H-carbazole-3,6-dicarbonitrile derivatives. These molecules have garnered significant attention for their potential to achieve high-efficiency blue emission through Thermally Activated Delayed Fluorescence (TADF), offering a viable alternative to traditional fluorescent and phosphorescent emitters.

This document is intended for researchers, scientists, and professionals in drug development and materials science. It will objectively compare the performance of this compound-based OLEDs with other leading technologies, supported by experimental data and detailed protocols to enable replication and further innovation.

The Rise of Carbazole-Dicarbonitrile Emitters: A Mechanistic Overview

The core challenge in OLED efficiency lies in harnessing all electrically generated excitons (quasi-particles responsible for light emission). In conventional fluorescent materials, only 25% of excitons (singlets) can emit light, while the remaining 75% (triplets) are wasted as heat. Phosphorescent OLEDs (PhOLEDs) utilize heavy metal atoms to enable the emission from triplet states, achieving up to 100% internal quantum efficiency (IQE). However, stable and efficient blue PhOLEDs have proven difficult to develop.

TADF emitters, such as those derived from this compound, offer an elegant solution. These molecules are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small gap allows the non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy at room temperature.[1] This mechanism allows for the harvesting of all excitons, leading to a theoretical IQE of 100% without the need for expensive and rare heavy metals.[2]

The this compound scaffold is particularly well-suited for designing TADF emitters. The carbazole unit acts as a strong electron donor, while the dicarbonitrile groups are potent electron acceptors. This donor-acceptor (D-A) architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key factor in minimizing the ΔEST and promoting efficient TADF.[3]

Performance Benchmarking: Carbazole-Dicarbonitriles vs. The Competition

The true measure of a new material lies in its performance relative to established technologies. The following table summarizes the key performance metrics for state-of-the-art OLEDs based on this compound derivatives, compared with leading blue fluorescent and phosphorescent emitters.

Emitter TypeDerivative/CompoundHost MaterialMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Current Efficiency (cd/A)CIE Coordinates (x, y)Reference
TADF (Carbazole-Dicarbonitrile) 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC)mCP21.242.847.7Not Specified[4]
TADF (Carbazole-Dicarbonitrile) 2,4,6-tris(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrileDPEPO29.6Not SpecifiedNot SpecifiedNot Specified[5]
TADF (Alternative) 4CzIPNCBP~20~35~50(0.17, 0.37)[6]
Phosphorescent Iridium(III) complex (FIrpic)mCP~25~30~60(0.16, 0.28)[7]
Phosphorescent Platinum(II) complexNot Specified34.179.6Not SpecifiedSky-Blue[2][8]
Fluorescent Anthracene derivativeNot Specified~5-8~10~15(0.15, 0.08)[4]

Analysis of Performance Data:

The data clearly indicates that this compound derivatives are highly competitive, achieving EQEs that rival and even exceed those of some blue phosphorescent emitters. For instance, a device using a derivative with a pyridine-dicarbonitrile core reached an impressive EQE of 21.2%, with excellent power and current efficiencies.[4] Another highly congested carbazole-dicarbonitrile derivative demonstrated an even higher EQE of 29.6%.[5] This level of performance, particularly for deep blue emission, is a significant breakthrough.

Compared to traditional fluorescent emitters, which are fundamentally limited to a theoretical maximum EQE of around 5-8% (without specialized device architectures), the advantage of TADF is undeniable. While blue phosphorescent OLEDs have shown high efficiencies, concerns about their operational lifetime and the cost of iridium and platinum catalysts persist.[9] The metal-free nature of carbazole-dicarbonitrile TADF emitters makes them a more sustainable and potentially cost-effective alternative.[2]

Experimental Protocols: A Guide to Synthesis and Device Fabrication

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and the fabrication of a high-performance OLED device.

Synthesis of this compound

The synthesis of the core this compound scaffold is a crucial first step. A common and effective method involves a palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole.[10]

Step 1: Bromination of Carbazole

  • Dissolve carbazole in N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C.

  • Add N-bromosuccinimide (NBS) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Precipitate the product by adding water, then filter and dry to obtain 3,6-dibromo-9H-carbazole.[11]

Step 2: Palladium-Catalyzed Cyanation

  • In a Schlenk flask, combine 3,6-dibromo-9H-carbazole, zinc cyanide (Zn(CN)₂), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene).[3][11]

  • Add degassed DMF and a small amount of water.

  • Heat the mixture under an inert atmosphere (e.g., argon) at approximately 110°C for 24-72 hours.[11]

  • After cooling, pour the reaction mixture into an aqueous solution of ammonium chloride and ammonia to quench the reaction and precipitate the product.

  • Filter, wash thoroughly with water and organic solvents (e.g., toluene, methanol), and dry to yield this compound.[3]

Causality in Synthesis: The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of the C-Br to C-CN bond transformation. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step of the catalytic cycle. The use of an inert atmosphere is essential to prevent the degradation of the catalyst.

OLED Device Fabrication via Vacuum Thermal Evaporation

Vacuum thermal evaporation is a standard technique for fabricating high-performance, multi-layered OLEDs.[12][13]

OLED_Fabrication_Workflow

Step-by-Step Protocol:

  • Substrate Cleaning:

    • Thoroughly clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma immediately before deposition to increase the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

      • Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN) at a thickness of ~10 nm.

      • Hole Transport Layer (HTL): e.g., 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) at a thickness of ~40 nm.

      • Emissive Layer (EML): Co-evaporate the host material (e.g., 1,3-bis(N-carbazolyl)benzene - mCP) and the this compound derivative emitter at a specific doping concentration (e.g., 10-20 wt%) to a thickness of ~30 nm.

      • Hole Blocking/Electron Transport Layer (HBL/ETL): e.g., 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) at a thickness of ~30 nm.

  • Electron Injection and Cathode Deposition:

    • Deposit a thin Electron Injection Layer (EIL) , such as lithium fluoride (LiF) (~1 nm), to facilitate electron injection from the cathode.

    • Deposit the metal cathode , typically aluminum (Al) (~100 nm), through a shadow mask to define the active device area.

  • Encapsulation:

    • To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.

Expert Insights on Fabrication: The thickness of each layer is a critical parameter that influences the charge balance, recombination zone, and optical outcoupling of the device. The doping concentration of the emitter in the host material is optimized to balance high efficiency with the prevention of concentration quenching. The choice of host material is also crucial; its triplet energy must be higher than that of the TADF emitter to prevent reverse energy transfer.

Performance Characterization

The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics.

Measurement_Workflow

Procedure:

  • Connect the OLED device to a source measure unit (SMU).

  • Place a calibrated photodiode or a spectroradiometer in front of the device to measure the light output.

  • Sweep the voltage across the device and simultaneously record the current density and luminance.

  • From the collected data, calculate the external quantum efficiency (EQE), power efficiency, and current efficiency as a function of luminance.

  • The spectroradiometer is also used to measure the electroluminescence spectrum and determine the Commission Internationale de l'Éclairage (CIE) color coordinates.[14][15]

Conclusion and Future Outlook

Derivatives of this compound have firmly established themselves as a highly promising class of materials for blue OLEDs. Their ability to facilitate efficient thermally activated delayed fluorescence allows for the fabrication of devices with high quantum efficiencies that are competitive with the best phosphorescent systems, all while avoiding the use of precious metals. The performance data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these successes.

Future research will likely focus on further enhancing the stability and lifetime of these blue TADF emitters, which remains a critical challenge for their widespread commercial adoption. Molecular design strategies to increase the rigidity of the emitter and the development of novel host materials with improved charge transport and thermal stability will be key areas of investigation. The continued exploration of this versatile carbazole-dicarbonitrile platform holds immense potential to finally unlock the full promise of high-efficiency, long-lasting, and cost-effective blue OLEDs for next-generation displays and lighting.

References

comparative study of hole transport properties in carbazole-based materials

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated the research by conducting comprehensive Google searches. My focus is on the hole transport characteristics of carbazole-based materials. I am identifying different derivatives, exploring synthesis methods, and noting experimental techniques for characterization.

Commencing Literature Review

I'm now diving into the literature, aiming to build a solid foundation. I'm focusing on carbazole derivatives and transport properties, and I am zeroing in on authoritative sources for experimental protocols like ToF and SCLC. I'm prioritizing the selection of several representative materials to compare, and seeking insights on the structure-property relationship of carbazole-based materials. I am also preparing the outline for my guide.

Launching Search Operations

I'm now expanding my search to gather recent and foundational research. I'm focusing on carbazole-based materials and their hole transport properties. I aim to identify derivatives, synthesis details, and experimental techniques to characterize hole mobility. I'm also beginning to select representative materials for comparison, and looking for sources detailing ToF, SCLC, and FET measurement protocols. I'm starting to generate diagrams.

Discovering HTM Landscape

I've been immersed in the world of carbazole-based hole transport materials. My initial exploration has yielded a goldmine of information. I have reviewed multiple papers covering their synthesis, characteristics, and efficacy, particularly focusing on how these materials might be utilized in diverse organic optoelectronic devices. The breadth of data is exciting.

Narrowing the Focus

I'm now zeroing in on specific carbazole-based HTMs for a direct comparison. My research highlighted various derivatives and their advantages. Now I need to select a representative few to compare, focusing on the effects of structural modifications on electronic and transport properties. I also need to find comparable data from different experimental techniques.

Defining Comparative Parameters

I've been meticulously refining my search to pinpoint key carbazole-based HTMs for comparison. The focus is now on selecting 3-4 representative materials. I'm prioritizing studies that offer specific hole mobility data, ideally using standardized techniques like ToF, SCLC, and FET. Furthermore, I need detailed experimental protocols and molecular structures to build my comparative guide and diagrams, respectively.

Collecting Hole Mobility Data

I've successfully gathered data on PVK, CBP, and TCTA, three carbazole-based materials. I've found sources for each with their hole mobility values. My focus now is refining the data and noting the range of values if applicable.

Analyzing Measurement Protocols

I'm now focusing on standardizing the hole mobility measurement protocols. I'm synthesizing information on Time-of-Flight, SCLC, and FET methods from various sources. My goal is a clear, actionable guide for each, outlining sample prep, setup, data acquisition, and analysis. This should ensure comparable data.

Refining Experimental Protocols

I'm now diving deeper into the nuances of each measurement technique. I'm focusing on synthesizing step-by-step methodologies from multiple sources for Time-of-Flight, SCLC, and FET methods. I'm also actively searching for comparative studies to ensure directly comparable data. I will include the underlying reasoning behind experimental choices to enhance the overall clarity and value. Plus, I'm working to visualize the molecular structures of the materials.

Collecting Transport Data

I've assembled quite a bit of data on the hole transport characteristics of PVK, CBP, and TCTA. Moreover, I've gathered resources focusing on Time-of-Flight measurements, which I think will be important to include in the analysis.

Refining Experimental Protocols

I'm now consolidating information from various sources to draft standardized protocols for Time-of-Flight, SCLC, and FET measurements. My aim is to create detailed, step-by-step guides covering equipment, sample prep, procedures, and data analysis. I'm also addressing the challenge of data variability, since a direct comparison of the three materials under identical conditions remains unavailable. I'll provide context for the data I present.

Constructing Comparison Framework

I am now moving beyond data collection, and synthesizing standardized protocols for ToF, SCLC, and FET measurements using PVK, CBP, and TCTA. I'll include required equipment, sample prep, and procedures. Variability in data remains a challenge, so I will provide context for the hole mobility data I present. My aim is to explain the molecular structure's influence on their hole transport properties. I am now creating the visualizations.

Establishing the Guide's Structure

I'm now starting to organize the draft. I've gathered a lot on PVK, CBP, and TCTA's hole transport properties. I'm focusing on creating standardized protocols and providing context for the data, which is essential to address the absence of a unified comparative experimental study. With this in mind, I'm ready to write the guide, including visualizations and in-text citations.

A Senior Application Scientist's Guide to the Purity Assessment of 9H-Carbazole-3,6-dicarbonitrile: A Comparative Analysis of HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the chemical purity of a compound like 9H-carbazole-3,6-dicarbonitrile is not merely a specification—it is the bedrock of reliable, reproducible, and meaningful results. This carbazole derivative is a pivotal building block for organic electronics, photovoltaics, and potentially novel therapeutic agents, where even trace impurities can dramatically alter electronic properties, crystal packing, or biological activity.[1]

This guide provides an in-depth, comparative analysis of two gold-standard analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Moving beyond simple protocols, we will explore the causality behind methodological choices, offering a framework for developing robust, self-validating systems for the purity assessment of this compound and related organic compounds.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantitative Purity

HPLC is an indispensable technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[2] Its strength lies in its high resolving power, which allows for the separation of the main analyte from closely related impurities, such as synthetic precursors, by-products, or degradation products.[2]

The most common approach is Reversed-Phase HPLC (RP-HPLC), where the separation is governed by the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality in HPLC Method Development

The goal of a well-developed HPLC method is to achieve baseline separation of the main compound peak from all impurity peaks.[3] This ensures that the area of the main peak is an accurate representation of its concentration relative to all other UV-active species in the sample.

  • Column Choice (C18): A C18 column is the standard choice for moderately nonpolar aromatic compounds like carbazoles. Its long alkyl chains provide sufficient hydrophobic interaction to retain the analyte, allowing for effective separation from both more polar and less polar impurities when the mobile phase composition is optimized.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is generally superior to an isocratic (constant composition) method for purity analysis.[4] This is because impurities can have a wide range of polarities. A gradient ensures that highly retained, nonpolar impurities are eluted from the column in a reasonable time frame as sharp peaks, which is crucial for accurate quantification.

  • Acidic Modifier (Formic or Trifluoroacetic Acid): The addition of a small amount of acid (e.g., 0.1%) to the mobile phase serves to suppress the ionization of any residual silanol groups on the silica-based stationary phase. This minimizes undesirable peak tailing and leads to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust starting point for the purity analysis of this compound. Method validation according to ICH guidelines (Q2A, Q2B) is critical to ensure the reliability of the results.[4]

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in a suitable solvent, such as acetonitrile or a 50:50 mixture of acetonitrile and water, to a final concentration of ~0.1 mg/mL.

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions: The parameters below provide a validated baseline for analysis.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV-Vis Detector at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
  • Data Analysis:

    • Purity is calculated based on the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For highest accuracy, especially for known impurities, a Relative Response Factor (RRF) should be established.[5]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Determination of this compound.

Part 2: Quantitative NMR (qNMR) - The Primary Method for Purity & Identity

While HPLC provides a relative purity based on chromatographic separation, quantitative NMR (qNMR) stands as a primary analytical method capable of determining purity without the need for a specific reference standard of the analyte itself.[6][7] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and mass, an absolute purity value can be determined.

Causality in qNMR Experimental Design

The accuracy of a qNMR experiment is contingent upon meticulous planning and execution to ensure the fundamental proportionality holds true.

  • Choice of Internal Standard: The ideal internal standard must:

    • Be of high, certified purity (e.g., >99.5%).

    • Be chemically stable and non-reactive with the analyte or solvent.

    • Possess signals in a region of the ¹H NMR spectrum that does not overlap with any analyte signals.

    • Be completely soluble in the chosen deuterated solvent.

    • Maleic anhydride or dimethyl sulfoxide are common choices for this purpose.

  • Solvent Selection: The deuterated solvent (e.g., DMSO-d₆) must completely dissolve both the analyte and the internal standard to form a homogeneous solution.[6] Incomplete dissolution is a major source of error.

  • Acquisition Parameters (Relaxation Delay): To ensure accurate quantification, the nuclei must be allowed to fully relax back to their equilibrium state between successive radiofrequency pulses. This requires setting a sufficiently long relaxation delay (D1). A common practice is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified.

Experimental Protocol: A Validated qNMR Method
  • Instrumentation: An NMR spectrometer (≥400 MHz) with high field stability.

  • Sample Preparation (The Critical Step):

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. Record the mass precisely.

    • Accurately weigh a similar mass of a high-purity internal standard (e.g., Maleic Anhydride) into the same vial. Record the mass precisely.

    • Add a sufficient volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

    • Transfer the homogeneous solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters. The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show characteristic signals for the aromatic protons, including doublets around 8.8 ppm and 7.7-7.8 ppm.[8]

    • Ensure a long relaxation delay (D1) of at least 30 seconds is used to allow for full relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., ≥256:1) for the peaks being integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (analyte) and a signal from the internal standard (std).

    • Calculate the purity using the following formula:[6]

      Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal (e.g., 2H for a specific doublet)

      • M = Molar mass of the compound

      • m = Mass of the compound weighed

      • P_std = Purity of the internal standard (as a percentage)

Visualizing the qNMR Workflow

QNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve Both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std weigh_std->dissolve acquire Acquire ¹H Spectrum (Quantitative Parameters, Long D1) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Std Peaks process->integrate calculate Calculate Absolute Purity (Using Formula) integrate->calculate

Caption: Workflow for qNMR Purity Determination of this compound.

Part 3: Comparative Guide - HPLC vs. qNMR at a Glance

Both HPLC and qNMR are powerful techniques, but they provide different types of information and have distinct advantages and limitations. The choice between them, or the decision to use both, depends on the analytical objective.

FeatureHPLC-UVQuantitative NMR (qNMR)
Principle Physical separation followed by relative quantification based on UV absorbance.Absolute quantification based on the direct proportionality between signal integral and molar concentration.
Quantification Relative purity (area %). Requires a pure reference standard for absolute quantification.Absolute purity (% w/w). A primary ratio method.[6]
Sensitivity High. Can detect impurities at very low levels (ppm range).Lower. Generally requires impurities to be at levels >0.1% for accurate quantification.
Information Provides purity data and retention time. Does not provide structural information.Provides both purity and definitive structural confirmation in a single experiment.[7]
Reference Standard Requires a well-characterized reference standard of the analyte for method development and validation.Requires a certified, structurally unrelated internal standard. Does not require a standard of the analyte itself.[7]
Throughput High. Automated systems can run many samples sequentially.Lower. Longer acquisition times per sample are needed for quantitative accuracy.
Key Challenge Co-elution of impurities with the main peak can lead to inaccurate results.[3]Signal overlap between the analyte, standard, and solvent/impurities can complicate integration.

Conclusion: A Synergistic and Self-Validating Approach

For the comprehensive characterization of a critical material like this compound, relying on a single analytical technique is insufficient. HPLC and qNMR are not competing methods but are highly complementary.

A robust, self-validating workflow involves using qNMR to determine the absolute purity of a designated "in-house" primary reference standard. This well-characterized standard can then be used to validate the routine HPLC method, establishing relative response factors for known impurities and confirming the accuracy of the area percent method.

This synergistic approach provides the highest level of confidence in purity assessment. The qNMR provides an accurate, absolute purity value anchored to a certified standard, while the high-sensitivity HPLC method serves as the ideal tool for routine quality control, stability studies, and the detection of trace-level impurities. By understanding the fundamental principles and causalities of each technique, researchers can ensure the quality and integrity of their materials, leading to more reliable and impactful scientific outcomes.

References

comparing the reactivity of different positions on the 9H-carbazole-3,6-dicarbonitrile core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Reactivity of the 9H-Carbazole-3,6-dicarbonitrile Core

Introduction: The this compound Scaffold

The this compound molecule is a specialized aromatic heterocycle that has garnered significant interest as a versatile organic building block.[1][2] Its rigid, planar structure combined with its unique electronic properties makes it a valuable component in the design of advanced materials, including organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs), and polymers.[3][4] The functional utility of this core is critically dependent on the selective chemical modification of its various positions.

However, the reactivity of the this compound core is not uniform. The introduction of two powerful electron-withdrawing cyano (-C≡N) groups at the C-3 and C-6 positions fundamentally alters the electronic landscape compared to the parent carbazole scaffold. This guide provides a comparative analysis of the reactivity at each key position of the molecule, supported by experimental evidence, to inform synthetic strategies for researchers and drug development professionals.

The Electronic Landscape: Impact of Cyano Substitution

The parent carbazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C-3 and C-6 positions.[5] The defining feature of this compound, however, is the presence of these two nitrile groups. As strong σ- and π-acceptors, they exert a powerful electron-withdrawing effect that deactivates the entire aromatic system towards electrophilic substitution and significantly reduces the nucleophilicity of the pyrrolic nitrogen at the N-9 position.[6] This electronic deactivation is the primary factor governing the molecule's reactivity profile.

Comparative Reactivity of Key Positions

The N-9 Position: A Deactivated Nucleophile

In a typical carbazole, the nitrogen atom is a primary site for reactions like N-alkylation and N-arylation due to its nucleophilic character. In this compound, the electron density on this nitrogen is substantially diminished by the cyano groups.

This reduced nucleophilicity has been demonstrated experimentally. An attempt to perform a vinylation reaction on the N-9 position using vinyl acetate and an iridium catalyst failed, a result attributed to the insufficient nucleophilicity of the nitrogen atom.[6]

Despite this deactivation, the N-9 position is not entirely inert. It remains the most common site for substitution reactions on the core, albeit requiring specific conditions. For instance, alkylation with 1,2-dibromoethane has been successfully used to synthesize the 9-vinyl derivative in a one-pot alkylation-elimination sequence.[6] This indicates that while sluggish, the N-H bond can be functionalized with sufficiently reactive electrophiles. Furthermore, the N-H proton can participate in hydrogen bonding, a property leveraged in the construction of supramolecular structures like MOFs.[1][2]

The C-3 and C-6 Positions: Reactivity of the Nitrile Groups

The C-3 and C-6 positions are occupied by the dicarbonitrile functional groups, which themselves become the primary sites of reactivity. The transformations of these groups are crucial for extending the synthetic utility of the core.

  • Hydrolysis to Carboxylic Acids: The most significant reaction at these positions is the hydrolysis of the nitrile groups to form 9H-carbazole-3,6-dicarboxylic acid. This transformation is often achieved in high yields using a copper-catalyzed procedure in an aqueous base.[1][2][3] The resulting dicarboxylic acid is a key ligand for building porous MOFs.[4]

  • Reduction to Amines: The nitrile groups can also be reduced to primary amines (aminomethyl groups).[3] This opens pathways to a different class of derivatives with applications in pharmaceuticals and agrochemicals.

The Aromatic Ring (C-1, C-2, C-4, C-5, C-7, C-8): Deactivated Towards Electrophilic Attack

The electron-withdrawing nature of the cyano groups strongly deactivates the entire carbazole ring system towards electrophilic aromatic substitution (EAS). While the parent carbazole readily undergoes reactions like halogenation and nitration, these reactions are significantly more challenging on the dicarbonitrile core.

  • C-2, C-4, C-5, C-7: These positions are ortho and para to the deactivating cyano groups, making them the most electronically poor and least reactive sites for EAS.

  • C-1, C-8: These positions, being adjacent to the nitrogen atom, are comparatively less deactivated than the C-2/4/5/7 positions. However, directing group strategies are often necessary to achieve selective functionalization at the C-1 position even on more activated carbazole systems, suggesting it is not an inherently reactive site.[5][7]

Direct regioselective functionalization of the carbazole core at positions other than C-3 and C-6 is a known challenge.[5] For the 3,6-dicarbonitrile derivative, this challenge is amplified, and any attempts at EAS would likely require harsh conditions and may result in poor selectivity.

Summary of Position Reactivity

PositionTypical ReactionsRelative ReactivityMechanistic Rationale & Experimental Support
N-9 Alkylation, Vinylation, ArylationModerate (but significantly reduced)The most accessible site for substitution, but nucleophilicity is greatly diminished by EWGs. Failed vinylation with Ir-catalyst highlights this deactivation.[6]
C-3, C-6 Hydrolysis, ReductionHigh (at the nitrile group)The nitrile groups are the primary reactive functional handles on the molecule. Copper-catalyzed hydrolysis to dicarboxylic acid is efficient.[1][3]
C-2, C-7 Electrophilic SubstitutionVery LowStrongly deactivated by adjacent (ortho) electron-withdrawing cyano groups.
C-4, C-5 Electrophilic SubstitutionVery LowStrongly deactivated by electron-withdrawing cyano groups in the same ring.
C-1, C-8 Electrophilic SubstitutionLowDeactivated by the cyano groups, but likely the 'least deactivated' positions on the aromatic rings for EAS. Still, reactions are challenging.

Reactivity Profile Diagram

Caption: Reactivity map of this compound.

Experimental Protocol: Copper-Catalyzed Hydrolysis of this compound

This protocol describes a validated method for converting the dinitrile to the corresponding dicarboxylic acid, a crucial step for its use in MOF synthesis. The causality for using a copper catalyst lies in its ability to facilitate the hydration of the nitrile group under relatively mild basic conditions, preventing degradation of the carbazole core.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Copper(I) Iodide (CuI)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium hydroxide (10-15 eq), and a catalytic amount of copper(I) iodide (0.1-0.2 eq).

  • Solvent Addition: Add a sufficient volume of deionized water to create a stirrable suspension (e.g., ~20 mL for 1g of starting material).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: The reaction is typically monitored by TLC or LC-MS. Allow the reaction to proceed for 30-40 hours, or until the starting material is fully consumed. The mixture will likely remain a suspension.

  • Work-up:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Carefully acidify the mixture to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate intermediates to precipitate the desired dicarboxylic acid product.

    • Stir the acidified mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

    • Dry the solid product under vacuum to yield 9H-carbazole-3,6-dicarboxylic acid. The product is often of high purity, but can be recrystallized from a suitable solvent like DMSO/water if necessary.

This self-validating protocol is confirmed by the complete consumption of the starting material and the formation of the desired product, which can be characterized by NMR and mass spectrometry to confirm its identity and purity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9H-carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe handling and disposal of 9H-carbazole-3,6-dicarbonitrile. Our objective is to furnish a clear, logical, and safety-first operational plan that extends beyond mere compliance, fostering a culture of proactive safety and environmental stewardship in the laboratory.

Hazard Assessment and the Precautionary Principle

The proper characterization of a chemical is the foundation of its safe management. For this compound, a nuanced approach is required. A Safety Data Sheet (SDS) for the substance states that it does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008 (CLP).[1] However, this must be contextualized within the known hazards of its parent compound, 9H-carbazole, and other derivatives.

The parent compound, 9H-Carbazole, is classified with significant health and environmental warnings.[2][3][4] It is considered harmful if swallowed, causes skin and eye irritation, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[2][3][4] Furthermore, general best practices for structurally similar carbazole derivatives recommend handling them as hazardous chemical waste due to potential carcinogenicity and environmental risks.[5]

Given this information, the precautionary principle must be applied. The presence of the carbazole core structure and dinitrile functional groups warrants treating this compound as a hazardous substance for disposal purposes. This conservative approach ensures the highest level of safety for laboratory personnel and the environment.

Table 1: Comparative Hazard Summary

Hazard ClassificationThis compound (CAS: 57103-03-4)9H-Carbazole (Parent Compound, CAS: 86-74-8)
Acute Toxicity Not classified as acutely toxic.[6]Harmful if swallowed.[2]
Skin Irritation Not classified as a skin irritant.[6]Causes skin irritation.[2][3][4]
Eye Irritation Not classified as an eye irritant.[6]Causes serious eye irritation.[2][3][4]
Carcinogenicity Not classified as carcinogenic.[6]Suspected of causing cancer.[2][3][4]
Aquatic Hazard Not explicitly stated, but release to the environment should be avoided.[1]Very toxic to aquatic life with long-lasting effects.[2][4]
Regulatory Status Does not meet classification criteria per Regulation (EC) No 1272/2008.[1]Classified as hazardous under GHS/CLP.[4]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that all waste streams containing this compound are managed safely, from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and ensure proper disposal routing.[7] Never mix incompatible waste streams.

  • Solid Waste: This stream includes unused this compound powder, contaminated weighing paper, gloves, and other disposable labware.

  • Liquid Waste: This includes any solutions containing dissolved this compound. Keep chlorinated and non-chlorinated solvent wastes separate.[7]

  • Sharps Waste: Needles, contaminated glass slides, or broken glassware must be placed in a designated, puncture-resistant sharps container.[7][8]

Step 3: Waste Containerization

Use dedicated, properly functioning containers for each waste stream.

  • Solid Waste Container: Collect solid waste in a leak-proof container with a secure lid, such as a high-density polyethylene (HDPE) drum or pail.[5] The container must be kept closed at all times, except when adding waste.[5][9]

  • Liquid Waste Container: Use a sealed, compatible container (e.g., a solvent waste jerry can). Ensure the container is stored in secondary containment to mitigate spills.[9]

Step 4: Labeling

Accurate labeling is a regulatory requirement and essential for safety.[10]

  • All containers must be clearly labeled with the words "Hazardous Waste." [10]

  • The label must include the full chemical name: "this compound."

  • List all other components of the waste mixture with their approximate percentages.[5]

  • Indicate the primary hazards, such as "Toxic" and "Environmental Hazard." [5]

Step 5: On-Site Storage

Store waste in a designated and properly managed area within the laboratory.

  • Waste should be stored in a Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • Ensure the SAA is away from drains, heat sources, and incompatible chemicals.

  • Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA.[9]

Step 6: Final Disposal

The final disposal must be handled by trained professionals.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[5]

  • NEVER dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer.[1][9]

G cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_management Handling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_Gen Generate Waste Containing This compound PPE->Waste_Gen Is_Solid Solid Waste? Waste_Gen->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Container Collect in Labeled Solid Waste Container Is_Solid->Solid_Container Yes Is_Sharp Sharp Waste? Is_Liquid->Is_Sharp No Liquid_Container Collect in Labeled Liquid Waste Container Is_Liquid->Liquid_Container Yes Sharp_Container Collect in Labeled Sharps Container Is_Sharp->Sharp_Container Yes Label Label Container: 'Hazardous Waste' Full Chemical Name Components & Hazards Solid_Container->Label Liquid_Container->Label Sharp_Container->Label Store Store Sealed Container in Secondary Containment in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Licensed Hazardous Waste Facility EHS->Disposal

Figure 1. Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection if the powder is airborne.

  • Contain Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[5] Avoid creating dust.[2] Carefully sweep or scoop the material into your designated solid hazardous waste container.[5][11]

    • For Liquid Spills: Absorb the spill with an inert material and place it in the hazardous waste container.[5]

  • Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[5] All cleaning materials (wipes, absorbents) must be collected as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[5]

Regulatory Framework and Institutional Responsibility

In the United States, the management of hazardous waste in academic and research laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Many academic institutions operate under 40 CFR Part 262, Subpart K, which provides an alternative, more flexible set of regulations better suited to the laboratory environment.[13]

Key tenets of these regulations include:

  • Hazardous waste determinations must be made by trained professionals.[13]

  • Waste containers must be properly labeled and managed.[10]

  • Waste must be removed from laboratories in a timely manner.[13]

Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations. They provide the necessary training, waste collection services, and emergency response support. Always adhere to your specific institutional guidelines.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9H-carbazole-3,6-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for our valued partners in research and development. This document moves beyond standard safety data to provide an in-depth, scientifically-grounded framework for safely handling 9H-carbazole-3,6-dicarbonitrile. Our goal is to empower you with the knowledge to make informed safety decisions, ensuring both personal protection and the integrity of your work. We will explore the available data, infer risks from analogous structures, and establish best practices for a complete handling workflow.

Section 1: A Proactive Hazard Assessment

Handling any chemical, especially one with limited toxicological data, requires a conservative approach. The safety profile of this compound must be constructed by evaluating the specific molecule, its parent structure, and the risks associated with its functional groups.

The Direct Data: this compound

The Safety Data Sheet (SDS) for this compound (CAS 57103-03-4) states that the substance does not currently meet the criteria for hazard classification under Regulation (EC) No 1272/2008 (CLP).[1] However, the absence of a formal hazard classification should not be interpreted as an absence of risk. The SDS wisely advises standard precautionary measures, such as providing fresh air upon inhalation, rinsing skin and eyes upon contact, and seeking medical advice if any symptoms persist.[1] It is also noted that the toxicological properties have not been fully investigated.

The Analog Inference: Risks of the 9H-Carbazole Parent Structure

To build a more robust safety profile, we must analyze the hazards of the parent compound, 9H-Carbazole (CAS 86-74-8). This well-studied molecule carries more significant warnings and provides crucial context for potential risks.

Table 1: Hazard Profile Comparison

Hazard Classification This compound 9H-Carbazole (Parent Compound)
Acute Oral Toxicity Data not available Harmful if swallowed (Category 4).[2]
Skin Irritation Not classified Causes skin irritation (Category 2).[2][3]
Eye Irritation Not classified Causes serious eye irritation (Category 2).[2][3]
Respiratory Irritation Not classified May cause respiratory irritation.[3]
Carcinogenicity Data not available Suspected of causing cancer (Category 2).[2][3][4]

| Aquatic Hazard | Data not available | Very toxic to aquatic life with long-lasting effects.[2][3] |

The principle of prudent practice dictates that we treat this compound with a level of caution informed by its parent structure, particularly regarding its potential for irritation and carcinogenicity.

The Functional Group Factor: The Dicarbonitrile Moiety

The presence of two nitrile (-C≡N) groups is significant. While this specific molecule's metabolism is not documented, organic nitriles as a class can pose toxicological risks. Therefore, preventing ingestion, inhalation, and skin contact is of paramount importance.

Section 2: Core Protective Ensemble: Your Primary Barrier

Based on the composite hazard assessment, a standard ensemble of Personal Protective Equipment (PPE) is mandatory for all work involving this compound.

Hand Protection

Nitrile gloves are the recommended standard for handling this compound. Their synthetic rubber composition provides superior resistance to a wide range of chemicals compared to latex or vinyl.[5][6]

Table 2: Recommended Glove Specifications

Attribute Specification & Rationale
Material Nitrile. Offers broad chemical resistance and is an excellent choice for individuals with latex allergies.[5][7]
Standard Tested to EN 374 or equivalent. This ensures the glove has met performance standards against chemical permeation and penetration.[1]
Thickness Minimum 4 mil (0.1 mm). Provides a balance of dexterity and durability for general laboratory tasks.

| Practice | Double gloving is recommended when handling larger quantities or during prolonged procedures to provide an additional protective layer. Always inspect gloves for defects before use and remove them promptly and properly if contamination occurs. |

Eye and Face Protection

Eye protection is non-negotiable. The potential for the parent compound to cause serious eye irritation necessitates robust safeguards.[2][3]

  • Minimum Requirement: Safety glasses with permanent side shields.

  • Recommended: Chemical splash goggles that form a seal around the eyes, especially when handling solutions or larger quantities of the solid.[1][8]

  • Enhanced Protection: A full-face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or reaction workups.[8]

Laboratory Attire

A clean, flame-resistant laboratory coat, fully fastened, is required to protect skin and personal clothing. Full-length trousers and closed-toe shoes are mandatory to prevent exposure from spills.

Section 3: Enhanced Protective Measures & Engineering Controls

The level of PPE must be escalated in response to procedures that increase the risk of exposure.

Respiratory Protection

The primary inhalation risk is from airborne dust generated when handling the solid compound.[1]

  • When Required: Any procedure involving the handling of the dry powder outside of a contained system, such as weighing, transferring, or scraping.

  • Recommended Respirator: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement. For higher-risk or prolonged operations, a half-mask elastomeric respirator with P100 (HEPA) particulate filters offers a superior seal and protection.

The Primacy of Engineering Controls

It is critical to recognize that PPE is the last line of defense. The most effective way to ensure safety is to minimize exposure at the source using engineering controls.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be performed within a certified chemical fume hood or a powder containment hood.[1] This contains dust and protects the user and the laboratory environment.

Section 4: Procedural Guidance: Safe Handling Workflow

A systematic approach ensures safety at every stage of handling.

Step-by-Step Safe Handling Protocol (Weighing & Solution Prep)
  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Before handling the chemical, don your core protective ensemble: lab coat, double nitrile gloves, and chemical splash goggles. If weighing the powder, add your N95 respirator.

  • Handling: Perform all manipulations of the solid compound deep within the fume hood to contain any dust. Use a spatula for transfers and avoid any actions that could cause the powder to become airborne.

  • Cleanup: Once the transfer is complete, gently wipe down the spatula and any contaminated surfaces with a damp cloth before removing them from the hood.

  • Decontamination & Doffing: Dispose of the contaminated bench paper and outer gloves into a designated hazardous waste container while still in the hood. Remove remaining PPE in the correct order (respirator, goggles, lab coat, inner gloves) after leaving the immediate work area.

  • Hygiene: Wash hands thoroughly with soap and water after every procedure.[2]

Spill Management
  • Minor Spill (Solid): With appropriate PPE, gently cover the spill with absorbent material. Carefully sweep the material into a designated waste container. Clean the area with a suitable solvent and wipe dry.

  • Major Spill: Evacuate the area and alert your institution's safety officer.

Waste Disposal

All contaminated materials, including gloves, bench paper, and excess chemical waste, must be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety office for specific local disposal procedures.[1] Do not empty into drains.[1]

Section 5: Workflow Visualization and Summary

To provide a clear, at-a-glance reference, the following diagram illustrates the complete safe handling workflow.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Protection cluster_handling 3. Active Handling cluster_cleanup 4. Post-Handling Prep Define Work Area in Fume Hood Eng_Control Verify Fume Hood Functionality Prep->Eng_Control Don_PPE Don Core PPE: Lab Coat, Goggles, Double Gloves Eng_Control->Don_PPE Assess_Resp Assess Inhalation Risk (Weighing Powder?) Don_PPE->Assess_Resp Don_Resp Don N95 Respirator (If Needed) Assess_Resp->Don_Resp Yes Handling Perform Chemical Transfer or Reaction Setup Assess_Resp->Handling No Don_Resp->Handling Spill_Check Monitor for Spills Handling->Spill_Check Decon Decontaminate Surfaces & Equipment Spill_Check->Decon Waste Segregate & Dispose of Contaminated Waste Decon->Waste Doff_PPE Doff PPE in Correct Order Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Safe Handling Workflow for this compound.

Conclusion

The safe handling of this compound is achieved by adopting a conservative safety posture informed by the known hazards of its parent compound, 9H-carbazole. While the specific dicarbonitrile derivative is not classified as hazardous, the potential for skin, eye, and respiratory irritation, coupled with a suspicion of carcinogenicity from the parent structure, mandates the consistent use of appropriate engineering controls and personal protective equipment. By following the detailed protocols in this guide, researchers can confidently manage the risks and maintain a safe laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.